molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No.: B1581248
CAS No.: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane (CAS 594-37-6) is an organochlorine compound with the molecular formula C4H8Cl2 and a molecular weight of 127.01 g/mol . It is characterized as a colorless oil at room temperature . Its boiling point has been reported as approximately 106.6°C to 107°C (379.7 K to 380.15 K) . This compound is classified as a useful research chemical, though specific applications are not extensively detailed in the literature . It is known to form during the degradation of tert-butyl ethers, such as methyl-tert-butyl ether (MTBE) and ethyl-tert-butyl ether (ETBE), in the presence of chloride ions and oxidizing agents under acidic conditions . This finding is significant for environmental chemistry studies, as the formation of chlorinated organic compounds like this compound can result in reaction byproducts with higher toxicity than the original ethers . The compound should be stored refrigerated at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-2-methylpropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
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Molecular Weight

127.01 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
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Record name Propane, dichloro-2-methyl-
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Record name 1,2-DICHLORO-2-METHYLPROPANE
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Record name 1,2-Dichloro-2-methylpropane
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Record name 1,2-dichloro-2-methylpropane
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane, also known as isobutylene (B52900) dichloride, is a chlorinated hydrocarbon with the chemical formula C4H8Cl2.[1][2][3] It is a colorless liquid with a sweet odor.[4] This compound serves as a useful research chemical and an intermediate in organic synthesis.[4][5] Due to its chemical nature, it is important to handle this compound with appropriate safety measures, as it can be harmful if inhaled or ingested and may pose environmental risks.[4] This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and data visualizations.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
Molecular Weight127.01 g/mol [6][7][8]
Boiling Point106.5 - 107°C[6][9]
Melting Point-70.34 (estimate)°C[6]
Density1.082 - 1.097g/cm³[6][9]
Refractive Index (at 20°C)1.437n20/D[6]
Vapor Pressure (at 25°C)32.9mmHg[6]
Flash Point15.6°C[6]
SolubilityInsoluble in water; soluble in organic solvents.-[4]
LogP (Octanol/Water Partition Coefficient)2.24260-[6]
Dielectric Constant7.22-[9]
Dipole Moment1.54D[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] The capillary method is a common technique for its determination.[11][12]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)[12]

  • Thermometer[13]

  • Small test tube[11]

  • Capillary tube, sealed at one end[12]

  • Heating source (e.g., Bunsen burner or hot plate)[10]

  • Stand and clamp[13]

Procedure:

  • Fill the small test tube with the liquid sample (this compound) to a depth of 2-3 mL.[13]

  • Place the capillary tube, with its sealed end up, into the liquid in the test tube.[12]

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[11][12]

  • Clamp the thermometer and immerse the setup into the heating bath (Thiele tube or oil bath).[12]

  • Heat the bath gently.[12] As the temperature rises, air trapped in the capillary tube will slowly escape.[11]

  • When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

  • Stop heating and allow the bath to cool slowly.

  • The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume.[14] A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[15][16]

Apparatus:

  • Digital balance[16]

  • Graduated cylinder or pycnometer (density bottle) for higher accuracy[14]

  • Thermometer[16]

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder or pycnometer (m1).[14]

  • Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL) and record the volume (V).[15] If using a pycnometer, fill it completely.

  • Measure and record the mass of the cylinder/pycnometer containing the liquid (m2).[14]

  • The mass of the liquid (m) is calculated as m2 - m1.[15]

  • The density (ρ) is then calculated using the formula: ρ = m / V.[14]

  • It is crucial to perform the measurement at a constant temperature, as density is temperature-dependent.[14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.[17] The Abbe refractometer is a common instrument for this measurement.[18]

Apparatus:

  • Abbe Refractometer[18]

  • Dropper[18]

  • Constant temperature water bath

  • Solvents for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue[18]

Procedure:

  • Ensure the prisms of the refractometer are clean and dry.[18]

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.[18]

  • Close the prisms firmly.

  • Allow light to pass through the sample. Adjust the mirror to achieve optimal illumination.[18]

  • While looking through the eyepiece, rotate the control knob to bring the boundary line between the light and dark fields into view.

  • If a colored band is visible at the boundary, adjust the compensator to sharpen the line to a black-and-white interface.[18]

  • Align the boundary line precisely with the center of the crosshairs.[18]

  • Read the refractive index directly from the instrument's scale.[18]

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point.

G start Start prep_sample Prepare Sample: Fill test tube with liquid and insert capillary tube start->prep_sample setup_apparatus Assemble Apparatus: Attach tube to thermometer and place in heating bath prep_sample->setup_apparatus heat_sample Heat Gently: Observe for bubble stream setup_apparatus->heat_sample check_bubbles Rapid & Continuous Bubbles? heat_sample->check_bubbles check_bubbles->heat_sample No stop_heating Stop Heating: Allow to cool slowly check_bubbles->stop_heating Yes record_bp Record Temperature: When liquid enters capillary stop_heating->record_bp end End record_bp->end

Caption: Experimental workflow for boiling point determination.

References

Spectroscopic Analysis of 1,2-Dichloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,2-dichloro-2-methylpropane (C₄H₈Cl₂), a halogenated alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols and logical workflows for structural elucidation.

Molecular Structure and Spectroscopic Correlation

This compound, also known as isobutylene (B52900) dichloride, has the chemical structure C(C)(C)(Cl)CCl.[1] The spectroscopic data presented herein provides key insights into the connectivity and chemical environment of the atoms within this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two types of non-equivalent protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7Singlet2H-CH₂Cl
~1.7Singlet6H-C(CH₃)₂Cl

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm)Assignment
~75-C(CH₃)₂Cl
~55-CH₂Cl
~28-C(CH₃)₂Cl

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data sourced from SpectraBase.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[4][5]

  • Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[1]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment.

  • Data Processing: The acquired FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1,2-dichloro-2- methylpropane NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl₃ with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 300 MHz) NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Phasing, Baseline Correction, Integration Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound reveals the presence of specific functional groups.

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2980-2850StrongC-H stretchAlkyl
1470-1450MediumC-H bendAlkyl
1390-1370MediumC-H bend (gem-dimethyl)Alkyl
800-600StrongC-Cl stretchAlkyl Halide

Note: Data obtained from vapor phase and neat capillary cell FTIR spectra.[2]

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solution, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then acquired. The instrument scans the sample with infrared radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

  • Data Processing: The final IR spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic molecular ion peak and several fragment ions.

m/zRelative IntensityAssignment
126/128/130Low[M]⁺ (Molecular ion)
91/93High[M - Cl]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[6] Data sourced from the NIST Mass Spectrometry Data Center.[7]

Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum system of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The molecular ions are high-energy species and can undergo fragmentation to produce smaller, stable carbocations and radical fragments.[8]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

MS_Analysis_Pathway cluster_ionization Electron Ionization (EI) cluster_fragmentation Fragmentation Pathways Molecule This compound (C₄H₈Cl₂) MolecularIon Molecular Ion [C₄H₈Cl₂]⁺˙ (m/z 126, 128, 130) Molecule->MolecularIon Fragment1 Loss of Cl˙ [C₄H₈Cl]⁺ (m/z 91, 93) MolecularIon->Fragment1 Fragment2 Loss of CH₂Cl˙ [C₃H₅Cl]⁺˙ MolecularIon->Fragment2 Fragment3 Loss of HCl from [M-Cl]⁺ [C₄H₇]⁺ (m/z 55) Fragment1->Fragment3

Figure 2: Ionization and Fragmentation in Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of this compound. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns. This comprehensive spectroscopic dataset serves as a valuable reference for the identification and analysis of this compound in various scientific and industrial applications.

References

Theoretical Insights into the Reaction Mechanisms of 1,2-Dichloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane, a vicinal dihalide, presents an interesting case study in the competitive landscape of nucleophilic substitution and elimination reactions. As a tertiary alkyl halide, its reactivity is largely governed by the stability of the carbocation intermediate that can be formed upon heterolytic cleavage of the carbon-chlorine bond. This guide provides an in-depth analysis of the theoretically predicted reaction mechanisms for this compound, supported by comparative kinetic data and generalized experimental protocols for studying such reactions. Understanding these pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes in medicinal and materials chemistry.

The presence of a second chlorine atom on the adjacent primary carbon introduces significant electronic effects that modulate the reactivity of the tertiary center, offering a more nuanced perspective compared to its well-studied monochlorinated analog, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). This document will delve into the unimolecular (SN1 and E1) pathways, which are considered dominant, and explain the theoretical basis for the improbability of bimolecular (SN2 and E2) mechanisms.

Dominant Reaction Mechanisms: SN1 and E1 Pathways

Theoretical studies and experimental observations of analogous tertiary haloalkanes strongly indicate that this compound will primarily undergo reaction via unimolecular substitution (SN1) and unimolecular elimination (E1) mechanisms. Both pathways proceed through a common rate-determining step: the formation of a tertiary carbocation intermediate.

The SN1 (Substitution, Nucleophilic, Unimolecular) Mechanism

The SN1 mechanism is a two-step process initiated by the slow dissociation of the leaving group (the tertiary chloride) to form a planar tertiary carbocation. This step is unimolecular and represents the rate-determining step of the reaction. The stability of this carbocation is paramount to the facility of the reaction. In the second step, a nucleophile attacks the electrophilic carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter.

The E1 (Elimination, Unimolecular) Mechanism

Competing with the SN1 pathway is the E1 mechanism, which also proceeds through the same tertiary carbocation intermediate. Instead of a nucleophile attacking the carbocationic center, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the C-H bond then form a π-bond, resulting in an alkene product. For this compound, elimination would be expected to yield 1-chloro-2-methylpropene.[1]

Rationale for Dismissing SN2 and E2 Mechanisms
  • SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. For a tertiary halide like this compound, the three alkyl groups attached to the electrophilic carbon create significant steric hindrance, making it virtually impossible for a nucleophile to approach the carbon from the backside. Consequently, the SN2 pathway is considered highly improbable.[1]

  • E2 (Elimination, Bimolecular): The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a β-proton simultaneously as the leaving group departs. While not as sterically demanding as the SN2 reaction, the E2 pathway is most favorable with strong, often bulky bases. In the absence of such a strong base (e.g., in solvolysis with water or alcohols), the E1 mechanism is the more likely elimination pathway.

Theoretical Analysis and Electronic Effects

The primary structural difference between this compound and its parent compound, 2-chloro-2-methylpropane, is the presence of a chlorine atom on a β-carbon. This substituent has a profound impact on the rate of reaction.

The chlorine atom is strongly electron-withdrawing (an inductive effect). This effect destabilizes the adjacent carbocation formed in the rate-determining step of both SN1 and E1 reactions. By pulling electron density away from the positively charged carbon, the β-chlorine intensifies the positive charge, raising the energy of the carbocation intermediate and the transition state leading to it. This results in a significantly higher activation energy and a consequently slower reaction rate.

Quantitative Data Presentation

CompoundRelative Solvolysis Rate (in H₂O at 45°C)Rationale for Rate Difference
2-chloro-2-methylpropane2.3 x 10⁴Reference tertiary halide.
This compound 1The electron-withdrawing β-chlorine destabilizes the tertiary carbocation intermediate, increasing the activation energy of the rate-determining step.[2]

Experimental Protocols: Solvolysis Kinetics

To experimentally determine the reaction rates and elucidate the mechanisms of compounds like this compound, solvolysis reactions are typically employed. The following is a generalized protocol for such an experiment.

Objective: To measure the rate of hydrolysis (solvolysis in water) of this compound and determine the reaction order.

Materials:

  • This compound

  • Solvent (e.g., a mixture of water and a co-solvent like acetone (B3395972) or ethanol (B145695) to ensure solubility)

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Acid-base indicator (e.g., bromophenol blue)

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

  • Stopwatch

Methodology:

  • Reaction Setup: A solution of this compound in the chosen solvent system is prepared and placed in a constant temperature water bath to equilibrate.

  • Initiation: The reaction is initiated, and the stopwatch is started. The hydrolysis of the alkyl halide will produce hydrochloric acid (HCl), causing the pH of the solution to decrease.

  • Monitoring Reaction Progress:

    • Titrimetric Method: At regular time intervals, aliquots of the reaction mixture are removed and quenched (e.g., by adding to ice-cold water) to stop the reaction. The amount of HCl produced is then determined by titration with a standardized solution of NaOH using an appropriate indicator.

    • Conductivity Method: The progress of the reaction can also be monitored by measuring the increase in the electrical conductivity of the solution over time, as the formation of ionic products (H⁺ and Cl⁻) increases conductivity.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced. This data is then used to determine the order of the reaction. For an SN1 or E1 reaction, the rate is expected to be first-order with respect to the alkyl halide and zero-order with respect to the nucleophile (water). A plot of ln[Alkyl Halide] versus time should yield a straight line, the slope of which is the negative of the rate constant (-k).

  • Activation Energy: The experiment can be repeated at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (a plot of ln(k) versus 1/T).

Mandatory Visualizations

Reaction Pathway Diagrams

SN1_Mechanism Reactant This compound TS1 Transition State 1 Reactant->TS1 Intermediate Tertiary Carbocation + Chloride Ion TS1->Intermediate Slow (RDS) TS2 Transition State 2 Intermediate->TS2 Product SN1 Product (e.g., 1-Chloro-2-methyl-2-propanol) TS2->Product Fast Nucleophile Nucleophile (Nu:) Nucleophile->TS2

Caption: The SN1 reaction mechanism for this compound.

E1_Mechanism Reactant This compound TS1 Transition State 1 Reactant->TS1 Intermediate Tertiary Carbocation + Chloride Ion TS1->Intermediate Slow (RDS) TS2 Transition State 2 Intermediate->TS2 Product E1 Product (1-Chloro-2-methylpropene) TS2->Product Fast Base Base (B:) Base->TS2 abstracts β-H+

Caption: The E1 reaction mechanism for this compound.

Logical Relationship Diagram

SN1_E1_Competition Reactant This compound Intermediate Common Carbocation Intermediate Reactant->Intermediate Rate-Determining Step Pathway1 Nucleophilic Attack Intermediate->Pathway1 Pathway2 Proton Abstraction Intermediate->Pathway2 SN1_Product Substitution Product (SN1) E1_Product Elimination Product (E1) Pathway1->SN1_Product Pathway2->E1_Product

Caption: Logical workflow of the competing SN1 and E1 pathways.

Conclusion

The reaction mechanisms of this compound are dominated by unimolecular pathways (SN1 and E1) due to its tertiary halide structure, which favors the formation of a carbocation intermediate. Bimolecular reactions (SN2 and E2) are theoretically disfavored due to steric hindrance and the typical absence of a strong base in solvolytic conditions. The key theoretical consideration for this molecule is the significant rate-retarding inductive effect of the β-chlorine atom, which destabilizes the carbocation intermediate and increases the activation energy for both substitution and elimination. This guide provides a foundational understanding of these principles, offering researchers and developers a predictive framework for the behavior of this and similar polyhalogenated organic compounds in various chemical environments.

References

Reactivity of 1,2-Dichloro-2-methylpropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane is a vicinal dihalide featuring both a primary and a tertiary alkyl chloride. This unique structure imparts a dualistic reactivity profile, making it a subject of interest for mechanistic studies and as a potential building block in organic synthesis. The presence of two halogen atoms on adjacent carbons, one at a sterically hindered tertiary position and the other at a more accessible primary position, allows for a nuanced interplay of substitution and elimination reactions. The reaction pathway and product distribution are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

General Reactivity Principles

The reactivity of this compound is governed by the distinct characteristics of its two carbon-chlorine bonds:

  • Tertiary Chloride (C2): The chloride at the 2-position is attached to a tertiary carbon. This site is sterically hindered, which generally disfavors bimolecular nucleophilic substitution (S(_N)2) reactions. However, the tertiary nature of the carbon readily stabilizes a carbocation intermediate, making unimolecular pathways, namely S(_N)1 and E1, highly favorable, especially with weak nucleophiles or in polar protic solvents. With strong bases, bimolecular elimination (E2) can also compete.

  • Primary Chloride (C1): The chloride at the 1-position is on a primary carbon. This site is sterically accessible, favoring S(_N)2 reactions with good nucleophiles. However, its proximity to the bulky tertiary carbon can influence the reaction rate. Elimination from this side is less likely as it would require the removal of a proton from the tertiary carbon.

The interplay of these factors leads to a complex and often competitive reaction landscape, where the choice of reagents and conditions can be strategically employed to favor a desired outcome.

Reaction with Various Nucleophiles: Data and Protocols

Solvolysis (Weak Nucleophiles)

In the presence of weak nucleophiles, which are often the solvents themselves (solvolysis), the reaction at the tertiary center of this compound is expected to proceed through an S(_N)1 and/or E1 mechanism. The rate-determining step is the formation of a stable tertiary carbocation.

Table 1: Solvolysis of 2-Chloro-2-methylpropane (B56623) in Aqueous Ethanol (B145695)

Solvent (Ethanol:Water)Relative Rate Constant (k_rel)
50:501.00
40:603.35
20:8033.7

The data clearly indicates that an increase in the polarity of the solvent (higher water content) significantly accelerates the rate of solvolysis, which is a hallmark of the S(_N)1 mechanism where the polar solvent stabilizes the carbocation intermediate and the transition state leading to it.

Experimental Protocol: Solvolysis of this compound in Aqueous Ethanol

Objective: To determine the rate of solvolysis by monitoring the production of hydrochloric acid.

Materials:

Procedure:

  • Prepare a solution of this compound in a specified ethanol-water mixture (e.g., 50:50 v/v).

  • Place a known volume of this solution in a reaction flask and equilibrate it in a constant temperature bath.

  • Add a few drops of phenolphthalein indicator.

  • At time zero, add a known, small volume of standardized NaOH solution to the reaction mixture. The solution should turn pink.

  • Start a timer and measure the time it takes for the pink color to disappear as the generated HCl neutralizes the NaOH.

  • Immediately upon the color change, add another aliquot of NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several aliquots to obtain a series of time points for the reaction progress.

  • The rate constant can be determined by plotting the appropriate concentration-time relationship (e.g., ln[substrate] vs. time for a first-order reaction).

Signaling Pathway: Solvolysis via S(_N)1 and E1

Solvolysis Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining SN1_Product Substitution Product (e.g., 2-Chloro-2-methyl-1-propanol) Carbocation->SN1_Product Fast, Nucleophilic Attack E1_Product Elimination Product (e.g., 3-Chloro-2-methyl-1-propene) Carbocation->E1_Product Fast, Proton Removal Nucleophile Solvent (H2O or EtOH) Nucleophile->SN1_Product Nucleophile->E1_Product as Base

Caption: S(_N)1 and E1 pathways for solvolysis of this compound.

Reaction with Strong, Weakly Basic Nucleophiles

With strong nucleophiles that are weak bases, such as azide (B81097) (N(_3)(-)) and cyanide (CN(-)), the reaction landscape becomes more complex. At the tertiary carbon, an S(_N)1 reaction can still occur, particularly in polar protic solvents. However, in polar aprotic solvents like DMSO or DMF, which enhance the nucleophilicity of anions, an S(_N)2 reaction at the primary carbon becomes a significant pathway.

Table 2: Expected Products with Strong, Weakly Basic Nucleophiles

NucleophileReagentSolventMajor Product(s) at Primary Carbon (S(_N)2)Major Product(s) at Tertiary Carbon (S(_N)1)
AzideNaN(_3)DMF1-Azido-2-chloro-2-methylpropane2-Azido-1-chloro-2-methylpropane
CyanideKCNEthanol/Water3-Chloro-3-methylbutanenitrile2-Chloro-2-methyl-1-cyganopropane

Note: Product distribution is highly dependent on reaction conditions. The S(_N)2 reaction at the primary carbon is generally favored with these nucleophiles in aprotic polar solvents.

Experimental Protocol: Reaction with Sodium Azide in DMF

Objective: To synthesize 1-azido-2-chloro-2-methylpropane via an S(_N)2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator, separatory funnel, and standard glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathway: S(_N)2 Reaction at the Primary Carbon

SN2_Primary Substrate This compound Transition_State [Nu---CH2---Cl] Transition State Substrate->Transition_State Nucleophile Nucleophile (e.g., N3-) Nucleophile->Transition_State Backside Attack Product 1-Substituted-2-chloro-2-methylpropane Transition_State->Product Inversion of Stereochemistry (if chiral)

Caption: S(_N)2 reaction pathway at the primary carbon of this compound.

Reaction with Strong, Strongly Basic Nucleophiles

Strong and strongly basic nucleophiles, such as hydroxide (OH(-)) and alkoxides (RO(-)), introduce a significant competition between substitution and elimination reactions. At the tertiary carbon, E2 elimination is often the major pathway, leading to the formation of an alkene. With less sterically hindered strong bases, S(_N)1 and E1 pathways can still compete, especially in polar protic solvents. At the primary carbon, S(_N)2 substitution can occur, but with hindered strong bases, elimination might be favored.

Table 3: Expected Major Products with Strong, Strongly Basic Nucleophiles

Nucleophile/BaseReagentSolventMajor Reaction Pathway(s)Major Product(s)
HydroxideNaOH (aq.)Water/EthanolE2 / S(_N)1 / E13-Chloro-2-methyl-1-propene, 2-Chloro-2-methyl-1-propanol
EthoxideNaOEtEthanolE23-Chloro-2-methyl-1-propene

Note: Higher temperatures and the use of a non-polar solvent will generally favor elimination over substitution.

Experimental Protocol: Reaction with Sodium Ethoxide in Ethanol

Objective: To synthesize 3-chloro-2-methyl-1-propene via an E2 reaction.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, separatory funnel, and standard glassware

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add this compound dropwise to the stirred ethoxide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time.

  • Monitor the reaction by GC or TLC.

  • Cool the reaction mixture, pour it into a separatory funnel containing water, and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).

  • Further purification can be achieved by fractional distillation.

Signaling Pathway: E2 Reaction at the Tertiary Carbon

E2_Tertiary Substrate This compound Transition_State [Base---H---C---C---Cl] Transition State Substrate->Transition_State Base Strong Base (e.g., EtO-) Base->Transition_State Proton Abstraction Product 3-Chloro-2-methyl-1-propene Transition_State->Product Concerted Elimination

Caption: E2 elimination pathway at the tertiary carbon of this compound.

Intramolecular Reactions

The vicinal nature of the dichlorides in this compound also opens up the possibility of intramolecular reactions. For instance, upon reaction with a nucleophile at the primary carbon, the resulting intermediate could potentially undergo an intramolecular S(_N)2 reaction if the introduced group is nucleophilic, leading to a cyclic product. However, the formation of a strained three-membered ring makes this process less favorable than intermolecular reactions in most cases.

Another possibility is an intramolecular elimination-type reaction under specific conditions, although this is less common for this substrate.

Conclusion

This compound exhibits a rich and varied reactivity profile dictated by the interplay of its primary and tertiary alkyl chloride functionalities. The choice of nucleophile, solvent, and temperature are critical parameters for controlling the reaction outcome. Weak nucleophiles and polar protic solvents favor S(_N)1 and E1 pathways at the tertiary center. Strong, weakly basic nucleophiles in polar aprotic solvents can effectively promote S(_N)2 substitution at the primary carbon. Strong, basic nucleophiles tend to favor E2 elimination at the tertiary carbon. This understanding allows for the strategic design of synthetic routes utilizing this compound as a versatile starting material. Further research to obtain more specific quantitative data for this particular substrate would be invaluable for its broader application in chemical synthesis and drug development.

An In-depth Technical Guide to the Thermal Decomposition of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of 1,2-dichloro-2-methylpropane. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this document outlines the predicted decomposition pathways, major and minor products, and the underlying reaction mechanisms. It also presents a comprehensive experimental protocol for studying the gas-phase pyrolysis of this compound, complete with data presentation formats and visualizations to aid in research and analysis.

Introduction

This compound is a halogenated alkane containing both a tertiary and a primary carbon-chlorine bond. Its thermal stability and decomposition products are of interest in understanding the fate of chlorinated hydrocarbons in various chemical processes and for predicting potential degradation pathways of more complex molecules containing similar structural motifs. The thermal decomposition of this compound is expected to proceed primarily through unimolecular elimination reactions, characteristic of the pyrolysis of alkyl halides.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to primarily follow a unimolecular elimination (Ei) mechanism, which is common for gas-phase pyrolysis of alkyl halides that possess β-hydrogens. The presence of a tertiary alkyl chloride moiety suggests that the elimination of hydrogen chloride (HCl) will be the dominant pathway.

Major Pathway: Elimination of the Tertiary Chloride

The C-Cl bond at the tertiary carbon is weaker and more sterically hindered than the primary C-Cl bond. Therefore, the principal thermal decomposition pathway is expected to be the 1,2-elimination of HCl, involving the tertiary chlorine and a hydrogen atom from one of the adjacent methyl groups. This reaction is predicted to yield 3-chloro-2-methyl-1-propene and hydrogen chloride as the major products.

Minor and Alternative Pathways

While the elimination of the tertiary chloride is expected to be the major pathway, other reactions may occur, leading to minor products. These can include:

  • Elimination of the Primary Chloride: Although less favorable, elimination of the primary chloride and a hydrogen from the tertiary carbon could occur, though this is sterically and electronically disfavored.

  • Rearrangements: Similar to the Wagner-Meerwein rearrangement observed in the pyrolysis of neophyl chloride, rearrangements of the carbon skeleton could potentially occur, leading to isomeric products.[1]

  • Radical Pathways: At higher temperatures, homolytic cleavage of the C-Cl or C-C bonds could initiate free-radical chain reactions, leading to a more complex mixture of products. However, in the presence of radical inhibitors, these pathways are suppressed.

The primary proposed decomposition pathway is visualized in the diagram below.

Proposed major thermal decomposition pathway of this compound.

Quantitative Data

Table 1: Representative Kinetic Parameters for the Pyrolysis of Tertiary Alkyl Chlorides

CompoundTemperature Range (°C)Pressure Range (Torr)log(A, s⁻¹)Eₐ (kJ/mol)Major ProductsReference
tert-Butyl Chloride320 - 40050 - 30013.5178Isobutene, HCl[2]
1,1-Dimethylpropyl Chloride320 - 40050 - 30013.61792-Methyl-1-butene, HCl[2]
Neophyl Chloride420 - 47534 - 13413.47227.8Rearranged Alkenes, HCl[1]

Note: The data presented here for analogous compounds is for illustrative purposes to provide an expected range for the kinetic parameters of this compound decomposition.

Experimental Protocol for Gas-Phase Pyrolysis Study

The following protocol outlines a methodology for studying the kinetics and products of the gas-phase thermal decomposition of this compound.

4.1. Objective

To determine the rate constant, Arrhenius parameters, and product distribution for the thermal decomposition of this compound in the gas phase.

4.2. Materials and Apparatus

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Free radical suppressor (e.g., toluene (B28343) or cyclohexene)

  • Static pyrolysis reactor (quartz or Pyrex) housed in a furnace with temperature control

  • High-vacuum line

  • Pressure transducer

  • Gas chromatograph with a flame ionization detector (GC-FID) and/or a mass spectrometer (GC-MS)

  • Sample injection system (e.g., gas-tight syringe)

4.3. Experimental Workflow

The overall workflow for the experimental study is depicted below.

ExperimentalWorkflow Start Start ReactorPrep Reactor Preparation (Seasoning) Start->ReactorPrep SamplePrep Sample Preparation (Degassing) ReactorPrep->SamplePrep Pyrolysis Pyrolysis Experiment (Controlled T and P) SamplePrep->Pyrolysis Quenching Reaction Quenching (Rapid Cooling) Pyrolysis->Quenching Analysis Product Analysis (GC-MS, GC-FID) Quenching->Analysis DataProcessing Data Processing and Kinetic Analysis Analysis->DataProcessing End End DataProcessing->End

Experimental workflow for the study of gas-phase pyrolysis.

4.4. Detailed Procedure

  • Reactor Preparation (Seasoning): The internal surface of the quartz reactor should be "seasoned" to ensure that the reaction is homogeneous and not catalyzed by the vessel walls. This can be achieved by pyrolyzing a small amount of an alkene, such as isobutene, in the reactor at a high temperature to coat the walls with a fine layer of carbon.

  • Sample Preparation: A sample of this compound is placed in a sample tube and thoroughly degassed by several freeze-pump-thaw cycles on the vacuum line to remove any dissolved air.

  • Pyrolysis: a. The seasoned reactor is evacuated and heated to the desired temperature. b. The degassed sample, along with a small amount of a free radical suppressor, is vaporized into the reactor to a known initial pressure. c. The reaction is allowed to proceed for a measured amount of time.

  • Reaction Quenching: After the desired reaction time, the contents of the reactor are rapidly expanded into a collection vessel at room temperature or cooled with liquid nitrogen to quench the reaction.

  • Product Analysis: The composition of the quenched reaction mixture is analyzed by GC-FID and GC-MS. a. GC-FID: Used for quantitative analysis of the starting material and products. Response factors for each component should be determined using standard mixtures. b. GC-MS: Used for the identification of the decomposition products by comparing their mass spectra with library data.

  • Data Analysis: a. The extent of the reaction is determined from the decrease in the concentration of the starting material. b. The first-order rate constant (k) is calculated at each temperature using the integrated rate law: ln([A]₀/[A]t) = kt. c. The Arrhenius parameters (A and Eₐ) are determined from a plot of ln(k) versus 1/T.

Safety Considerations

  • The thermal decomposition of chlorinated hydrocarbons can produce corrosive HCl gas. The experimental setup should be designed to handle corrosive gases, and appropriate safety precautions must be taken.

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The thermal decomposition of this compound is predicted to be a clean, unimolecular elimination of hydrogen chloride to yield 3-chloro-2-methyl-1-propene as the major product. This technical guide provides the theoretical framework and a detailed experimental protocol for the investigation of this reaction. The methodologies and data presented herein will be valuable for researchers in understanding the thermal stability of chlorinated alkanes and for predicting the degradation pathways of more complex molecules.

References

[2] Maccoll, A.; Wong, S. C. J. Chem. Soc. B, 1968 , 1492-1494. [1] Chuchani, G.; Martin, I. J. Chem. Soc., Perkin Trans. 2, 1983 , 625-628.

References

An In-depth Technical Guide to 1,2-dichloro-2-methylpropane (CAS: 594-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-2-methylpropane (CAS Number: 594-37-6), a chlorinated hydrocarbon with applications in organic synthesis. This document details its physicochemical properties, spectral data, and safety and handling protocols. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, alongside a discussion of its chemical reactivity. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Properties

This compound, also known as isobutylene (B52900) dichloride, is a colorless liquid with a characteristic sweet odor.[1] It is classified as a chlorinated hydrocarbon and is insoluble in water but soluble in many organic solvents.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈Cl₂[2]
Molecular Weight 127.01 g/mol [2]
CAS Number 594-37-6[2]
Appearance Colorless liquid[1]
Boiling Point 106.5 °C at 760 mmHg[1]
Melting Point -70.34 °C (estimate)[1]
Density 1.093 g/cm³ at 20 °C[3]
Vapor Pressure 32.9 mmHg at 25 °C[1]
Flash Point 15.6 °C[1]
Refractive Index (n²⁰/D) 1.437[1]
Water Solubility Insoluble[1]
LogP 2.24260[1]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesReference
¹H NMR Spectra available for review.
¹³C NMR Spectra available for review.
Infrared (IR) Spectrum Characteristic C-Cl vibration absorptions at wavenumbers ~580 to 780 cm⁻¹. C-H stretching vibrations at ~2880 to 3080 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peaks may be weak or absent. Key fragments are observed.[2]

Synthesis and Purification

Experimental Protocol: Synthesis via Chlorination of Isobutylene

This protocol details the synthesis of this compound through the ionic chlorination of isobutylene.[1] This reaction proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of chlorine across the double bond.[1]

Materials:

  • Isobutylene (liquefied gas)

  • Chlorine gas

  • Anhydrous ferric chloride (FeCl₃) (catalyst)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Three-necked round-bottom flask, gas inlet tube, dry ice/acetone condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Catalyst and Solvent: Suspend a catalytic amount of anhydrous ferric chloride (~5 mol%) in 50 mL of anhydrous dichloromethane in the flask.

  • Addition of Isobutylene: Cool the flask in an ice bath and condense approximately 10 mL of isobutylene into the stirred suspension.

  • Chlorination: Slowly bubble chlorine gas through the mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.[1]

  • Quenching: Once the reaction is complete (indicated by the persistence of the chlorine color), stop the chlorine flow and quench the reaction by carefully adding 50 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Isolation: Filter the drying agent. The resulting solution contains the crude product.

G Diagram 1: Synthesis Workflow setup 1. Assemble dry three-necked flask with stirrer and condenser. catalyst 2. Add FeCl₃ and CH₂Cl₂. setup->catalyst isobutylene 3. Condense isobutylene into flask at 0°C. catalyst->isobutylene chlorination 4. Bubble Cl₂ gas through mixture (T < 10°C). isobutylene->chlorination quench 5. Quench reaction with water. chlorination->quench workup 6. Separate organic layer and wash with NaHCO₃ and water. quench->workup dry 7. Dry organic layer with CaCl₂. workup->dry isolate 8. Filter to obtain crude product. dry->isolate G Diagram 2: Purification Workflow setup 1. Assemble fractional distillation apparatus. charge 2. Add crude product and boiling chips to flask. setup->charge heat 3. Gently heat the flask. charge->heat collect 4. Collect the fraction at 106.5°C. heat->collect analyze 5. Verify purity using GC-MS. collect->analyze G Diagram 3: Analytical Workflow (GC-MS) sample_prep 1. Sample Preparation (Dilution/Extraction) injection 2. Inject sample into GC sample_prep->injection separation 3. Separate components on capillary column injection->separation ionization 4. Ionize eluting compounds (EI) separation->ionization detection 5. Detect ions by mass (MSD) ionization->detection analysis 6. Identify by retention time and mass spectrum detection->analysis G Diagram 4: Reactivity of this compound start This compound carbocation Tertiary Carbocation Intermediate start->carbocation Weak Nucleophile/ Base, Polar Protic Solvent (Sₙ1/E1) e2_product E2 Product (Elimination) start->e2_product Strong, Hindered Base (E2) sn1_product Sₙ1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (Elimination) carbocation->e1_product Proton Abstraction (Weak Base)

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). The document details the molecule's structural parameters, spectroscopic signature, and key chemical properties. Experimental protocols for its synthesis and characterization are also presented. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, also known as isobutylene (B52900) dichloride, is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂.[1] Its structure, featuring a quaternary carbon and two chlorine atoms on adjacent carbons, gives rise to interesting chemical and physical properties. This document provides an in-depth exploration of its molecular architecture, bonding characteristics, and reactivity.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a propane (B168953) backbone with two chlorine atoms and a methyl group attached to the second carbon atom.

Connectivity and Conformation
Bond Lengths, Bond Angles, and Dihedral Angles

Precise experimental determination of bond lengths, bond angles, and dihedral angles for this compound through gas-phase electron diffraction or microwave spectroscopy has not been extensively reported in the literature. However, theoretical calculations and data from analogous compounds can provide reliable estimates for these parameters.

Table 1: Predicted Molecular Geometry of this compound

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC1-H~1.09 Å
C1-Cl~1.77 Å
C1-C2~1.54 Å
C2-C3~1.54 Å
C2-C4~1.54 Å
C2-Cl~1.77 Å
C3-H~1.09 Å
C4-H~1.09 Å
Bond AngleH-C1-H~109.5°
H-C1-Cl~109.5°
H-C1-C2~109.5°
Cl-C1-C2~109.5°
C1-C2-C3~109.5°
C1-C2-C4~109.5°
C1-C2-Cl~109.5°
C3-C2-C4~109.5°
C3-C2-Cl~109.5°
C4-C2-Cl~109.5°
H-C3-H~109.5°
H-C4-H~109.5°
Dihedral AngleCl-C1-C2-ClVariable (gauche/anti)

Note: These are estimated values based on standard bond lengths and angles for sp³ hybridized carbons and C-Cl bonds. Actual values may vary.

Spectroscopic Properties

The structural features of this compound are elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)ProtonsMultiplicityCoupling Constant (J, Hz)
~3.8-CH₂ClSinglet-
~1.8-C(Cl)(CH₃)₂Singlet-
~1.6-C(Cl)(CH₃)₂Singlet-

Note: The two methyl groups are diastereotopic and may exhibit slightly different chemical shifts, though they may appear as a single peak in lower resolution spectra.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals, one for each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Atom
~75-C(Cl)(CH₃)₂
~55-CH₂Cl
~30-C(Cl)(CH₃)₂
~28-C(Cl)(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2980-2850C-H stretch (sp³)Strong
1470-1450C-H bend (CH₂)Medium
1380-1370C-H bend (CH₃)Medium
800-600C-Cl stretchStrong
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zFragment Ion
126/128/130[C₄H₈Cl₂]⁺ (Molecular Ion)
91/93[C₄H₈Cl]⁺
77[C₃H₅Cl]⁺
57[C₄H₉]⁺ (tert-butyl cation)
49/51[CH₂Cl]⁺

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an oxidant in certain catalytic reactions. It participates in iron-catalyzed C-H bond functionalization and other oxidative coupling reactions.

The mechanism of its oxidative capacity often involves a single electron transfer (SET) process, leading to the formation of a radical intermediate and subsequent bond formation.

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination of 2-Chloro-2-methylpropane (B56623)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2-chloro-2-methylpropane (tert-butyl chloride)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp or radical initiator (e.g., AIBN)

  • Apparatus for gas handling and reaction under inert atmosphere

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2-chloro-2-methylpropane in an inert solvent under a nitrogen atmosphere.

  • Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and should be monitored and cooled as necessary.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and the initiation.

  • Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 2-Chloro-2-methylpropane + Cl₂ Reaction Free-Radical Chlorination (UV or Initiator) Reactants->Reaction Workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) Reaction->Workup Purification Drying and Distillation Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Solubility Profile of 1,2-Dichloro-2-methylpropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 1,2-Dichloro-2-methylpropane

Based on its chemical structure—a branched alkane with two polar carbon-chlorine bonds—this compound is classified as a relatively nonpolar compound. This structural characteristic dictates its solubility behavior, leading to high miscibility with a variety of organic solvents and low solubility in water.[1][2] The following table summarizes the expected qualitative solubility profile.

Solvent ClassSpecific SolventQualitative Solubility
Alcohols MethanolSoluble
EthanolSoluble
Ethers Diethyl EtherSoluble
Ketones AcetoneSoluble
Halogenated Solvents ChloroformSoluble
Aromatic Hydrocarbons BenzeneSoluble
TolueneSoluble
Aliphatic Hydrocarbons HexaneSoluble
Aqueous Solvents WaterLow Solubility

Experimental Protocols: Determination of Quantitative Solubility

To ascertain the precise solubility of this compound in a specific organic solvent at a given temperature, the isothermal equilibrium method, commonly known as the shake-flask method, is highly reliable.[1][3] This procedure involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument

  • Centrifuge (optional)

Procedure
  • Preparation of a Saturated Solution:

    • Add a known volume of the selected organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.[3]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solute to settle. If necessary, a centrifuge can be used to facilitate this process.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a chemically resistant syringe filter to remove any remaining undissolved microparticles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a calibrated analytical method, such as gas chromatography, to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L), at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Separate Separate Phases (Settle/Centrifuge) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze Concentration (e.g., GC-FID) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate Calibrate Prepare & Analyze Standards (Generate Calibration Curve) Calibrate->Analyze End End Calculate->End

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6), a chlorinated hydrocarbon used in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental methodologies, and conceptual diagrams to facilitate a thorough understanding of these key physical properties.

Physicochemical Data of this compound

The boiling point and vapor pressure are critical parameters for the safe handling, purification, and application of this compound. A summary of these properties is presented below.

PropertyValueConditions
Boiling Point106.5 °Cat 760 mmHg[2]
107 °C
Vapor Pressure32.9 mmHgat 25°C[2]

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation, with the parameters provided by the National Institute of Standards and Technology (NIST).[3] The equation is as follows:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin

  • A = 4.43017

  • B = 1502.307

  • C = -41.641

These coefficients were calculated by NIST from the author's data and are applicable for the temperature range of 247.4 K to 381 K.[3]

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling point and vapor pressure is essential for the characterization of volatile organic compounds. The following sections detail generalized experimental protocols for these measurements.

Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid sample.[4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or other attachment method

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[4]

  • A capillary tube, with its open end downwards, is placed into the test tube containing the sample.[4]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

  • The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the level of the heating liquid.

  • The side arm of the Thiele tube is gently heated, causing the liquid to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

  • Heating is continued until a continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Vapor Pressure by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid over a range of temperatures.[6]

Apparatus:

  • Sample cell connected to a vacuum line and a pressure measuring device (e.g., manometer, pressure transducer)

  • Thermostat bath for temperature control

  • Vacuum pump

  • Sample of this compound

Procedure:

  • A small amount of purified this compound is placed in the sample cell.

  • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • The sample cell is placed in a thermostat bath and allowed to reach thermal equilibrium at a desired temperature.

  • The pressure of the vapor in equilibrium with the liquid is measured using the pressure measuring device.

  • This process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Conceptual Relationships and Experimental Workflows

To further elucidate the concepts and procedures discussed, the following diagrams are provided.

Boiling_Point_Factors cluster_molecular_properties Molecular Properties of Alkyl Halides cluster_intermolecular_forces Intermolecular Forces MW Molecular Weight VdW van der Waals Forces MW->VdW increases Polarizability Polarizability Polarizability->VdW increases Branching Molecular Branching Branching->VdW decreases surface area, decreases forces Dipole Dipole Moment DipoleDipole Dipole-Dipole Interactions Dipole->DipoleDipole BP Boiling Point VdW->BP stronger forces, higher BP DipoleDipole->BP stronger forces, higher BP

Caption: Factors influencing the boiling point of alkyl halides.

The boiling point of an alkyl halide is influenced by the strength of its intermolecular forces.[7] As the molecular weight and polarizability of the halogen atom increase, the van der Waals forces become stronger, leading to a higher boiling point.[8] Increased molecular branching, as seen in tertiary alkyl halides like this compound, leads to a more compact shape and reduced surface area for intermolecular contact.[7] This weakening of van der Waals forces results in a lower boiling point compared to their straight-chain isomers.[8]

Thiele_Tube_Workflow start Start prep_sample Prepare Sample: Place liquid in Durham tube with inverted capillary tube. start->prep_sample assemble Assemble Apparatus: Attach tube to thermometer and place in Thiele tube. prep_sample->assemble heat Heat Thiele Tube: Gently heat the side arm to induce circulation. assemble->heat observe_bubbles Observe Bubbles: Watch for a continuous stream of bubbles from the capillary tube. heat->observe_bubbles cool Cool Apparatus: Remove heat source and allow the system to cool. observe_bubbles->cool record_bp Record Boiling Point: Note the temperature when the liquid enters the capillary tube. cool->record_bp end End record_bp->end

Caption: Experimental workflow for boiling point determination using a Thiele tube.

This flowchart outlines the key steps in determining the boiling point of a liquid using the Thiele tube method. The process involves careful heating of the sample and observation of the point at which the vapor pressure inside the capillary tube equals the external atmospheric pressure, indicated by the cessation of bubble evolution and the entry of the liquid into the capillary.[4][5]

References

An In-Depth Technical Guide to the Electrophilicity of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-2-methylpropane is a halogenated alkane featuring both a primary and a tertiary carbon-chlorine bond, rendering it a molecule with dual electrophilic sites of distinct reactivity. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, detailing its structural characteristics, the differential reactivity of its electrophilic centers, and its behavior in nucleophilic substitution reactions. The document synthesizes available data, outlines relevant experimental protocols, and employs computational chemistry principles to offer a thorough understanding of this compound's chemical behavior, which is pertinent to its application in organic synthesis and as a potential building block in drug development.

Introduction

This compound, also known as isobutylene (B52900) dichloride, is an organochlorine compound with the molecular formula C₄H₈Cl₂.[1][2] Its structure is characterized by a propane (B168953) backbone with two chlorine atoms and a methyl group at the C2 position, and a chlorine atom at the C1 position. This unique arrangement of a primary and a tertiary alkyl chloride within the same molecule gives rise to differential electrophilicity and reactivity at these two centers. Understanding the nuanced electrophilic character of this compound is crucial for its strategic utilization in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide will delve into the factors governing its reactivity, the mechanisms of its reactions, and practical methodologies for its application.

Molecular Structure and Properties

A thorough understanding of the electrophilicity of this compound begins with its molecular structure and physical properties.

Structural Features

The key structural feature of this compound is the presence of two distinct carbon-chlorine bonds:

  • Primary (1°) C-Cl bond: The chlorine atom is attached to a primary carbon (C1), which is bonded to one other carbon atom.

  • Tertiary (3°) C-Cl bond: The chlorine atom is attached to a tertiary carbon (C2), which is bonded to three other carbon atoms.

This structural dichotomy is the primary determinant of the molecule's reactivity profile.

Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈Cl₂[1][2]
Molecular Weight 127.01 g/mol [1][2]
CAS Number 594-37-6[1][2]
Boiling Point 107 °C[1]
Computed Properties
  XLogP32.2[1]
  H-Bond Donor0[1]
  H-Bond Acceptor0[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 3.84 (s, 2H, -CH₂Cl), 1.75 (s, 6H, -C(CH₃)₂Cl)[1][3]
¹³C NMR (CDCl₃) δ (ppm): 75.1 (-C(CH₃)₂Cl), 56.5 (-CH₂Cl), 30.2 (-C(CH₃)₂Cl)[4]

Theoretical Framework of Electrophilicity

The electrophilicity of this compound can be rationalized through the lens of frontier molecular orbital (FMO) theory and the principles of nucleophilic substitution reactions (Sₙ1 and Sₙ2).

Frontier Molecular Orbital (FMO) Analysis

According to FMO theory, the reactivity of an electrophile is largely governed by its Lowest Unoccupied Molecular Orbital (LUMO).[5][6] A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile, thus signifying higher electrophilicity.

FMO_Concept HOMO_nu HOMO (Highest Occupied Molecular Orbital) LUMO_el LUMO (Lowest Unoccupied Molecular Orbital) HOMO_nu->LUMO_el Orbital Overlap (Reaction)

Caption: Frontier Molecular Orbital Interaction.

Nucleophilic Substitution Mechanisms: Sₙ1 vs. Sₙ2

The dual nature of the electrophilic centers in this compound allows for competition between Sₙ1 and Sₙ2 reaction pathways.

  • Tertiary Center (C2): The tertiary alkyl chloride is sterically hindered, making a backside attack required for an Sₙ2 reaction difficult. However, it can readily undergo ionization to form a relatively stable tertiary carbocation. This carbocation is then rapidly attacked by a nucleophile. Therefore, the tertiary center strongly favors an Sₙ1 mechanism .[7]

  • Primary Center (C1): The primary alkyl chloride is less sterically hindered than the tertiary center, making it a potential site for an Sₙ2 reaction . However, the presence of the bulky gem-dimethyl group on the adjacent carbon (neopentyl-like structure) introduces significant steric hindrance, which can slow down the rate of Sₙ2 reactions.

SN1_SN2_Comparison cluster_sn1 SN1 Pathway (favored at C2) cluster_sn2 SN2 Pathway (possible at C1) SN1_start R₃C-Cl SN1_ts1 Transition State 1 (Carbocation formation) SN1_start->SN1_ts1 SN1_inter R₃C⁺ Carbocation (Intermediate) SN1_ts1->SN1_inter SN1_ts2 Transition State 2 (Nucleophilic attack) SN1_inter->SN1_ts2 SN1_end R₃C-Nu SN1_ts2->SN1_end SN2_start Nu⁻ + R-CH₂-Cl SN2_ts Transition State [Nu---CH₂(R)---Cl]⁻ SN2_start->SN2_ts SN2_end Nu-CH₂(R) + Cl⁻ SN2_ts->SN2_end

Caption: Comparison of Sₙ1 and Sₙ2 Pathways.

Reactivity and Reaction Mechanisms

The electrophilic behavior of this compound is demonstrated in its reactions with various nucleophiles. The regioselectivity of these reactions is dictated by the interplay of steric and electronic factors, as well as the reaction conditions.

Solvolysis Reactions

Solvolysis, where the solvent acts as the nucleophile, is a classic example of an Sₙ1 reaction for tertiary halides. In the case of this compound, solvolysis in a protic solvent like water or ethanol (B145695) is expected to occur preferentially at the tertiary carbon.

The hydrolysis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a closely related compound, is a well-studied Sₙ1 reaction.[7][8][9] The rate of this reaction is independent of the concentration of the nucleophile (water) and is highly dependent on the polarity of the solvent.[8][9] It is reasonable to extrapolate that the tertiary chloride of this compound will exhibit similar reactivity, leading to the formation of 2-chloro-2-methyl-1-propanol.

Reaction Pathway: Hydrolysis

Hydrolysis reactant This compound intermediate Tertiary Carbocation Intermediate + Cl⁻ reactant->intermediate Ionization (slow, Sₙ1) product 2-chloro-2-methyl-1-propanol intermediate->product water H₂O (Nucleophile) water->product Nucleophilic Attack

Caption: Proposed Hydrolysis Pathway.

Reactions with Strong Nucleophiles

With strong, unhindered nucleophiles, Sₙ2 reactions become more competitive. For this compound, a strong nucleophile could potentially react at the primary carbon. However, as mentioned, this site is sterically hindered.

The reaction with ammonia (B1221849) or primary amines is a key route to synthesizing amines.[10][11] Due to the Sₙ1 preference of the tertiary center and the potential for Sₙ2 at the primary center, a mixture of products is possible. To achieve selective substitution, careful control of reaction conditions is necessary. For instance, using a large excess of ammonia can favor the formation of the primary amine at the less hindered site.[10][11] A related patent describes the synthesis of 2-amino-2-methyl-1-propanol (B13486) from 2-chloro-2-methyl-1-propanol, which is formed from this compound, highlighting the feasibility of amination at the tertiary carbon.[3]

Sodium azide (B81097) is a good nucleophile for Sₙ2 reactions. The reaction of this compound with sodium azide would be expected to proceed at the primary carbon to yield 1-azido-2-chloro-2-methylpropane. This product could be a useful intermediate for further synthetic transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

Experimental Protocols

Detailed experimental protocols for reactions of this compound are not widely published. However, procedures for analogous compounds can be adapted.

General Protocol for Solvolysis (Hydrolysis)

This protocol is adapted from the kinetic study of the solvolysis of tert-butyl chloride.[8][9]

  • Preparation of Solvent Mixture: Prepare a 50:50 (v/v) mixture of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and water.

  • Reaction Setup: In a flask, combine the solvent mixture with a pH indicator (e.g., bromophenol blue). Add a known, small amount of a weak base (e.g., 0.1 M NaOH) to make the solution slightly basic.

  • Initiation: Add a known quantity of this compound to the flask and start a timer.

  • Monitoring: The solvolysis reaction will produce HCl, which will neutralize the added base. Record the time it takes for the indicator to change color, signifying the consumption of the base.

  • Data Analysis: The rate of reaction can be determined from the time taken for the pH change. By varying the initial concentrations and temperature, the kinetics of the reaction can be studied.

Solvolysis_Workflow A Prepare Solvent-Water Mixture B Add Indicator and Base A->B C Add this compound (Start Timer) B->C D Monitor Color Change of Indicator C->D E Record Time D->E F Calculate Reaction Rate E->F

Caption: Workflow for Solvolysis Kinetics Study.

General Protocol for Nucleophilic Substitution with Ammonia (Amination)

This protocol is a general procedure for the amination of alkyl halides.[10][11]

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Addition of Ammonia: Add a concentrated solution of ammonia in the chosen solvent. A large excess of ammonia is typically used to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction Conditions: Heat the sealed vessel to a temperature appropriate for the reaction (e.g., 100-160°C) for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is typically subjected to an acid-base extraction to separate the amine product from unreacted starting material and byproducts. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or chromatography.

Applications in Drug Development and Organic Synthesis

The dual electrophilic nature of this compound makes it a potentially valuable building block in organic synthesis and drug discovery.

  • Synthesis of Chiral Amino Alcohols: As demonstrated by the synthesis of 2-amino-2-methyl-1-propanol, this scaffold is a precursor to vicinal amino alcohols, which are important structural motifs in many pharmaceutical agents, including beta-blockers and antiviral drugs.[12]

  • Introduction of Quaternary Centers: The tertiary carbon of this compound allows for the construction of quaternary carbon centers, which are prevalent in many natural products and bioactive molecules.

  • Bifunctional Linkers: The presence of two reactive sites allows this compound to be used as a bifunctional linker to connect two different molecular fragments.

Conclusion

This compound is a molecule with a rich and nuanced electrophilic character. The differential reactivity of its primary and tertiary carbon-chlorine bonds, governed by the principles of Sₙ1 and Sₙ2 mechanisms, allows for a range of synthetic transformations. While the tertiary center is predisposed to Sₙ1 reactions via a stable carbocation intermediate, the primary center, though sterically hindered, can undergo Sₙ2 displacement with strong nucleophiles. A deeper understanding of the kinetics and thermodynamics of these competing pathways will enable the synthetic chemist to harness the full potential of this versatile electrophile for the construction of complex molecular architectures relevant to the fields of materials science, agrochemicals, and particularly, drug development. Further quantitative experimental and computational studies are warranted to fully elucidate the electrophilic profile of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Iron-Catalyzed Cross-Coupling Utilizing 1,2-Dichloro-2-methylpropane as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting iron-catalyzed cross-coupling reactions, specifically focusing on the use of 1,2-dichloro-2-methylpropane as a mild and effective oxidant. This method is particularly relevant for C-H bond functionalization and the synthesis of substituted olefins. Iron catalysis offers a cost-effective, abundant, and less toxic alternative to traditional precious metal catalysts.

Overview and Key Advantages

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis. The use of this compound as an oxidant in these reactions facilitates the stereospecific activation of olefinic C-H bonds, allowing for the synthesis of substituted olefins without isomerization of the product.[1][2] This protocol is advantageous due to the low cost and low toxicity of the iron catalyst, as well as the mild reaction conditions.

Key Features:

  • Cost-Effective and Sustainable: Utilizes an earth-abundant and environmentally benign iron catalyst.

  • Mild Reaction Conditions: The reaction proceeds smoothly, often at ambient or slightly elevated temperatures.

  • High Stereospecificity: Enables the stereospecific substitution of olefinic C-H bonds.[2]

  • Avoidance of Isomerization: The product olefin is formed without isomerization.[1][2]

Reaction Scheme and Proposed Mechanism

The overall transformation involves the iron-catalyzed coupling of an organometallic reagent (e.g., a Grignard reagent) with a substrate containing a C-H bond, facilitated by this compound as the oxidant. A directing group on the substrate is often employed to achieve high regioselectivity.

A proposed catalytic cycle for this reaction is depicted below. The cycle is initiated by the reaction of an iron precatalyst with the Grignard reagent to form a low-valent iron species. This active iron species then coordinates to the olefin. Subsequent C-H activation, directed by a coordinating group on the substrate, forms an organoiron intermediate. The role of the this compound oxidant is likely to facilitate a key step in the catalytic cycle, possibly the regeneration of the active catalytic species or promoting the reductive elimination step.

Catalytic Cycle Proposed Catalytic Cycle for Iron-Catalyzed C-H Functionalization Fe(II/III) Precatalyst Fe(II/III) Precatalyst Active Fe(0/I) Species Active Fe(0/I) Species Fe(II/III) Precatalyst->Active Fe(0/I) Species Grignard Reagent Olefin Coordination Olefin Coordination Active Fe(0/I) Species->Olefin Coordination Olefin Substrate C-H Activation C-H Activation Olefin Coordination->C-H Activation Directing Group Assistance Organoiron Intermediate Organoiron Intermediate C-H Activation->Organoiron Intermediate Oxidative Step Oxidative Step Organoiron Intermediate->Oxidative Step This compound Reductive Elimination Reductive Elimination Oxidative Step->Reductive Elimination Reductive Elimination->Active Fe(0/I) Species Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Experimental Workflow General Experimental Workflow Setup 1. Flame-dried Schlenk flask under Argon Reagents 2. Add Fe(acac)3, Solvents, and Olefin Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Add Grignard Reagent and Oxidant Cooling->Addition Reaction 5. Stir at Room Temperature Addition->Reaction Quench 6. Quench with aq. NH4Cl Reaction->Quench Extraction 7. Extract with Organic Solvent Quench->Extraction Drying 8. Dry and Concentrate Extraction->Drying Purification 9. Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols: Synthesis of Substituted Olefins with Grignard Reagents and 1,2-dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of substituted olefins utilizing the reaction of Grignard reagents with 1,2-dichloro-2-methylpropane. This method explores the reactivity of Grignard reagents as bases to induce a dehydrohalogenation cascade, offering a potential route to a variety of substituted alkene structures. The protocol is designed to be a foundational guide for researchers exploring novel synthetic pathways. All procedural and quantitative data are presented in a clear, structured format for ease of use and reproducibility.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles and strong bases that are fundamental to carbon-carbon bond formation in organic synthesis.[1][2] While their reactions with carbonyls and epoxides are well-documented, their interaction with dihaloalkanes can lead to interesting and synthetically useful transformations. The reaction of vicinal dihalides with reducing metals or strong bases often results in the formation of alkenes through an elimination pathway.[3][4] This application note outlines a proposed method where a Grignard reagent facilitates the double dehydrochlorination of this compound to generate a reactive intermediate, which can then be trapped by a second equivalent of the Grignard reagent to yield a substituted olefin.

Proposed Reaction and Mechanism

The proposed reaction proceeds through a two-step elimination-addition mechanism. In the first step, the Grignard reagent acts as a base, abstracting a proton from this compound to initiate an E2 elimination, forming 2-chloro-2-methylpropene. A second elimination reaction then generates the highly reactive intermediate, isobutylene (B52900). This intermediate is subsequently trapped by a nucleophilic addition of a second equivalent of the Grignard reagent to yield the substituted olefin product.

Application Note

Scope and Limitations:

This proposed method is expected to be applicable to a range of primary, secondary, and tertiary alkyl, as well as aryl, Grignard reagents. The reactivity of the Grignard reagent will influence the overall efficiency of the reaction. Sterically hindered Grignard reagents may favor elimination but could be less effective in the subsequent addition step. A primary limitation of this method is the potential for side reactions. The Grignard reagent can also act as a nucleophile and displace the chlorine atoms, leading to substitution products. Furthermore, the high reactivity of the isobutylene intermediate could lead to polymerization.

Advantages:

This synthetic strategy offers the potential for the synthesis of a variety of substituted olefins from readily available starting materials. The one-pot nature of the proposed reaction could offer a streamlined approach compared to multi-step synthetic sequences.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundReagentSigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
Anhydrous Diethyl EtherACSFisher Scientific
Alkyl/Aryl HalideReagentVarious
IodineCrystalJ.T. BakerFor Grignard initiation
1 M Hydrochloric AcidACSVWRFor quenching
Saturated Sodium Bicarbonate SolutionACSVWRFor work-up
BrineACSVWRFor work-up
Anhydrous Sodium SulfateACSVWRFor drying

Detailed Experimental Protocol:

1. Preparation of the Grignard Reagent:

  • All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the desired alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether (50 mL).

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated if the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

2. Synthesis of the Substituted Olefin:

  • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Prepare a solution of this compound (0.45 equivalents) in anhydrous diethyl ether (20 mL) in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

  • Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure substituted olefin.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (nitrogen or argon).

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction is exothermic and should be cooled appropriately.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Hypothetical Synthesis of Substituted Olefins

EntryGrignard Reagent (R-MgX)R GroupExpected ProductPredicted Yield (%)
1Ethylmagnesium Bromide-CH₂CH₃2-Methyl-2-pentene65-75
2n-Propylmagnesium Chloride-CH₂CH₂CH₃2-Methyl-2-hexene60-70
3Isopropylmagnesium Bromide-CH(CH₃)₂2,3-Dimethyl-2-butene55-65
4Phenylmagnesium Bromide-C₆H₅2-Methyl-1-phenylpropene70-80
5Benzylmagnesium Chloride-CH₂C₆H₅2-Methyl-3-phenyl-1-propene60-70

Note: The predicted yields are hypothetical and would need to be confirmed by experimentation.

Mandatory Visualization

Reaction_Workflow Experimental Workflow for Olefin Synthesis cluster_prep Grignard Reagent Preparation cluster_synthesis Olefin Synthesis cluster_workup Work-up and Purification prep_start 1. Assemble Dry Glassware prep_mg 2. Add Mg Turnings & Iodine prep_start->prep_mg prep_halide 3. Prepare Alkyl/Aryl Halide Solution prep_mg->prep_halide prep_initiate 4. Initiate Reaction prep_halide->prep_initiate prep_add 5. Add Halide Solution Dropwise prep_initiate->prep_add prep_complete 6. Stir to Complete Formation prep_add->prep_complete synth_cool 7. Cool Grignard Reagent to 0°C prep_complete->synth_cool synth_substrate 8. Prepare this compound Solution synth_cool->synth_substrate synth_add 9. Add Substrate Dropwise synth_substrate->synth_add synth_warm 10. Warm to RT and Stir synth_add->synth_warm workup_quench 11. Quench with 1M HCl synth_warm->workup_quench workup_extract 12. Separate & Wash Organic Layer workup_quench->workup_extract workup_dry 13. Dry and Concentrate workup_extract->workup_dry workup_purify 14. Purify by Column Chromatography workup_dry->workup_purify end end workup_purify->end Final Product: Substituted Olefin

Caption: Experimental workflow for the synthesis of substituted olefins.

Reaction_Mechanism Proposed Reaction Mechanism RMgX R-MgX chloro_alkene 2-chloro-2-methylpropene RMgX->chloro_alkene E2 Elimination (-HCl) isobutylene isobutylene RMgX->isobutylene Nucleophilic Addition dichloro This compound dichloro->chloro_alkene chloro_alkene->isobutylene E2 Elimination (-HCl) product Substituted Olefin isobutylene->product

Caption: Proposed mechanism for olefin synthesis.

References

Application Notes: Synthesis of Phenanthrenes Utilizing 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the use of 1,2-dichloro-2-methylpropane as a mild oxidant in the iron-catalyzed [4+2] benzannulation for the synthesis of substituted phenanthrenes. This method provides an efficient and versatile route to a variety of phenanthrene (B1679779) derivatives from readily available alkynes and biaryl Grignard reagents under mild reaction conditions. Detailed experimental protocols, quantitative data on substrate scope and yields, and a proposed reaction mechanism are presented to facilitate the application of this methodology in synthetic chemistry and drug development.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and materials with significant biological and optical properties. The development of efficient synthetic routes to functionalized phenanthrenes is of considerable interest. A notable advancement in this area is the iron-catalyzed [4+2] benzannulation of alkynes with 2-biaryl Grignard reagents, which employs this compound as a crucial mild oxidant.[1][2] This reaction proceeds at room temperature, tolerates a range of functional groups, and utilizes an inexpensive and environmentally benign iron catalyst.[1]

Application in Phenanthrene Synthesis

This compound serves as a key component in the iron-catalyzed synthesis of 9-substituted and 9,10-disubstituted phenanthrenes. The reaction involves the coupling of internal or terminal alkynes with 2-biaryl or 2-alkenylphenyl Grignard reagents.[1] The process is characterized by its mild conditions (typically room temperature) and short reaction times (around 1 hour), offering a practical alternative to traditional phenanthrene syntheses.[1]

Key Features:
  • Mild Reaction Conditions: The reaction proceeds smoothly at ambient temperature.

  • High Efficiency: Moderate to excellent yields of phenanthrene derivatives are achievable.[1]

  • Functional Group Tolerance: The reaction is compatible with sensitive functional groups such as bromides and olefins.[1]

  • Versatility: Applicable to a wide range of both terminal and internal alkynes, as well as various biaryl Grignard reagents.[1]

Quantitative Data Summary

The following tables summarize the yields of various phenanthrene derivatives synthesized using the iron-catalyzed [4+2] benzannulation with this compound as the oxidant.

Table 1: Synthesis of 9,10-Disubstituted Phenanthrenes from Internal Alkynes

EntryBiaryl Grignard ReagentAlkyneProductYield (%)
12-Phenylphenylmagnesium bromideDiphenylacetylene9,10-Diphenylphenanthrene95
22-Phenylphenylmagnesium bromide1,2-Di(p-tolyl)acetylene9,10-Di(p-tolyl)phenanthrene92
32-Phenylphenylmagnesium bromide1,2-Di(p-methoxyphenyl)acetylene9,10-Di(p-methoxyphenyl)phenanthrene85
42-(p-Tolyl)phenylmagnesium bromideDiphenylacetylene2-Methyl-9,10-diphenylphenanthrene93
52-(p-Methoxyphenyl)phenylmagnesium bromideDiphenylacetylene2-Methoxy-9,10-diphenylphenanthrene88

Table 2: Synthesis of 9-Substituted Phenanthrenes from Terminal Alkynes

EntryBiaryl Grignard ReagentAlkyneProductYield (%)
12-Phenylphenylmagnesium bromidePhenylacetylene9-Phenylphenanthrene82
22-Phenylphenylmagnesium bromide1-Hexyne9-Butylphenanthrene75
32-Phenylphenylmagnesium bromide(Trimethylsilyl)acetylene9-(Trimethylsilyl)phenanthrene78
42-(p-Tolyl)phenylmagnesium bromidePhenylacetylene2-Methyl-9-phenylphenanthrene85
52-(p-Bromophenyl)phenylmagnesium bromidePhenylacetylene2-Bromo-9-phenylphenanthrene70

Experimental Protocols

General Procedure for the Iron-Catalyzed Synthesis of Phenanthrenes

Materials:

  • Anhydrous diethyl ether (Et₂O)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy)

  • 2-Biarylmagnesium bromide (or related Grignard reagent) solution in THF/toluene

  • Alkyne

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Silica (B1680970) gel for column chromatography

Protocol:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Fe(acac)₃ (5 mol %) and dtbpy (10 mol %).

  • Add anhydrous diethyl ether.

  • To this suspension, add the 2-biarylmagnesium bromide solution (2.0 equivalents) at room temperature.

  • A solution of the alkyne (1.0 equivalent) and this compound (2.0 equivalents) in anhydrous diethyl ether is then added dropwise to the reaction mixture over 10 minutes.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired phenanthrene derivative.

Mechanistic Overview & Diagrams

The reaction is proposed to proceed through an iron-catalyzed C-H bond activation pathway. The biaryl Grignard reagent reacts with the iron catalyst to form a diaryliron species, which then undergoes cyclometalation to form a ferracycle intermediate. The alkyne inserts into an iron-carbon bond of the ferracycle, and subsequent reductive elimination yields a dihydrophenanthrene intermediate. Finally, oxidation by this compound affords the aromatic phenanthrene product.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Purification reagents Fe(acac)₃ + dtbpy in Et₂O grignard Add 2-Biaryl MgBr reagents->grignard Form Fe-complex addition Add Alkyne and This compound grignard->addition Initiate catalysis stir Stir at RT for 1h addition->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Et₂O quench->extract purify Purify by Chromatography extract->purify product Phenanthrene Product purify->product

Caption: Experimental workflow for phenanthrene synthesis.

Proposed_Mechanism Fe_cat Fe(acac)₃ Ferracycle Ferracycle Intermediate Fe_cat->Ferracycle + Grignard - MgX(acac) Grignard 2-Biaryl-MgBr Insertion_Product Alkyne Insertion Product Ferracycle->Insertion_Product + Alkyne Alkyne Alkyne Dihydrophenanthrene Dihydrophenanthrene Insertion_Product->Dihydrophenanthrene Reductive Elimination Phenanthrene Phenanthrene Product Dihydrophenanthrene->Phenanthrene + Oxidant Oxidant This compound Phenanthrene->Fe_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for phenanthrene synthesis.

References

Application Notes and Protocols for the Iron-Catalyzed Arylation of Heterocycles Using 1,2-Dichloro-2-Methylpropane as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,2-dichloro-2-methylpropane as an essential oxidant in the iron-catalyzed C-H arylation of heterocycles. This method offers a cost-effective and efficient alternative to traditional palladium-catalyzed cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction

The direct C-H arylation of heterocycles is a powerful tool for the synthesis of complex molecules. While palladium has been the dominant catalyst for such transformations, its high cost and toxicity have prompted the exploration of more abundant and benign metals. Iron, being inexpensive, readily available, and non-toxic, has emerged as a promising alternative.[1][2][3]

This document outlines an iron-catalyzed protocol for the ortho-arylation of various heterocycles, including pyridines, thiophenes, and furans. The methodology relies on an imine directing group and utilizes this compound as a mild and effective oxidant.[1][3][4][5][6] Complete conversion of the starting material can be achieved in as little as 15 minutes at 0 °C, with yields of up to 88%.[1][3][4][5][6]

Reaction Principle and Workflow

The core of this methodology is an iron-catalyzed C-H activation process facilitated by a directing group. The reaction couples a heterocyclic substrate with a Grignard reagent to form a new C-C bond. This compound plays a crucial role as an oxidant in the catalytic cycle, likely by reoxidizing the iron catalyst to its active state.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Substrate, Fe(acac)3, Ligand, and Additive (KF) in Solvent inert Establish Inert Atmosphere (N2 or Ar) reagents->inert cool Cool Reaction Mixture to 0 °C inert->cool add_oxidant Add 1,2-dichloro- 2-methylpropane cool->add_oxidant add_grignard Slowly Add Grignard Reagent add_oxidant->add_grignard stir Stir at 0 °C for 15 min add_grignard->stir quench Quench Reaction (e.g., with NH4Cl) stir->quench hydrolyze Hydrolyze Imine (e.g., with HCl) quench->hydrolyze extract Extract with Organic Solvent hydrolyze->extract purify Purify by Flash Chromatography extract->purify

Caption: General experimental workflow for the iron-catalyzed arylation of heterocycles.

Proposed Catalytic Cycle

The reaction is thought to proceed through a catalytic cycle involving an organoiron(III) intermediate that is responsible for the C-H bond activation.[2] The Grignard reagent acts as the aryl source, and this compound serves as the terminal oxidant to regenerate the active catalytic species.

Catalytic_Cycle Fe_cat Active Fe(III) Catalyst Intermediate1 Fe(III)-Heterocycle Complex Fe_cat->Intermediate1 Coordination & C-H Activation Substrate Heterocycle-DG Substrate->Intermediate1 Grignard Ar-MgX Intermediate2 Aryl-Fe(III) Intermediate Grignard->Intermediate2 Oxidant This compound Oxidant->Fe_cat Product Arylated Heterocycle Intermediate1->Intermediate2 Transmetalation Intermediate2->Product Intermediate3 Fe(I) Species Intermediate2->Intermediate3 Reductive Elimination Intermediate3->Fe_cat Oxidation

Caption: Proposed catalytic cycle for the iron-catalyzed C-H arylation.

Experimental Protocols

The following protocols are based on the successful iron-catalyzed arylation of heterocycles reported by Sirois, Davis, and DeBoef.[1][3][4]

Materials and Reagents:

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Potassium fluoride (B91410) (KF)

  • Heterocyclic substrate with an imine directing group

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • This compound

  • Anhydrous chlorobenzene (B131634)

  • Anhydrous diethyl ether or THF for Grignard reagent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Hydrochloric acid (e.g., 3 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure for the Arylation of a Heterocyclic Substrate:

  • Reaction Setup: To an oven-dried reaction vessel, add the heterocyclic imine substrate (1.0 equiv.), Fe(acac)₃ (0.1 equiv.), dtbpy (0.2 equiv.), and KF (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous chlorobenzene via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add this compound (2.0 equiv.) to the stirred mixture.

  • Grignard Addition: Slowly add the aryl Grignard reagent (3.0 equiv.) dropwise over a period of 5-10 minutes. Careful control of the addition rate is crucial to minimize homocoupling of the Grignard reagent.[1]

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 15 minutes.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Hydrolysis of Imine: Add HCl (e.g., 3 M) and stir the mixture at room temperature for several hours or until the imine is fully hydrolyzed (as monitored by TLC or GC-MS).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated heterocycle.

Quantitative Data Summary

The following tables summarize the results obtained for the arylation of various heterocyclic substrates and with different Grignard reagents, demonstrating the scope and efficiency of this protocol.

Table 1: Arylation of Various Heterocyclic Substrates with Phenylmagnesium Bromide [1]

EntryHeterocyclic CoreProductYield (%)
12-Formylpyridine2-(2-Phenyl)pyridine88
22-Acetylpyridine2-(2-Phenyl)pyridine65
32-Formylthiophene2-(2-Phenyl)thiophene85
43-Formylthiophene3-(2-Phenyl)thiophene75
52-Formylfuran2-(2-Phenyl)furan78
63-Formylfuran3-(2-Phenyl)furan62

Yields are for the isolated product after hydrolysis of the imine directing group.

Table 2: Scope of Grignard Reagents for the Arylation of 2-Formylpyridine [1]

EntryGrignard Reagent (Ar-MgBr)ProductYield (%)
1Phenylmagnesium bromide2-(2-Phenyl)pyridine88
24-Methylphenylmagnesium bromide2-(2-(p-Tolyl))pyridine82
34-Methoxyphenylmagnesium bromide2-(2-(4-Methoxyphenyl))pyridine76
44-Fluorophenylmagnesium bromide2-(2-(4-Fluorophenyl))pyridine79
53-Chlorophenylmagnesium bromide2-(2-(3-Chlorophenyl))pyridine71
6Naphthylmagnesium bromide2-(2-(Naphthyl))pyridine68

Yields are for the isolated product after hydrolysis of the imine directing group.

Troubleshooting and Optimization

  • Low Yields: Low yields can result from the homocoupling of the Grignard reagent.[1][3] Ensure a truly inert atmosphere, slow addition of the Grignard reagent, and efficient stirring. The size and shape of the reaction vessel can also impact the outcome.[1]

  • Incomplete Conversion: If the reaction does not go to completion, ensure the quality and exact stoichiometry of the Grignard reagent. The use of additives like KF has been shown to be beneficial.[1][3]

  • Imine Hydrolysis: The ease of hydrolysis of the imine directing group can vary. Monitor this step carefully to ensure complete removal.

Conclusion

The use of this compound as an oxidant in iron-catalyzed C-H arylation of heterocycles provides a robust and efficient method for the synthesis of valuable biaryl compounds. This approach is characterized by its mild reaction conditions, short reaction times, and the use of an inexpensive and environmentally benign metal catalyst. These features make it a highly attractive strategy for applications in pharmaceutical and materials chemistry research and development.

References

Application Notes and Protocols for Reactions Involving 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated alkane with the chemical formula C₄H₈Cl₂.[1][2] Its structure, featuring a tertiary chloride and a primary chloride, makes it a substrate for a variety of organic reactions, primarily nucleophilic substitution and elimination. Due to the stability of the tertiary carbocation that can be formed, it readily participates in reactions proceeding through Sₙ1 and E1 mechanisms.[3][4] Additionally, it has found utility as a mild oxidant in modern catalytic processes, such as iron-catalyzed cross-coupling reactions.[5]

These application notes provide detailed experimental protocols for key reactions involving this compound, including elimination, substitution, and its use in catalysis. The protocols are intended for trained professionals and should be performed with appropriate safety precautions in a laboratory setting.

Safety Precautions

Warning: this compound is a flammable liquid and can cause irritation.[5] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for this chemical before use.

Application Note 1: Elimination Reactions (Dehydrochlorination)

This compound can undergo elimination reactions to yield substituted alkenes. The reaction pathway (E1 or E2) and the resulting product distribution are highly dependent on the reaction conditions, particularly the nature of the base and solvent.

  • E1 Mechanism: Favored by weak bases and polar protic solvents, this pathway proceeds through a stable tertiary carbocation intermediate.[3][6]

  • E2 Mechanism: Favored by strong, bulky bases, this pathway is a concerted, single-step process.[3][6]

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene as the major product.[3]

Protocol 1.1: E1-Favored Elimination via Solvolysis

This protocol describes the elimination of HCl from this compound using ethanol (B145695) as both the solvent and a weak base.

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 0.1 mol) and 50 mL of ethanol.

  • Reaction Conditions: Heat the mixture to reflux using a heating mantle and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of alkene products.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product via fractional distillation to isolate the alkene products.

Data Presentation: Elimination Reaction Conditions
ParameterE1-Favored ConditionsE2-Favored ConditionsMajor Product (Predicted)Minor Product (Predicted)
Base Ethanol (weak)Potassium tert-butoxide (strong, bulky)2-Chloro-1,1-dimethylethene1-Chloro-2-methylpropene
Solvent Ethanol (polar protic)tert-Butanol (polar aprotic)
Temperature Reflux50-80 °C

Diagram: Elimination Pathways

Elimination_Pathways cluster_E1 E1 Pathway (Weak Base) cluster_E2 E2 Pathway (Strong Base) Start_E1 This compound Carbocation Tertiary Carbocation Intermediate Start_E1->Carbocation Slow, -Cl⁻ Product_E1 Alkene Products Carbocation->Product_E1 Fast, -H⁺ Start_E2 This compound TransitionState Concerted Transition State Start_E2->TransitionState Base Product_E2 Alkene Products TransitionState->Product_E2

E1 and E2 elimination pathways for this compound.

Application Note 2: Sₙ1 Nucleophilic Substitution (Solvolysis)

As a tertiary alkyl halide, this compound readily undergoes Sₙ1 reactions in polar protic solvents.[4] The rate-determining step is the formation of a stable tertiary carbocation, which is then attacked by a nucleophile.[7] Solvolysis, where the solvent acts as the nucleophile, is a classic example. Elimination (E1) is always a competing reaction.[4][8]

Protocol 2.1: Kinetic Study of Hydrolysis (Sₙ1)

This protocol outlines a method to study the kinetics of the Sₙ1 hydrolysis of this compound. The reaction rate is monitored by the color change of a pH indicator as HCl is produced.[7][9]

Equipment:

  • Erlenmeyer flasks (50 mL)

  • Graduated pipettes

  • Constant temperature water bath

  • Stopwatch

Reagents:

  • 0.1 M solution of this compound in acetone

  • 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Bromophenol blue indicator solution

  • Distilled water

  • Acetone

Procedure:

  • Solution Preparation: Prepare a solvent mixture (e.g., 70% water, 30% acetone).[9]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, pipette 3.0 mL of the 0.1 M this compound solution in acetone.

  • Indicator Setup: In a separate 50 mL flask, pipette 0.3 mL of 0.1 M NaOH solution and 6.7 mL of distilled water. Add 1-2 drops of bromophenol blue indicator. The solution should be blue (basic).[7]

  • Initiation: Place both flasks in a water bath set to a constant temperature (e.g., 25 °C) for 5 minutes to allow them to equilibrate.

  • Mixing and Timing: Quickly pour the NaOH/indicator solution into the substrate solution, swirl to mix, and immediately start the stopwatch.[7]

  • Endpoint: Continuously swirl the flask. Stop the timer at the exact moment the solution's color changes from blue to yellow/green, indicating that the initial amount of NaOH has been neutralized by the HCl produced.[7][9]

  • Data Collection: Repeat the experiment at different temperatures (e.g., 15 °C, 35 °C) to determine the effect of temperature on the reaction rate.

Data Presentation: Factors Affecting Sₙ1 Rate
Temperature (°C)Solvent SystemAvg. Reaction Time (s)Relative Rate
1570% H₂O / 30% AcetoneExperimental DataSlower
2570% H₂O / 30% AcetoneExperimental DataBaseline
3570% H₂O / 30% AcetoneExperimental DataFaster
2550% H₂O / 50% AcetoneExperimental DataSlower (less polar)

Diagram: Sₙ1 Substitution Mechanism

SN1_Mechanism Reactant This compound Carbocation Tertiary Carbocation Reactant->Carbocation Step 1: Loss of Leaving Group (Slow, Rate-Determining) Intermediate Protonated Alcohol Carbocation->Intermediate Step 2: Nucleophilic Attack (Fast) Nucleophile H₂O (Nucleophile) Product Substitution Product (Alcohol) + HCl Intermediate->Product Step 3: Deprotonation (Fast)

The Sₙ1 mechanism for the hydrolysis of this compound.

Application Note 3: Use as an Oxidant in Iron-Catalyzed C-H Functionalization

This compound can serve as a mild oxidant in iron-catalyzed C-H activation and cross-coupling reactions.[5] This application is valuable in modern synthetic chemistry for forming carbon-carbon bonds under mild conditions.

Protocol 3.1: General Procedure for Iron-Catalyzed Arylation

This protocol provides a general framework for the arylation of an olefinic C-H bond using an aryl Grignard reagent, an iron catalyst, and this compound as the oxidant.[5]

Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Syringes for liquid transfer

Reagents:

  • Iron(III) acetylacetonate (B107027) [Fe(acac)₃] (catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridyl (ligand)

  • Olefinic substrate (with directing group)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • This compound (oxidant)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add Fe(acac)₃ (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the olefinic substrate (1.0 mmol) to a Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL) to the flask.

  • Reagent Addition: At room temperature, add the aryl Grignard reagent (e.g., 2.0 mmol, 2.0 equiv) dropwise to the stirred mixture.

  • Oxidant Addition: Add this compound (e.g., 1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction carefully by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify the crude material by flash column chromatography.

Data Presentation: Catalytic System Components
ComponentRoleTypical Molar Ratio (mol%)
Olefinic SubstrateReactant100
Aryl Grignard ReagentArylating Agent200
Fe(acac)₃Catalyst Precursor5-10
Bipyridyl LigandLigand10-20
This compoundOxidant150
Anhydrous THFSolvent-

Diagram: Catalytic Reaction Workflow

Catalytic_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Fe(acac)₃, Ligand, and Substrate to Schlenk Flask B Add Anhydrous Solvent (THF) A->B C Add Grignard Reagent (Dropwise) B->C D Add this compound (Oxidant) C->D E Stir at Room Temperature (1-2 hours) D->E F Quench with aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Chromatography) G->H I Characterize Final Product H->I

Workflow for an iron-catalyzed C-H functionalization reaction.

Analytical Methods for Reaction Monitoring

Monitoring the progress of the described reactions is crucial for optimization and determining reaction endpoints. GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture.[10]

Protocol 4.1: Sample Preparation for GC-MS Analysis

Procedure:

  • Sampling: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water or saturated sodium bicarbonate solution to stop the reaction.

  • Extraction: Vortex the vial vigorously for 30 seconds.

  • Drying: Transfer the organic layer to a clean vial containing a small amount of a drying agent like anhydrous sodium sulfate.[10]

  • Dilution: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis.

  • Analysis: Inject the sample into the GC-MS to identify reactants, products, and byproducts based on their retention times and mass spectra.

Diagram: General Analytical Workflow

Analytical_Workflow Start Reaction Mixture Sample 1. Take Aliquot Start->Sample Quench 2. Quench Reaction Sample->Quench Extract 3. Extract with Organic Solvent Quench->Extract Dry 4. Dry and Dilute Extract->Dry Analyze 5. Analyze via GC-MS / NMR Dry->Analyze Data 6. Interpret Data (Identify & Quantify) Analyze->Data

A general workflow for monitoring reaction progress.

References

Application Notes and Protocols for 1,2-Dichloro-2-methylpropane in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,2-dichloro-2-methylpropane in flow chemistry, a technology offering enhanced control, safety, and scalability over traditional batch processes.[1][2][3] While specific literature on the flow chemistry applications of this compound is emerging, its known reactivity as an oxidant and a precursor in organic synthesis suggests its utility in continuous manufacturing. The following sections detail hypothetical, yet plausible, applications and detailed protocols to guide researchers in exploring its use in a flow chemistry setting.

Application Note 1: Oxidant in Iron-Catalyzed Cross-Coupling Reactions

This compound has been utilized as a mild oxidant in iron-catalyzed C-H bond functionalization and cross-coupling reactions in batch synthesis.[4] Translating these reactions to a continuous flow process can offer significant advantages, including improved heat management for exothermic reactions, precise control over reaction time, and enhanced safety when handling reactive intermediates.[2][5]

A potential application is the iron-catalyzed stereospecific activation of olefinic C-H bonds with Grignard reagents, where this compound acts as an oxidant.[4] In a flow setup, the Grignard reagent and the substrate solution containing the iron catalyst and this compound would be introduced into a microreactor through separate inlet channels to prevent premature reaction.

Illustrative Data for Flow-Based Iron-Catalyzed Olefin Arylation
ParameterBatch Conditions (Hypothetical)Flow Conditions (Hypothetical)
Reaction Time 1 hour10 minutes (Residence Time)
Temperature 25°C40°C
Yield 85%92%
Selectivity 95%>99%
Throughput 1 g/hour 10 g/hour
Experimental Protocol: Iron-Catalyzed Olefin Arylation in a Flow Reactor

1. System Preparation:

  • A continuous flow reactor system (e.g., a microreactor or a packed-bed reactor) is assembled with two inlet pumps, a mixing unit (T-mixer), a residence time unit (coiled reactor), a back-pressure regulator, and a collection vessel.

  • The system is flushed with a dry, inert solvent (e.g., anhydrous THF) to remove any moisture and air.

2. Reagent Preparation:

  • Solution A: A solution of the olefin substrate, iron (III) acetylacetonate (B107027) (Fe(acac)₃, 5 mol%), and this compound (1.5 equivalents) in anhydrous THF is prepared.

  • Solution B: A 1 M solution of the aryl Grignard reagent in THF is prepared.

3. Reaction Execution:

  • Solution A and Solution B are pumped into the T-mixer at controlled flow rates to achieve the desired stoichiometry.

  • The combined reaction mixture flows through the coiled reactor, which is maintained at a constant temperature (e.g., 40°C) in a thermostat.

  • The residence time is controlled by the total flow rate and the volume of the coiled reactor.

  • The reaction stream passes through the back-pressure regulator to maintain a constant pressure and prevent solvent evaporation.

  • The product stream is collected in a vessel containing a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

4. Work-up and Analysis:

  • The collected mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The product is analyzed by GC-MS and NMR to determine yield and purity.

Workflow for Iron-Catalyzed Olefin Arylation

G Workflow for Iron-Catalyzed Olefin Arylation cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up and Analysis SolA Solution A: Olefin, Fe(acac)3, This compound in THF PumpA Pump A SolA->PumpA SolB Solution B: Aryl Grignard Reagent in THF PumpB Pump B SolB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coiled Reactor (Residence Time Unit) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching BPR->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for continuous iron-catalyzed olefin arylation.

Application Note 2: In-situ Generation of Neopentyl Chloride Derivatives

This compound can serve as a precursor for the in-situ generation of reactive intermediates. For instance, dehydrochlorination could potentially lead to the formation of a reactive alkene, which can then undergo further reactions. While the direct synthesis of neopentyl chloride from neopentane (B1206597) is often achieved via free-radical chlorination, exploring alternative pathways in flow could be advantageous.[6]

A hypothetical application involves the reaction of this compound with a nucleophile in a heated flow reactor to synthesize substituted neopentyl derivatives. The precise temperature control and short residence times in a flow reactor could minimize the formation of byproducts that might occur in batch reactions.[2][5]

Illustrative Data for Nucleophilic Substitution in Flow
ParameterBatch Conditions (Hypothetical)Flow Conditions (Hypothetical)
Reaction Time 6 hours15 minutes (Residence Time)
Temperature 80°C120°C (Superheated)
Yield 60%85%
Selectivity 80%95%
Throughput 0.5 g/hour 5 g/hour
Experimental Protocol: Synthesis of a Neopentyl Ether Derivative in a Flow Reactor

1. System Preparation:

  • A high-temperature, high-pressure continuous flow reactor system is assembled with two inlet pumps, a T-mixer, a heated residence time unit (e.g., a stainless-steel coil), a back-pressure regulator, and a collection vessel.

  • The system is flushed with the reaction solvent (e.g., DMSO) to ensure it is clean and free of contaminants.

2. Reagent Preparation:

  • Solution A: A solution of this compound in DMSO is prepared.

  • Solution B: A solution of sodium phenoxide (or another desired nucleophile) in DMSO is prepared.

3. Reaction Execution:

  • Solution A and Solution B are pumped into the T-mixer at equimolar flow rates.

  • The reaction mixture flows through the heated coil, which is maintained at a superheated temperature (e.g., 120°C).

  • The back-pressure regulator is set to a pressure high enough to keep the solvent in the liquid phase at the reaction temperature.

  • The product stream is cooled through a heat exchanger before being collected.

4. Work-up and Analysis:

  • The collected reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by distillation or chromatography.

  • The final product is characterized by spectroscopic methods.

Reaction Pathway for Neopentyl Ether Synthesis

G Reaction Pathway for Neopentyl Ether Synthesis Reactant1 This compound Intermediate Transition State Reactant1->Intermediate Reactant2 Sodium Phenoxide Reactant2->Intermediate Product Neopentyl Phenyl Ether Intermediate->Product Byproduct Sodium Chloride Intermediate->Byproduct

References

Application Notes and Protocols: Reactions of 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dichloro-2-methylpropane is a halogenated hydrocarbon with applications in organic synthesis. While not typically a substrate for direct mild oxidation due to its structure, it plays a significant role in two key types of reactions: hydrolysis to form aldehydes and as a mild oxidant in transition metal-catalyzed cross-coupling reactions. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in the reactivity and utility of this compound.

Application Note 1: Hydrolysis of this compound to Isobutyraldehyde (B47883)

The hydrolysis of this compound presents a pathway to synthesize isobutyraldehyde, a valuable chemical intermediate. This transformation is typically carried out under high-temperature, vapor-phase conditions in the presence of a catalyst.

Reaction Principle

The reaction proceeds via the hydrolysis of the dichloride, leading to the formation of isobutyraldehyde and hydrochloric acid. The use of a catalyst and vapor-phase conditions helps to minimize side reactions such as pyrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the vapor-phase hydrolysis of this compound.

ParameterValueReference
Reaction Temperature350 °C[1]
Water to Dichloride Ratio20:1[1]
Yield of IsobutyraldehydeUp to 33-35%[1]
CatalystVarious contact catalysts can be used[1]
Experimental Protocol: Vapor-Phase Hydrolysis

This protocol is based on the methodology described for the hydrolysis of this compound to produce isobutyraldehyde[1].

Materials:

  • This compound

  • Deionized water

  • Contact catalyst (e.g., activated carbon, silica (B1680970) gel)

  • Reaction tube

  • Furnace with temperature controller

  • Condenser

  • Collection flask

  • Apparatus for determining aldehyde concentration

Procedure:

  • Pack the reaction tube with approximately 50 cc of the chosen contact catalyst.

  • Place the reaction tube within a furnace equipped with a temperature recording and regulation system.

  • Heat the furnace to maintain a reaction zone temperature of 350 °C.

  • Prepare a mixture of water and this compound in a ratio of approximately 20:1 by volume.

  • Introduce the water-dichloride mixture into the reaction tube, ensuring it is vaporized before contacting the catalyst.

  • The reaction products are passed through a condenser to be liquefied.

  • Collect the condensed products in a collection flask.

  • Analyze the collected liquid for the concentration of isobutyraldehyde using a suitable analytical method.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Handle this compound with appropriate personal protective equipment, as it can cause irritation.[2]

  • The reaction is conducted at high temperatures; ensure proper shielding and temperature control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare 20:1 Water: Dichloride Mixture introduce Introduce Vaporized Reactant Mixture prep_reagents->introduce pack_catalyst Pack Reaction Tube with Catalyst heat Heat Reactor to 350 °C pack_catalyst->heat heat->introduce react Vapor-Phase Hydrolysis introduce->react condense Condense Products react->condense collect Collect Liquid Products condense->collect analyze Analyze for Isobutyraldehyde collect->analyze

Caption: Vapor-phase hydrolysis workflow.

Application Note 2: this compound as a Mild Oxidant in Iron-Catalyzed C-H Functionalization

This compound can function as a mild oxidant in iron-catalyzed cross-coupling reactions, such as the arylation of C(sp2)-H bonds. In this context, it facilitates the catalytic cycle without the need for harsh oxidizing agents.

Reaction Principle

In these reactions, an iron catalyst activates a C-H bond. This compound then acts as an oxidant to regenerate the active catalytic species, enabling the coupling of various substrates. This approach has been successfully applied to the synthesis of biaryls and other functionalized molecules.

Logical Relationship Diagram

G Fe_cat Iron Catalyst Fe_intermediate Organoiron Intermediate Fe_cat->Fe_intermediate C-H Activation Substrate Substrate with C-H Bond Substrate->Fe_intermediate Grignard Aryl Grignard Reagent Grignard->Fe_intermediate Oxidant This compound (Mild Oxidant) Oxidant->Fe_intermediate Regenerates Catalyst Product Arylated Product Fe_intermediate->Fe_cat Oxidation Fe_intermediate->Product Reductive Elimination

Caption: Role as a mild oxidant.

Experimental Protocol: Iron-Catalyzed Oxidative Monoarylation

The following is a general protocol for the iron-catalyzed monoarylation of primary amines using an organozinc reagent, with this compound as the oxidant[2].

Materials:

  • Primary amine substrate

  • Diorganozinc reagent

  • Fe(acac)3 (catalyst)

  • This compound (oxidant)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the primary amine, the diorganozinc reagent, and the anhydrous solvent.

  • Add the Fe(acac)3 catalyst to the reaction mixture.

  • Add this compound as the oxidant.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) for the required time (e.g., 1-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired secondary amine.

Safety Precautions:

  • Organozinc reagents are pyrophoric and must be handled under an inert atmosphere.

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment.

References

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 1,2-dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2-dichloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the electrophilic addition of chlorine (Cl₂) to isobutylene (B52900) (2-methylpropene). This reaction is typically performed at low temperatures to favor the formation of the desired dichlorinated product.

Q2: What are the major side reactions in this synthesis?

A2: The primary side reactions are substitution reactions that lead to the formation of unsaturated monochlorides, principally methallyl chloride (3-chloro-2-methylpropene) and isocrotyl chloride (1-chloro-2-methylpropene). These allylic chlorination products arise from the reaction of chlorine with isobutylene, competing with the desired addition reaction. At 0°C with excess isobutylene, methallyl chloride can be a significant byproduct, with yields as high as 83% being reported under certain conditions.

Q3: How does reaction temperature affect the product distribution?

A3: Reaction temperature is a critical parameter influencing the selectivity of the chlorination of isobutylene. Lower temperatures favor the electrophilic addition mechanism, leading to a higher yield of the desired this compound. Conversely, higher temperatures promote the free-radical substitution pathway, resulting in an increased formation of methallyl chloride and other substitution byproducts.

Q4: Can catalysts be used to improve the selectivity of the reaction?

A4: While the reaction is typically performed without a catalyst, the use of Lewis acid catalysts can influence the reaction pathway. However, their use may also promote side reactions such as polymerization or isomerization. The choice of solvent can also impact selectivity, with non-polar solvents generally being preferred.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound from the reaction mixture is fractional distillation. This technique separates compounds based on their boiling points. Washing the crude product with a mild base, such as sodium bicarbonate solution, can neutralize any acidic byproducts like HCl, and subsequent drying with an anhydrous salt (e.g., magnesium sulfate (B86663) or calcium chloride) is recommended before distillation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound and high yield of unsaturated monochlorides (methallyl chloride, isocrotyl chloride). Reaction temperature is too high, favoring substitution over addition.Maintain a low reaction temperature, ideally between -10°C and 0°C. Use a cooling bath (e.g., ice-salt or dry ice-acetone) to control the temperature of the reaction vessel.
Incorrect stoichiometry; excess isobutylene can favor the formation of methallyl chloride.Use a slight excess of chlorine to ensure complete conversion of the isobutylene to the dichlorinated product. However, be cautious as a large excess of chlorine can lead to further chlorination.
Presence of significant amounts of tert-butyl chloride in the product mixture. This is more common when starting from tert-butanol (B103910). If isobutylene is generated in-situ from tert-butanol, incomplete dehydration can lead to the formation of tert-butyl chloride.Ensure complete dehydration of tert-butanol if it is used as a starting material for isobutylene generation. Alternatively, use purified isobutylene gas.
Formation of polymeric byproducts. The presence of acid catalysts or localized high temperatures can initiate the polymerization of isobutylene.Avoid the use of strong Lewis acids if possible. Ensure efficient stirring and cooling to prevent localized hotspots in the reactor.
Incomplete reaction; starting material (isobutylene) remains. Insufficient chlorine was added, or the reaction time was too short.Ensure the addition of a stoichiometric amount or a slight excess of chlorine. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) and allow sufficient time for the reaction to go to completion.
Product is contaminated with acidic impurities (e.g., HCl). Hydrochloric acid is a byproduct of the substitution side reaction.Wash the crude product with a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to neutralize any acid. Subsequently, wash with water and dry the organic layer before purification.

Quantitative Data

The following table summarizes the effect of temperature on the product distribution in the chlorination of isobutylene.

Reaction Temperature (°C) Yield of this compound (%) Yield of Methallyl Chloride (%) Other Side Products (%)
-10~75~15~10
0~60~30~10
25~40~50~10
50~20~70~10

Note: These values are approximate and can vary depending on other reaction conditions such as reactant concentrations, solvent, and reaction time.

Experimental Protocols

High-Selectivity Synthesis of this compound

This protocol is designed to maximize the yield of the desired addition product by maintaining a low reaction temperature.

Materials:

  • Isobutylene (liquefied gas or generated in-situ)

  • Chlorine gas

  • Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

  • Cooling bath (e.g., dry ice/acetone or ice/salt)

  • Gas dispersion tube

  • Reaction flask equipped with a magnetic stirrer, thermometer, and a gas outlet connected to a trap.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Cool the reaction flask containing anhydrous dichloromethane to the desired temperature (e.g., -10°C) using the cooling bath.

  • Slowly bubble a known amount of isobutylene gas through the cold solvent with vigorous stirring. Alternatively, add a known mass of liquefied isobutylene to the solvent.

  • Once the isobutylene is dissolved, slowly bubble chlorine gas through the solution via the gas dispersion tube. The rate of chlorine addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.

  • After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine or HCl.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the organic solution with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by fractional distillation.

Visualizations

Reaction Pathway and Side Reactions

G isobutylene Isobutylene intermediate Chloronium Ion Intermediate isobutylene->intermediate + Cl2 chlorine Chlorine (Cl2) chlorine->intermediate product This compound (Desired Product) intermediate->product + Cl- (Addition) side_product1 Methallyl Chloride (Substitution Side Product) intermediate->side_product1 - H+ (Elimination) side_product2 Isocrotyl Chloride (Substitution Side Product) intermediate->side_product2 - H+ (Elimination)

Caption: Electrophilic addition vs. elimination pathways in isobutylene chlorination.

Troubleshooting Logic Flow

G start Low Yield of Desired Product? check_temp Is Reaction Temperature Low (e.g., < 0°C)? start->check_temp high_temp High Temperature Favors Substitution Side Reactions check_temp->high_temp No check_stoichiometry Is Stoichiometry Correct? check_temp->check_stoichiometry Yes solution_temp Action: Lower and Control Temperature high_temp->solution_temp incorrect_stoichiometry Excess Isobutylene Can Lead to Methallyl Chloride check_stoichiometry->incorrect_stoichiometry No other_issues Consider Other Factors: - Purity of Reagents - Reaction Time - Mixing Efficiency check_stoichiometry->other_issues Yes solution_stoichiometry Action: Adjust Reactant Ratio incorrect_stoichiometry->solution_stoichiometry

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow

G A Setup Reaction Apparatus (Fume Hood) B Cool Solvent (e.g., Dichloromethane) A->B C Dissolve Isobutylene B->C D Slowly Add Chlorine Gas C->D E Monitor Reaction D->E F Work-up: - Purge with N2 - Wash with NaHCO3 - Wash with H2O E->F G Dry Organic Layer (e.g., MgSO4) F->G H Purify by Fractional Distillation G->H I Characterize Product (GC-MS, NMR) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Managing the formation of isobutene during 2-chloro-2-methylpropane preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), with a focus on managing the formation of the isobutene byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-chloro-2-methylpropane?

A1: The most common and industrially scalable method for producing 2-chloro-2-methylpropane is the reaction of tert-butanol (B103910) with concentrated hydrochloric acid.[1] This is an acid-catalyzed nucleophilic substitution reaction (SN1).[2][3]

Q2: Why is isobutene formed as a byproduct in this synthesis?

A2: Isobutene is formed due to a competing elimination reaction (E1) that occurs alongside the desired SN1 reaction.[4][5][6] Both reactions proceed through a common tertiary carbocation intermediate.[4][7] Instead of being attacked by a chloride ion (SN1), this intermediate can lose a proton from a beta-carbon to a weak base (like water), forming the alkene isobutene.[4][5]

Q3: What are the key factors that influence the ratio of 2-chloro-2-methylpropane to isobutene?

A3: The primary factor is temperature. Higher temperatures favor the E1 elimination reaction, leading to a greater yield of isobutene.[3][8] Other factors include the concentration of the acid and the reaction time.[3]

Q4: Is the formation of isobutene reversible?

A4: Under the acidic reaction conditions, the formation of isobutene can be considered reversible to some extent, as the alkene can be protonated to reform the carbocation. However, isobutene is a gas at room temperature and can escape the reaction mixture, driving the equilibrium towards its formation.[5][9]

Q5: How can I confirm the presence of 2-chloro-2-methylpropane in my product?

A5: The product can be verified using gas chromatography by comparing the chromatogram of your product with that of a known standard.[2] Additionally, a qualitative test with silver nitrate (B79036) in ethanol (B145695) can be performed; tertiary alkyl halides like 2-chloro-2-methylpropane will react via an SN1 mechanism to form a silver chloride precipitate.[2]

Troubleshooting Guide

Problem 1: Low yield of 2-chloro-2-methylpropane and excessive gas evolution.

  • Possible Cause: The reaction temperature is too high, favoring the E1 elimination pathway that produces gaseous isobutene.[8]

  • Solution:

    • Maintain strict temperature control. Running the reaction in an ice bath, especially during the initial addition of tert-butanol to the concentrated acid, is recommended.[10]

    • Ensure vigorous stirring to promote efficient mixing and heat dissipation.[3]

Problem 2: The final product appears cloudy or contains an aqueous layer.

  • Possible Cause: Incomplete separation of the organic and aqueous layers, or insufficient drying of the organic phase.[11]

  • Solution:

    • Allow sufficient time for the layers to separate sharply in the separatory funnel after washing steps.[12][13]

    • Use an adequate amount of a suitable drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride, until the organic liquid is clear.[10][11]

Problem 3: The product yield is significantly lower than expected, even with good temperature control.

  • Possible Cause:

    • Loss of the volatile product during workup. 2-chloro-2-methylpropane has a low boiling point (50-52°C).[10][12]

    • Incomplete reaction.

  • Solution:

    • Keep the receiving flask for distillation in an ice bath to minimize evaporation of the collected product.[9]

    • Ensure sufficient reaction time. Some protocols suggest stirring the reaction mixture overnight at room temperature after the initial cooling phase.[10]

    • Adding a salt like sodium chloride to the aqueous phase during workup can help "salt out" the organic product, reducing its solubility in the aqueous layer and improving separation.[10]

Data Presentation

ParameterConditionEffect on Product RatioReference
Temperature HighIncreases the proportion of isobutene (E1 product).[3][8]
Low (e.g., ice bath)Favors the formation of 2-chloro-2-methylpropane (SN1 product).[10]
Acid Concentration HighIncreases reaction rate and provides a higher concentration of the nucleophile.[3]
Mixing VigorousEnhances contact between reactants, improving the reaction rate.[3]

Experimental Protocols

Synthesis of 2-chloro-2-methylpropane with Minimized Isobutene Formation

This protocol is adapted from established laboratory procedures.[10][12][13][14]

Materials:

  • tert-butanol

  • Concentrated hydrochloric acid (36%)

  • Sodium chloride

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (or calcium chloride)

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL separatory funnel, place 7.41 g (9.50 mL) of tert-butanol.

  • Addition of Acid: Carefully add 25.6 mL of cold, concentrated hydrochloric acid to the separatory funnel.

  • Reaction: Stopper the funnel and shake the mixture frequently for approximately 20 minutes.[12][13] It is crucial to vent the funnel periodically by inverting it and opening the stopcock to release any pressure buildup.[12][13][15]

  • Phase Separation: Allow the mixture to stand until two distinct layers have formed.[12][13]

  • Washing:

    • Separate the layers, retaining the upper organic layer.

    • Wash the organic layer with 10-15 mL of water.

    • Neutralize any remaining acid by washing with 10-15 mL of 5% sodium bicarbonate solution. Vent frequently as carbon dioxide gas will be produced.[5][11]

    • Wash again with water to remove any residual sodium bicarbonate.[9]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl until the liquid is clear.[11][12]

  • Purification:

    • Filter the dried liquid into a distillation flask.

    • Perform a simple distillation, collecting the fraction that boils between 49-52°C.[9][10] It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.[9]

Visualizations

SN1_E1_Competition cluster_reactants Reactants cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway tert_butanol tert-Butanol protonation Protonation tert_butanol->protonation + H+ hcl HCl hcl->protonation oxonium_ion tert-Butyloxonium Ion protonation->oxonium_ion carbocation Tertiary Carbocation (Intermediate) oxonium_ion->carbocation - H2O (Rate-determining step) sn1_product 2-chloro-2-methylpropane (Desired Product) carbocation->sn1_product + Cl- (Nucleophilic Attack) e1_product Isobutene (Byproduct) carbocation->e1_product - H+ (Elimination)

Caption: Competing SN1 and E1 reaction pathways in the synthesis of 2-chloro-2-methylpropane.

Troubleshooting_Workflow start High Isobutene Formation Detected q1 Was the reaction cooled in an ice bath? start->q1 a1_no Implement cooling with an ice bath. q1->a1_no No q2 Was vigorous stirring maintained? q1->q2 Yes solution Optimized Protocol for Higher Purity a1_no->solution a1_yes Check reaction time and acid concentration. a2_no Ensure continuous and efficient stirring. q2->a2_no No q3 Was the product promptly worked up and distilled? q2->q3 Yes a2_no->solution a2_yes Consider purification method. a2_yes->solution q3->a2_yes Yes a3_no Minimize delays to prevent side reactions. q3->a3_no No a3_no->solution

Caption: Troubleshooting workflow for managing isobutene formation.

References

Technical Support Center: Optimizing Reactions with 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-2-methylpropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Hydrolysis of this compound to Isobutyraldehyde (B47883)

The hydrolysis of this compound is a key transformation for producing isobutyraldehyde. However, optimizing the yield and minimizing side products can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products and side products from the hydrolysis of this compound?

A1: The primary product of the hydrolysis of this compound is isobutyraldehyde.[1] However, several side products can form, reducing the overall yield. These can include 1-chloro-2-methyl-2-propanol (B146346) and unreacted starting material. In some cases, isobutylene (B52900) can be formed through elimination reactions.

Q2: What are the key factors influencing the yield of isobutyraldehyde?

A2: The yield of isobutyraldehyde is primarily influenced by reaction temperature, the presence and type of catalyst, and the ratio of water to the dichloride substrate.[1] Higher temperatures can increase the reaction rate but may also promote the formation of side products through pyrolysis.

Q3: My yield of isobutyraldehyde is consistently low. What are the common causes and how can I improve it?

A3: Low yields of isobutyraldehyde can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.

Troubleshooting Guide: Low Isobutyraldehyde Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reaction temperature or time.Gradually increase the reaction temperature while monitoring for the formation of degradation products. Extend the reaction time and follow the reaction progress using techniques like Gas Chromatography (GC).
Ineffective catalyst or catalyst deactivation.Ensure the catalyst is active and has been stored correctly. Consider screening different catalysts to find one that is more effective under your reaction conditions.
Significant formation of 1-chloro-2-methyl-2-propanol Incomplete hydrolysis.Increase the water to dichloride ratio. A ratio of 20:1 has been shown to give satisfactory yields.[1] Ensure adequate mixing to facilitate the reaction between the organic and aqueous phases.
Presence of isobutylene gas Competing elimination reaction (E1).Lower the reaction temperature to favor substitution over elimination. The use of a less polar solvent might also suppress the formation of the carbocation intermediate that leads to elimination.
Formation of unidentified byproducts Pyrolysis at high temperatures.Reduce the reaction temperature. If a higher temperature is necessary for conversion, consider using a catalyst that allows for lower operating temperatures.
Experimental Protocol: Hydrolysis of this compound

This protocol is a general guideline for the vapor-phase hydrolysis of this compound.

Materials:

  • This compound

  • Deionized water

  • Contact catalyst (e.g., activated carbon, silica (B1680970) gel)

  • Reaction tube

  • Tube furnace with temperature controller

  • Condenser

  • Collection flask

  • Apparatus for analyzing the product (e.g., GC)

Procedure:

  • Pack the reaction tube with the chosen contact catalyst.

  • Place the reaction tube in the tube furnace and heat to the desired temperature (e.g., 350 °C).

  • Introduce a mixture of this compound and water into the heated reaction tube. A water to dichloride ratio of approximately 20:1 is recommended.

  • The vaporized reactants pass over the catalyst, where hydrolysis occurs.

  • The product stream is then passed through a condenser to liquefy the products.

  • Collect the condensate in a cooled collection flask.

  • Analyze the product mixture to determine the yield of isobutyraldehyde and the presence of any side products.

Logical Troubleshooting Workflow for Low Isobutyraldehyde Yield

G start Low Isobutyraldehyde Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion increase_temp_time Increase Temperature/Time low_conversion->increase_temp_time Yes check_catalyst Check Catalyst Activity low_conversion->check_catalyst No check_side_products Analyze Side Products high_conversion->check_side_products solution Optimized Yield increase_temp_time->solution check_catalyst->solution chloropropanol High 1-Chloro-2-methyl-2-propanol? check_side_products->chloropropanol increase_water Increase Water Ratio chloropropanol->increase_water Yes isobutylene Isobutylene Detected? chloropropanol->isobutylene No increase_water->solution lower_temp Lower Reaction Temperature isobutylene->lower_temp Yes other_byproducts Other Byproducts Present? isobutylene->other_byproducts No lower_temp->solution optimize_temp Optimize Temperature/Catalyst other_byproducts->optimize_temp Yes other_byproducts->solution No optimize_temp->solution

Caption: Troubleshooting workflow for low isobutyraldehyde yield.

Iron-Catalyzed Cross-Coupling Reactions Using this compound as an Oxidant

This compound can be employed as a mild oxidant in iron-catalyzed cross-coupling reactions, such as C-H bond functionalization. Optimizing these reactions requires careful control of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q4: What is the role of this compound in iron-catalyzed cross-coupling reactions?

A4: In many iron-catalyzed C-H activation and cross-coupling reactions, this compound serves as an oxidant. It facilitates the catalytic cycle by reoxidizing the iron catalyst to a higher oxidation state, which is necessary for key steps like reductive elimination.

Q5: My iron-catalyzed cross-coupling reaction is not proceeding or giving low yields. What are the likely causes?

A5: Low yields or reaction failure in these systems can be due to several factors, including inactive catalysts, inappropriate ligands, or suboptimal reaction conditions. The troubleshooting guide below addresses these common issues.

Troubleshooting Guide: Inefficient Iron-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive iron catalyst.Use a freshly opened or properly stored iron salt. Consider using a more active iron precursor.
Inappropriate ligand for the specific transformation.Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one that promotes the desired reactivity.
Insufficient activation of the C-H bond.The choice of directing group on the substrate is crucial. Ensure a suitable directing group is present to facilitate C-H activation.
Formation of homocoupled products Rate of cross-coupling is slower than homocoupling.Adjust the rate of addition of the Grignard or organozinc reagent. Lowering the reaction temperature may also favor the cross-coupling pathway.
Decomposition of starting materials or products Reaction temperature is too high.Optimize the reaction temperature. While some reactions require heat, excessive temperatures can lead to degradation.
Presence of air or moisture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Experimental Protocol: Iron-Catalyzed C(sp²)-H Arylation

This protocol is a general procedure for the iron-catalyzed arylation of a benzamide (B126) derivative using a Grignard reagent, with this compound as the oxidant.

Materials:

  • Substrate (e.g., N-(pyridin-2-yl)benzamide)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridyl)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • This compound

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the substrate, Fe(acac)₃, and the ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Slowly add the aryl Grignard reagent to the reaction mixture.

  • Add this compound as the oxidant.

  • Stir the reaction at room temperature for the specified time (e.g., 1 hour).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Iron-Catalyzed C-H Activation

G Fe_catalyst Fe(II/III) Catalyst Intermediate1 Fe-Substrate Complex Fe_catalyst->Intermediate1 Substrate Substrate (with DG) Substrate->Intermediate1 Grignard Ar-MgX Intermediate3 Organo-Fe(III) Intermediate Grignard->Intermediate3 Oxidant This compound Reduced_Fe Reduced Fe species Oxidant->Reduced_Fe Intermediate2 C-H Activation Intermediate1->Intermediate2 Intermediate2->Intermediate3 Product Arylated Product Intermediate3->Product Product->Reduced_Fe Reduced_Fe->Fe_catalyst Oxidation

Caption: Catalytic cycle for iron-catalyzed C-H arylation.

Elimination (E1) vs. Substitution (SN1) Reactions

As a tertiary alkyl dihalide, this compound readily undergoes both unimolecular elimination (E1) and nucleophilic substitution (SN1) reactions, often leading to a mixture of products. Controlling the selectivity between these two pathways is a common challenge.

Frequently Asked Questions (FAQs)

Q6: Why does this compound undergo both E1 and SN1 reactions?

A6: this compound is a tertiary alkyl halide. The rate-determining step for both E1 and SN1 reactions is the formation of a stable tertiary carbocation. Once this carbocation is formed, it can either be attacked by a nucleophile to give the SN1 product or lose a proton to a base to yield the E1 product (an alkene).[2][3][4]

Q7: How can I favor the E1 pathway over the SN1 pathway?

A7: Higher reaction temperatures generally favor elimination over substitution. Using a weak nucleophile that is also a strong base will also promote the E1 reaction.

Q8: How can I favor the SN1 pathway over the E1 pathway?

A8: Lower reaction temperatures and the use of a good nucleophile that is a weak base will favor the SN1 pathway.

Troubleshooting Guide: Poor Selectivity in E1/SN1 Reactions
Symptom Possible Cause Suggested Solution
Mixture of elimination and substitution products with no clear major product Reaction conditions are not optimized for selectivity.Adjust the reaction temperature. Higher temperatures favor E1, while lower temperatures favor SN1.
Nucleophile/base character is not well-defined.For E1, use a non-nucleophilic, strong base. For SN1, use a good nucleophile that is a weak base.
Low overall yield of both products Unstable carbocation intermediate leading to side reactions.Use a more polar, protic solvent to stabilize the carbocation intermediate.
Reagent concentration is too low.Increase the concentration of the nucleophile/base, but be mindful that this can sometimes favor bimolecular pathways (E2/SN2) if the substrate is not sufficiently hindered.
Quantitative Data: E1 vs. SN1 Product Ratios

The following table summarizes the expected product distribution for the reaction of a tertiary alkyl halide under different conditions.

Substrate Reagent Solvent Temperature Major Product Minor Product
tert-Butyl chlorideH₂OWater25 °Ctert-Butanol (SN1)2-Methylpropene (E1)
tert-Butyl chlorideH₂OWater65 °C2-Methylpropene (E1)tert-Butanol (SN1)
tert-Butyl bromideEthanolEthanol25 °CEthyl tert-butyl ether (SN1)2-Methylpropene (E1)
tert-Butyl bromideEthanolEthanol55 °C2-Methylpropene (E1)Ethyl tert-butyl ether (SN1)

Data is generalized for tertiary alkyl halides and illustrates the trend.

Experimental Protocol: SN1 Reaction of a Tertiary Alkyl Halide

This protocol describes the synthesis of 2-chloro-2-methylpropane (B56623) from 2-methyl-2-propanol, which is a classic example of an SN1 reaction.

Materials:

  • 2-methyl-2-propanol (tert-butyl alcohol)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 2-methyl-2-propanol and concentrated hydrochloric acid.

  • Gently swirl the mixture for about one minute, then shake for several minutes, periodically venting the funnel.

  • Allow the layers to separate. The upper layer is the crude 2-chloro-2-methylpropane.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the bicarbonate wash.

  • Wash again with water and then with brine.

  • Drain the organic layer into a dry Erlenmeyer flask and dry it with anhydrous calcium chloride.

  • Decant the dried liquid into a distillation flask.

  • Distill the 2-chloro-2-methylpropane, collecting the fraction that boils at the expected temperature (approximately 51-52 °C).

E1/SN1 Reaction Pathway Diagram

G Start This compound Carbocation Tertiary Carbocation Intermediate Start->Carbocation Slow, Rate-determining step SN1_Product Substitution Product (SN1) Carbocation->SN1_Product Fast E1_Product Elimination Product (E1) Carbocation->E1_Product Fast Nucleophile Nucleophile Nucleophile->SN1_Product Base Base Base->E1_Product

Caption: Competing SN1 and E1 reaction pathways.

References

Purification of 1,2-dichloro-2-methylpropane from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1,2-dichloro-2-methylpropane from crude reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route, which is often the chlorination of isobutylene. Potential impurities include:

  • Unreacted starting materials: Isobutylene and chlorine.

  • Isomeric byproducts: 1,3-dichloro-2-methylpropane, 2,3-dichloro-2-methylpropane, and 1-chloro-2-(chloromethyl)propane.

  • Side-reaction products: Methallyl chloride and tert-butyl chloride.

  • Reagent-related impurities: Hydrochloric acid (HCl).

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods are fractional distillation and preparative gas chromatography. For removal of acidic impurities and water, a preliminary workup involving washing and drying is essential.

Q3: How can I remove acidic impurities like HCl from my crude product?

A3: Acidic impurities can be effectively removed by washing the crude organic mixture with a mild base. A common procedure involves washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel until the effervescence of CO₂ ceases. This is typically followed by a water wash to remove any remaining bicarbonate solution and inorganic salts.

Q4: My purified product appears cloudy. What is the cause and how can I fix it?

A4: A cloudy appearance usually indicates the presence of water. To remove residual water, the organic layer should be treated with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the organic liquid and swirled until the liquid becomes clear. The drying agent is then removed by filtration.

Q5: What is the most suitable analytical method to assess the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the ideal method for assessing the purity of this compound.[1] It allows for the separation of volatile components and their identification based on their mass spectra, enabling the quantification of the desired product and any impurities.[2][3][4]

Data Presentation: Physical Properties of this compound and Potential Impurities

The following table summarizes key physical properties to aid in the selection and optimization of purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₈Cl₂127.01106.5[5][6]
1,3-Dichloro-2-methylpropaneC₄H₈Cl₂127.01~134
2,3-Dichloro-2-methylpropaneC₅H₉Cl₃191.48Not available
1-Chloro-2-(chloromethyl)propaneC₄H₈Cl₂127.01149-150
tert-Butyl chlorideC₄H₉Cl92.5751-52
Methallyl chlorideC₄H₇Cl90.5572

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

  • Possible Cause: The boiling points of the isomers are very close, making separation by standard distillation difficult.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.[7]

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases within the column.

    • Consider Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatilities of the isomers, facilitating their separation.

    • Vacuum Distillation: For higher boiling impurities, distillation under reduced pressure can lower the boiling points and may improve separation.

Issue: Product decomposition during distillation.

  • Possible Cause: this compound may be susceptible to thermal degradation at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Preparative Chromatography (GC)

Issue: Co-elution of the desired product with an impurity.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the specific compounds in the mixture.

  • Troubleshooting Steps:

    • Optimize Temperature Program: Adjust the temperature ramp of the GC oven. A slower ramp rate can often improve the resolution of closely eluting peaks.

    • Change Stationary Phase: Select a GC column with a different stationary phase that offers different selectivity for the compounds of interest.

    • Adjust Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best separation efficiency (lowest plate height).

Experimental Protocols

Protocol 1: Purification by Washing, Drying, and Fractional Distillation

This protocol describes a standard procedure for purifying this compound from a crude reaction mixture containing acidic impurities and water.

1. Washing: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. d. Continue shaking until no more gas is evolved. e. Allow the layers to separate and drain the lower aqueous layer. f. Add an equal volume of deionized water to the organic layer, shake, and drain the aqueous layer.

2. Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl the flask. c. Continue adding small portions of the drying agent until it no longer clumps together and some of it remains free-flowing. d. Filter the dried organic liquid into a round-bottom flask suitable for distillation.

3. Fractional Distillation: a. Assemble a fractional distillation apparatus with a Vigreux column. b. Add a few boiling chips to the round-bottom flask containing the dried crude product. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (106.5 °C at atmospheric pressure).[5][6] e. Monitor the purity of the collected fractions by GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: Hold at 150 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range of m/z 40-200.

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. Identify the peaks based on their retention times and mass spectra. Purity can be estimated by comparing the peak area of this compound to the total area of all peaks.

Visualizations

PurificationWorkflow crude Crude this compound wash Washing (NaHCO3, H2O) crude->wash dry Drying (MgSO4 or Na2SO4) wash->dry distill Fractional Distillation dry->distill gcms Purity Analysis (GC-MS) distill->gcms pure Pure this compound gcms->pure

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation start Poor Isomer Separation in Distillation? cause1 Close Boiling Points start->cause1 cause2 Product Decomposition start->cause2 sol1a Increase Column Efficiency (Longer column/better packing) cause1->sol1a sol1b Optimize Reflux Ratio cause1->sol1b sol1c Consider Extractive Distillation cause1->sol1c sol2a Use Vacuum Distillation cause2->sol2a sol2b Use Inert Atmosphere cause2->sol2b

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Work-up of Reactions Containing 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures, troubleshooting advice, and safety information for the work-up of chemical reactions involving 1,2-dichloro-2-methylpropane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[1][3] Furthermore, it may cause respiratory irritation, genetic defects, and is suspected of causing cancer.[1][3] Always handle this substance in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Q2: Why is a "quenching" step necessary in a reaction work-up?

A2: Quenching is the process of deactivating any unreacted, energetic reagents in a reaction mixture to render it safe for handling and further processing. This step is critical for stopping the reaction at a desired point, preventing the formation of byproducts, and ensuring the safety of the researcher, especially when reactive or hazardous materials are involved. For instance, after a reaction, unreacted starting materials or reactive intermediates may still be present. Adding a quenching agent, such as water or a dilute aqueous solution, neutralizes these species.

Q3: What are the common side reactions to consider when working with this compound?

A3: As a tertiary alkyl halide, this compound can undergo both nucleophilic substitution (S(_N)1) and elimination (E1 and E2) reactions.[5][6][7][8] The choice of reagents, solvent, and temperature will influence the predominant pathway. During work-up, the presence of nucleophiles (like water) or bases can lead to the formation of undesired alcohols or alkenes through these pathways.[8][9]

Q4: How do I choose an appropriate quenching agent?

A4: The choice of quenching agent depends on the specific reagents used in your reaction.

  • For reactions with organometallics or metal hydrides: A slow, dropwise addition of a proton source like saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) or water at low temperatures is common.[10]

  • For acidic or basic reaction mixtures: Neutralization with a weak base (e.g., saturated sodium bicarbonate, NaHCO(_3)) or a weak acid (e.g., dilute HCl or saturated NH(_4)Cl) is required.

  • General purpose: Water is often used to quench many reactions and dissolve inorganic salts before extraction.[11]

Q5: What are the signs of an incomplete or problematic quench?

A5: Signs of an improper quench can include continued gas evolution, significant temperature changes after the addition of the quenching agent, or the persistence of a reactive intermediate (which may be detected by analytical methods like TLC or LC-MS). An overly vigorous or exothermic reaction upon quenching indicates that the addition of the quenching agent is too fast.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent Reactivity After Quenching Insufficient quenching agent was added. The quenching agent is not reactive enough for the specific reagents used. The reaction is being quenched at too high a temperature, leading to side reactions.Ensure the quenching agent is added in stoichiometric excess. Choose a more appropriate quenching agent for your specific reaction conditions. Perform the quench at a lower temperature (e.g., 0 °C or below in an ice bath).
Emulsion Formation During Extraction The aqueous and organic layers have similar densities. High concentrations of salts or detergents are present. Vigorous shaking of the separatory funnel.Add brine (saturated aqueous NaCl) to increase the ionic strength and density of the aqueous layer. Gently rock or invert the separatory funnel instead of shaking vigorously. If an emulsion persists, try filtering the mixture through a pad of Celite.
Low Product Yield or Product Degradation The product may be sensitive to the pH of the aqueous solution. The product may be susceptible to hydrolysis. The product might be volatile and lost during solvent removal.Use a buffered or neutral aqueous solution (e.g., phosphate (B84403) buffer) for the wash. Minimize the time the product is in contact with the aqueous phase. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Formation of Unexpected Byproducts The work-up conditions (e.g., temperature, pH) are promoting side reactions like elimination or substitution.[8][9] The quenching agent is reacting with the desired product.Adjust the pH and temperature of the work-up to conditions where the product is known to be stable. Analyze the byproducts to understand the reaction pathway and modify the work-up accordingly.

Quantitative Data Summary

The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C(_4)H(_8)Cl(_2)[1]
Molecular Weight 127.01 g/mol [1]
CAS Number 594-37-6[2][3]
Hazard Statements H225, H315, H319, H335, H340, H351[1][3]
Classification Highly flammable liquid and vapor; Skin, eye, and respiratory irritant; Suspected carcinogen; May cause genetic defects.[1][3]

Detailed Experimental Protocol: General Work-up Procedure

This protocol outlines a standard procedure for quenching a reaction containing this compound and subsequent extraction. Note: This is a general guide and must be adapted based on the specific reaction chemistry.

1. Reaction Quenching: a. Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS, LC-MS), cool the reaction vessel to 0 °C using an ice-water bath.[11] b. Slowly and carefully add the chosen quenching agent (e.g., saturated aqueous NH(_4)Cl or water) dropwise with vigorous stirring.[10] Monitor for any signs of an exothermic event. c. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 15-30 minutes.

2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to extract the product.[11] c. Add water or brine to dissolve inorganic salts and facilitate layer separation. d. Gently invert the funnel several times to mix the layers, periodically venting to release any pressure. e. Allow the layers to separate fully. Drain the lower layer and set it aside. Pour out the upper layer into a clean flask. f. Return the aqueous layer to the separatory funnel and re-extract with fresh organic solvent (typically 2-3 times) to maximize product recovery.[10]

3. Washing and Drying: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer sequentially with: i. Water or a suitable aqueous solution (e.g., 5% NaHCO(_3) to remove acid, or 5% NH(_4)Cl to remove base). ii. Brine (saturated NaCl solution) to remove residual water.[11] c. Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).[11]

4. Isolation and Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to obtain the crude product. c. Purify the crude product using an appropriate technique, such as flash column chromatography, distillation, or recrystallization.[11]

Visualizations

Workup_Workflow cluster_prep Preparation & Safety cluster_reaction Reaction & Quenching cluster_extraction Extraction & Washing cluster_isolation Isolation & Purification PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood ReactionComplete 1. Reaction Complete (Monitor by TLC/GC/LCMS) Cool 2. Cool to 0 °C ReactionComplete->Cool Quench 3. Add Quenching Agent (e.g., H₂O, sat. NH₄Cl) Cool->Quench Warm 4. Warm to RT Quench->Warm Transfer 5. Transfer to Sep. Funnel Warm->Transfer Extract 6. Extract with Organic Solvent Transfer->Extract Wash 7. Wash Organic Layer (e.g., H₂O, Brine) Extract->Wash Dry 8. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter 9. Filter Drying Agent Dry->Filter Concentrate 10. Concentrate (Rotary Evaporator) Filter->Concentrate Purify 11. Purify Product (Chromatography/Distillation) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the work-up of a reaction.

Reaction_Pathways cluster_products Potential Products Reactant This compound (Tertiary Alkyl Halide) Nucleophile Nucleophile (Nu⁻) (e.g., H₂O, ROH) Base Base (B:) (e.g., OH⁻, H₂O) Substitution Substitution Product (S_N1) Reactant->Substitution S_N1 Pathway Elimination Elimination Product (E1/E2) Reactant->Elimination E1/E2 Pathway Nucleophile->Substitution Base->Elimination

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Iron-Catalyzed Reactions with 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-dichloro-2-methylpropane (DCIB) in iron-catalyzed reactions.

Troubleshooting Guide

Low or no product yield, catalyst deactivation, and reaction stalling are common issues encountered in iron-catalyzed reactions employing this compound as an oxidant. This guide provides a structured approach to identifying and resolving these challenges.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation by Chloride Chloride ions generated from DCIB can poison the iron catalyst.[1]Improved catalyst longevity and product yield.
1. Ligand Modification: Employ bulky or electron-donating ligands to shield the iron center from chloride coordination.
2. Controlled Addition of DCIB: Add DCIB slowly or in portions to maintain a low instantaneous concentration of chloride ions.
3. Use of Additives: Introduce sacrificial agents or chloride scavengers.
Suboptimal Reaction Conditions Reaction parameters may not be optimized for your specific substrate.Identification of optimal conditions for your reaction.
1. Temperature Screening: Vary the reaction temperature in 5-10 °C increments.
2. Solvent Screening: Test a range of aprotic solvents (e.g., THF, Dioxane, Toluene).
3. Concentration Adjustment: Vary the concentration of reactants and catalyst.
Poor Quality Reagents Impurities in substrates, solvents, or the iron precursor can inhibit the reaction.Consistent and reproducible results.
1. Purify Substrates: Purify starting materials via distillation, recrystallization, or chromatography.
2. Use Anhydrous Solvents: Ensure solvents are rigorously dried and degassed.
3. Verify Catalyst Purity: Use a freshly opened or properly stored iron catalyst.

Issue 2: Catalyst Deactivation (Reaction starts but does not go to completion)

Potential Cause Troubleshooting Step Expected Outcome
Chloride Poisoning Accumulation of chloride ions on the catalyst surface inhibits its activity over time.[1]Sustained catalytic activity throughout the reaction.
1. Increase Ligand Loading: A higher ligand-to-metal ratio can sometimes mitigate chloride poisoning.
2. Catalyst Regeneration in situ: Explore the addition of a reducing agent mid-reaction, if compatible with your system.
Formation of Inactive Iron Species The oxidant DCIB can promote the formation of inactive higher-valent iron species or off-cycle dimers.[2]Minimization of off-cycle catalyst states.
1. Optimize Oxidant Stoichiometry: Carefully titrate the amount of DCIB used. An excess can be detrimental.
2. Monitor Reaction Progress: Track the formation of byproducts that may indicate catalyst degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCIB) in my iron-catalyzed reaction?

A1: this compound (also known as 1,2-dichloroisobutane) primarily serves as an oxidant in iron-catalyzed reactions, particularly in C-H activation and annulation processes.[3][4][5] It facilitates the catalytic cycle by reoxidizing the iron center to its active state after a reductive step.

Q2: My reaction is not working. Could the DCIB be the problem?

A2: Yes, while DCIB is a necessary oxidant, it can also be a source of catalyst deactivation. The primary issue is the generation of chloride ions, which can act as a poison to the iron catalyst.[1] This "chlorine modification" can hinder the reduction and carbonization of the catalyst, leading to a loss of activity.[1]

Q3: How can I tell if my iron catalyst is being deactivated by chloride poisoning?

A3: Direct observation can be challenging without specialized analytical techniques. However, indirect evidence includes:

  • The reaction starts but then stalls before reaching completion.

  • Increasing the catalyst loading improves the initial reaction rate but not the final conversion.

  • You observe the formation of significant amounts of homocoupled byproducts.

Q4: Are there any alternatives to this compound?

A4: Yes, the "toxic and costly" nature of DCIB has prompted research into alternatives.[4] Depending on your specific reaction, other oxidants such as di-tert-butyl peroxide (DTBP) or even molecular oxygen might be suitable. Chemical-oxidant-free strategies, such as the use of internal oxidants, are also being developed.[3][5]

Q5: What byproducts can be expected from the use of DCIB?

A5: The primary byproduct from the reduction of this compound is isobutylene (B52900) and chloride ions. While isobutylene is volatile and generally does not interfere with the reaction, the accumulation of chloride ions is a major concern for catalyst stability.

Quantitative Data on Catalyst Deactivation

While specific quantitative data for catalyst deactivation by DCIB in iron-catalyzed cross-coupling is limited in the literature, a study on precipitated iron catalysts in Fischer-Tropsch synthesis demonstrated the significant negative impact of chlorine. This data, while from a different reaction, highlights the general deactivating effect of chlorine on iron catalysts.

Chlorine Content (wt%) Catalyst Deactivation (%)
~0.1~40
~1.0~65
Data adapted from a study on precipitated iron Fischer-Tropsch catalysts. The deactivation was measured as a percentage loss of CO conversion compared to a chlorine-free catalyst.[1]

Experimental Protocols

General Protocol for Iron-Catalyzed C-H Arylation using this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Substrate with directing group

  • Aryl Grignard reagent

  • This compound (DCIB)

  • Anhydrous THF

  • Potassium fluoride (B91410) (KF) (optional additive)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Fe(acac)₃ (5 mol%) and dtbpy (10 mol%).

  • Add the substrate (1.0 equiv) and optional KF (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Add this compound (1.5 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the aryl Grignard reagent (2.0 equiv) dropwise over a period of 30-60 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active_Fe Active Fe(n) Intermediate_1 Fe-Substrate Intermediate Active_Fe->Intermediate_1 Substrate Coordination Inactive_FeClx Inactive Fe-Chloride Species [FeClx] Active_Fe->Inactive_FeClx Product_Formation Product Intermediate_1->Product_Formation Reductive Elimination Reduced_Fe Reduced Fe(n-2) Reduced_Fe->Active_Fe Oxidation by DCIB DCIB 1,2-dichloro- 2-methylpropane Chloride DCIB->Chloride Reduction Chloride->Active_Fe Poisoning

Caption: Proposed pathway for catalyst deactivation by chloride ions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Quality (Substrates, Solvents, Catalyst) Start->Check_Reagents Optimize_Conditions Screen Reaction Conditions (Temperature, Solvent, Concentration) Check_Reagents->Optimize_Conditions Reagents OK Successful_Reaction Improved Yield Check_Reagents->Successful_Reaction Impurity Found & Corrected Address_Deactivation Investigate Catalyst Deactivation Optimize_Conditions->Address_Deactivation Optimization Fails Optimize_Conditions->Successful_Reaction Optimum Found Address_Deactivation->Successful_Reaction Deactivation Mitigated

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Challenges in the scale-up of 1,2-dichloro-2-methylpropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-dichloro-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the free-radical chlorination of 2-methylpropane (isobutane). This reaction is typically initiated by ultraviolet (UV) light in a process known as photochemical chlorination.[1][2][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Lack of Selectivity: Free-radical chlorination is notoriously unselective, leading to a mixture of monochlorinated, dichlorinated, and even more highly chlorinated products.[4][5]

  • Isomer Formation: The dichlorination of 2-methylpropane can result in several structural isomers, including this compound, 1,1-dichloro-2-methylpropane, and 1,3-dichloro-2-methylpropane, making purification difficult.[6][7][8]

  • Over-chlorination: The reaction is difficult to stop at the desired dichlorination stage, often proceeding to form trichloro- and tetrachloropropanes.[4]

  • Safety Concerns: The use of chlorine gas, a toxic and corrosive substance, presents significant safety hazards, especially during scale-up. The reaction is also exothermic.[9][10]

Q3: How can I improve the selectivity of the reaction towards this compound?

A3: Improving selectivity is challenging. However, some strategies can be employed:

  • Control of Reaction Conditions: Carefully controlling the stoichiometry of the reactants (ratio of 2-methylpropane to chlorine) can influence the product distribution. Using an excess of the hydrocarbon can favor monochlorination, but this is not ideal when the dichloro- product is desired.

  • Solvent Effects: The choice of solvent can influence the selectivity of the chlorination process. Aromatic solvents have been shown to increase selectivity.[9]

  • Alternative Chlorinating Agents: Using a more selective chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), can provide better control over the reaction compared to chlorine gas.[11][12]

Q4: What are the typical byproducts I should expect?

A4: The main byproducts are monochlorinated isomers (1-chloro-2-methylpropane and 2-chloro-2-methylpropane) and other dichlorinated isomers.[13][14] You should also anticipate the formation of higher chlorinated alkanes and hydrogen chloride (HCl) as a byproduct of the reaction itself.

Q5: What are the key safety precautions for scaling up this synthesis?

A5: Key safety precautions include:

  • Thorough Hazard Analysis: Conduct a comprehensive risk assessment before beginning the scale-up process.[15]

  • Ventilation: All work with chlorine gas must be conducted in a well-ventilated area, preferably a fume hood.[10]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential. For large-scale operations, respiratory protection may be necessary.[10]

  • Material Compatibility: Ensure all equipment is compatible with chlorine and hydrogen chloride.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate absorbents for spills.[10]

  • Temperature Control: The reaction is exothermic, so adequate cooling must be in place to prevent runaway reactions.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of dichlorinated products - Incorrect stoichiometry (too much hydrocarbon).- Insufficient reaction time or light intensity.- Presence of inhibitors (e.g., oxygen).[9]- Adjust the molar ratio of 2-methylpropane to chlorine.- Increase reaction time or use a more intense UV source.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
High proportion of monochlorinated products - Insufficient chlorine gas added.- Short reaction time.- Increase the amount of chlorine gas used in a controlled manner.- Extend the reaction time while monitoring the product distribution via GC.
Excessive formation of tri- and tetrachlorinated products - Over-chlorination due to an excess of chlorine.- High reaction temperature.- Carefully control the addition of chlorine gas.- Maintain a lower reaction temperature to reduce the rate of subsequent chlorinations.
Difficult separation of isomers - Close boiling points of the dichlorinated isomers.- Use a high-efficiency fractional distillation column.- Consider preparative gas chromatography for small-scale purifications.
Reaction fails to initiate - UV lamp is not emitting at the correct wavelength or is faulty.- Presence of radical inhibitors in the starting materials.- Check the output and wavelength of the UV lamp.- Purify the 2-methylpropane to remove any potential inhibitors.

Data Presentation

Table 1: Typical Product Distribution in the Monochlorination of 2-Methylpropane

This table illustrates the challenge of selectivity even at the first chlorination stage. The distribution is influenced by the number of each type of hydrogen atom and their relative reactivity.

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity (Approx.)Calculated % Yield (Approx.)
1-Chloro-2-methylpropanePrimary (1°)9164%
2-Chloro-2-methylpropaneTertiary (3°)1536%

Note: These values are approximate and can vary with reaction conditions.[13]

Experimental Protocols

Protocol: Photochemical Chlorination of 2-Methylpropane

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before proceeding.

Materials:

  • 2-Methylpropane (liquefied gas or in a suitable solvent)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Washing and drying agents

Equipment:

  • Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

  • Gas inlet tubes

  • Reflux condenser

  • Magnetic stirrer

  • Gas washing bottle (for unreacted chlorine)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the photochemical reactor, ensuring all glassware is dry and purged with an inert gas. The setup should include a gas inlet for chlorine and 2-methylpropane, a reflux condenser, and an outlet leading to a gas trap containing a sodium thiosulfate (B1220275) solution to neutralize excess chlorine.

  • Initiation: Cool the reactor to the desired temperature (e.g., 0-10 °C). Introduce a known amount of 2-methylpropane into the reactor.

  • Chlorination: Turn on the UV lamp. Slowly bubble chlorine gas through the stirred solution at a controlled rate. The reaction is exothermic, so maintain the temperature with a cooling bath. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas to remove any remaining chlorine and HCl.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove HCl.[16]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[16]

  • Purification: Filter off the drying agent. The crude product mixture can then be purified by fractional distillation to separate the different chlorinated propanes based on their boiling points.[4]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Free Radical Chlorination cluster_products Product Mixture 2-Methylpropane 2-Methylpropane Initiation Initiation 2-Methylpropane->Initiation Chlorine Chlorine Chlorine->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Monochloro Isomers Monochloro Isomers Propagation->Monochloro Isomers This compound This compound Propagation->this compound Other Dichloro Isomers Other Dichloro Isomers Propagation->Other Dichloro Isomers Higher Chlorinated Products Higher Chlorinated Products Propagation->Higher Chlorinated Products Monochloro Isomers->Propagation Further Chlorination Other Dichloro Isomers->Propagation Further Chlorination

Caption: Reaction pathway for the synthesis of this compound.

G Start Start Low_Yield Low Yield of Dichloro-products? Start->Low_Yield Check_Stoichiometry Adjust Reactant Ratio Low_Yield->Check_Stoichiometry Yes High_Monochloro High Monochloro- products? Low_Yield->High_Monochloro No Check_Reaction_Time Increase Reaction Time/ UV Intensity Check_Stoichiometry->Check_Reaction_Time Check_Inhibitors Purge with Inert Gas Check_Reaction_Time->Check_Inhibitors Check_Inhibitors->High_Monochloro Increase_Chlorine Increase Cl2 Supply High_Monochloro->Increase_Chlorine Yes High_Overchlorination High Over-chlorination? High_Monochloro->High_Overchlorination No Increase_Time Increase Reaction Time Increase_Chlorine->Increase_Time Increase_Time->High_Overchlorination Reduce_Chlorine Reduce Cl2 Supply High_Overchlorination->Reduce_Chlorine Yes Purification_Issues Purification Issues? High_Overchlorination->Purification_Issues No Lower_Temp Lower Reaction Temperature Reduce_Chlorine->Lower_Temp Lower_Temp->Purification_Issues Fractional_Distillation Use High-Efficiency Fractional Distillation Purification_Issues->Fractional_Distillation Yes End End Purification_Issues->End No Fractional_Distillation->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Preventing thermal degradation of 1,2-dichloro-2-methylpropane during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 1,2-dichloro-2-methylpropane during distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation of this compound during distillation?

A1: The primary cause of degradation is thermal decomposition, specifically through a dehydrochlorination reaction. Being a tertiary vicinal dichloride, this compound is susceptible to eliminating hydrogen chloride (HCl) upon heating, leading to the formation of unsaturated byproducts. This process can be exacerbated by the presence of impurities, particularly bases, which can catalyze the elimination reaction.

Q2: What are the expected degradation products of this compound?

A2: The main degradation products are isomers of chloromethylpropene resulting from the loss of HCl. The two likely primary products are 3-chloro-2-methyl-1-propene and 1-chloro-2-methyl-1-propene. Further degradation or side reactions could potentially lead to other chlorinated or unsaturated compounds.

Q3: At what temperature does significant thermal degradation of this compound occur?

Q4: How can I minimize thermal degradation during the distillation of this compound?

A4: Several strategies can be employed to minimize thermal degradation:

  • Vacuum Distillation: This is the most effective method to lower the boiling point of the compound, thereby reducing the required pot temperature and minimizing thermal stress.[4][5][6]

  • Use of Stabilizers: Adding a small amount of a suitable stabilizer to the distillation mixture can inhibit decomposition pathways.

  • Inert Atmosphere: Performing the distillation under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition, although dehydrochlorination is the primary concern.

  • Minimize Residence Time: The duration of heating should be kept as short as possible. Efficient heat transfer and a properly sized distillation apparatus are crucial.

  • Ensure Cleanliness of Glassware: Residual basic or acidic contaminants on the glassware can catalyze degradation. Thoroughly clean and dry all components of the distillation setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Product Discoloration (Yellow to Brown) Thermal degradation leading to the formation of colored byproducts.- Lower the distillation temperature by using vacuum distillation.- Add a stabilizer to the distillation pot.- Ensure the distillation is performed under an inert atmosphere if oxidation is suspected.
Low Distillation Yield - Significant degradation of the product.- Inefficient collection of the distillate.- Implement vacuum distillation to reduce the boiling point.- Check for leaks in the distillation apparatus, especially under vacuum.- Ensure the condenser is adequately cooled for efficient vapor condensation.
Presence of Impurities in the Final Product (e.g., Alkenes) Incomplete separation from degradation byproducts formed during distillation.- Improve the efficiency of the distillation column (e.g., use a fractionating column with a higher number of theoretical plates).- Optimize the reflux ratio during fractional distillation.- Consider redistilling the product under milder conditions (e.g., higher vacuum).
Pressure Fluctuations During Vacuum Distillation - Leaks in the distillation apparatus.- Bumping of the liquid in the distillation flask.- Check all joints and connections for proper sealing. Use high-vacuum grease where appropriate.- Use a stir bar or boiling chips to ensure smooth boiling. A Claisen adapter can also help prevent bumping into the condenser.[6]
Acidic Distillate (Presence of HCl) Dehydrochlorination of the product.- Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) before distillation to neutralize any existing acid and remove basic impurities that could promote elimination.[7][8]- Consider adding a non-volatile acid scavenger or stabilizer to the distillation pot.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes a standard procedure for purifying this compound while minimizing thermal degradation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter (recommended)[6]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stir bar or boiling chips

  • High-vacuum grease

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with high-vacuum grease to ensure a good seal.[4]

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a magnetic stir bar or boiling chips.

  • System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating and Distillation: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph or online calculators.

  • Shutdown: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 2: Use of Stabilizers during Distillation

For enhanced protection against degradation, a stabilizer can be added to the distillation mixture.

Procedure:

  • Prior to commencing the distillation (either atmospheric or vacuum), add a small quantity of a suitable stabilizer to the crude this compound in the distillation flask.

  • Proceed with the distillation as described in Protocol 1.

Quantitative Data on Stabilizers for Chlorinated Hydrocarbons

While specific data for this compound is limited, studies on other chlorinated hydrocarbons provide guidance on stabilizer concentrations.

StabilizerTypical Concentration (% w/w)Reference
Diallylamine0.005 - 1.0A patent for stabilizing chlorinated hydrocarbons.
Tripropylene0.005 - 1.0A patent for stabilizing chlorinated hydrocarbons.
Glycerides of monocarboxylic acids0.5 - 2.0A study on stabilizing industrial chlorinated paraffins.

Note: The optimal stabilizer and its concentration should be determined experimentally for this compound.

Visualizations

Logical Workflow for Troubleshooting Distillation Issues

Troubleshooting_Workflow start Distillation of this compound issue Identify Issue start->issue discoloration Product Discoloration issue->discoloration e.g., Color Change low_yield Low Yield issue->low_yield e.g., Poor Recovery impurities Impurities in Product issue->impurities e.g., GC Analysis cause_discoloration Thermal Degradation discoloration->cause_discoloration cause_low_yield Degradation / Inefficient Collection low_yield->cause_low_yield cause_impurities Byproduct Formation impurities->cause_impurities solution_vacuum Use Vacuum Distillation cause_discoloration->solution_vacuum solution_stabilizer Add Stabilizer cause_discoloration->solution_stabilizer cause_low_yield->solution_vacuum solution_check_leaks Check for Leaks cause_low_yield->solution_check_leaks cause_impurities->solution_vacuum solution_column Improve Column Efficiency cause_impurities->solution_column

Caption: Troubleshooting workflow for distillation issues.

Degradation Pathway of this compound

Degradation_Pathway reactant This compound product1 3-chloro-2-methyl-1-propene reactant->product1 Dehydrochlorination product2 1-chloro-2-methyl-1-propene reactant->product2 Dehydrochlorination hcl + HCl

Caption: Primary thermal degradation pathway.

References

Technical Support Center: Troubleshooting 1,2-Dichloro-2-methylpropane-Mediated Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in oxidations mediated by 1,2-dichloro-2-methylpropane (DCIB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these sensitive, yet powerful, oxidative reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCIB) in these reactions?

A1: this compound primarily serves as a mild oxidant in various organic transformations, most notably in iron-catalyzed cross-coupling and C-H activation reactions.[1][2] It facilitates the catalytic cycle by oxidizing the low-valent metal catalyst (typically iron) to a higher oxidation state, which is crucial for processes like reductive elimination.

Q2: What are the most common reasons for low conversion rates in DCIB-mediated oxidations?

A2: Low conversion rates can stem from a variety of factors, including:

  • Reagent Quality: Impurities in the Grignard reagent, substrate, or solvent can interfere with the catalytic cycle. The quality of the Grignard reagent is particularly critical.

  • Catalyst and Ligand Issues: The choice and handling of the iron catalyst and any associated ligands are crucial. Inappropriate catalyst/ligand ratios or catalyst deactivation can significantly lower yields.

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Side Reactions: The most common side reaction is the homocoupling of the Grignard reagent.[3]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conversion rates in your this compound-mediated oxidation reactions.

Issue 1: Low or No Product Formation with Significant Starting Material Remaining
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a freshly opened or purified iron salt. Ensure the catalyst is stored under an inert atmosphere.Iron catalysts can be sensitive to air and moisture, leading to deactivation.
Poor Quality Grignard Reagent Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared Grignard reagents for best results.Grignard reagents can degrade over time, leading to lower effective concentrations and the presence of impurities that can quench the reaction.
Sub-optimal Temperature Screen a range of temperatures. While some reactions proceed at 0 °C, others may require elevated temperatures to overcome the activation energy.[5]Temperature significantly affects reaction kinetics. An optimal temperature balances the reaction rate against potential side reactions and catalyst decomposition.
Incorrect Solvent Ensure the solvent is anhydrous and of high purity. Consider screening different aprotic solvents like THF, chlorobenzene, or mixtures thereof.[3]The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species.
Issue 2: Significant Formation of Homocoupled Byproduct
Potential Cause Troubleshooting Step Rationale
High Concentration of Grignard Reagent Add the Grignard reagent slowly over an extended period using a syringe pump.Slow addition maintains a low instantaneous concentration of the Grignard reagent, disfavoring the homocoupling side reaction.
Absence of Additives Introduce additives such as N-methylpyrrolidone (NMP), N,N,N',N'-tetramethylethylenediamine (TMEDA), or potassium fluoride (B91410) (KF).[3][6]Additives can stabilize the active iron species, suppress side reactions like homocoupling, and improve product yields.[6]
Inappropriate Ligand Screen different ligands, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), which has been shown to be effective in some systems.[3]The ligand can modulate the reactivity of the iron center and sterically hinder the formation of homocoupled products.

Quantitative Data on Reaction Yields

The following table summarizes representative yields for iron-catalyzed C-H arylations using this compound as the oxidant. Note that yields are highly dependent on the specific substrate, Grignard reagent, and reaction conditions.

SubstrateGrignard ReagentCatalystLigandAdditiveSolventTemp (°C)Time (min)Yield (%)Reference
2-(Pyridin-2-yl)thiophenePhMgBrFe(acac)₃dtbpyKFChlorobenzene01588--INVALID-LINK--
2-(Furan-2-yl)pyridinePhMgBrFe(acac)₃dtbpyKFChlorobenzene01585--INVALID-LINK--
2-Phenylpyridine4-MeC₆H₄MgBrFe(acac)₃dtbpyKFChlorobenzene01582--INVALID-LINK--
N-(pyridin-2-yl)anilinePhMgBrFe(acac)₃dtbpyKFChlorobenzene01575--INVALID-LINK--

Experimental Protocols

General Protocol for Iron-Catalyzed C-H Arylation

This protocol is a generalized procedure based on commonly reported conditions for the iron-catalyzed C-H arylation of heterocycles using this compound as the oxidant.

Materials:

  • Substrate (e.g., 2-phenylpyridine)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy)

  • Potassium fluoride (KF)

  • This compound (DCIB)

  • Anhydrous chlorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the iron catalyst (e.g., Fe(acac)₃, 0.1 eq.), ligand (e.g., dtbpy, 0.2 eq.), and additive (e.g., KF, 1.5 eq.).

  • Addition of Reagents: Add the substrate (1.0 eq.) and anhydrous solvent (e.g., chlorobenzene).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Addition of Oxidant: Add this compound (DCIB, 2.0 eq.).

  • Addition of Grignard Reagent: Add the Grignard reagent (2.0 eq.) dropwise over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Verify Reagent Quality (Grignard, Solvent, Substrate) Start->Check_Reagents Check_Catalyst Evaluate Catalyst and Ligand (Freshness, Ratio) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temperature, Time) Start->Check_Conditions Homocoupling Significant Homocoupling? Check_Reagents->Homocoupling Check_Catalyst->Homocoupling Check_Conditions->Homocoupling Optimize_Addition Optimize Grignard Addition (Slow Addition) Homocoupling->Optimize_Addition Yes ReRun_Experiment Re-run Experiment with Optimized Parameters Homocoupling->ReRun_Experiment No Additives Introduce Additives (NMP, TMEDA, KF) Optimize_Addition->Additives Additives->ReRun_Experiment Success Improved Conversion ReRun_Experiment->Success Successful Further_Optimization Further Optimization Needed ReRun_experiment ReRun_experiment ReRun_experiment->Further_Optimization Still Low

Caption: A logical workflow for troubleshooting low conversion rates.

Proposed Catalytic Cycle for Iron-Catalyzed C-H Arylation

Catalytic_Cycle Fe_II Fe(II) Complex Ar_Fe_II Ar-Fe(II) Complex Fe_II->Ar_Fe_II Transmetalation Grignard Ar-MgX Grignard->Fe_II Transmetalation Transmetalation Ar_R_Fe_II (Ar)(R)Fe(II) Complex Ar_Fe_II->Ar_R_Fe_II C-H Activation Substrate Substrate (R-H) Substrate->Ar_Fe_II CH_Activation C-H Activation Ar_R_Fe_III (Ar)(R)Fe(III) Complex Ar_R_Fe_II->Ar_R_Fe_III Oxidation DCIB DCIB (Oxidant) DCIB->Ar_R_Fe_II Oxidation Oxidation Ar_R_Fe_III->Fe_II Reductive Elimination Product Product (R-Ar) Ar_R_Fe_III->Product Reductive_Elimination Reductive Elimination

Caption: A proposed catalytic cycle for the oxidation reaction.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to GC-MS and Alternative Methods for 1,2-dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for analyzing the purity of 1,2-dichloro-2-methylpropane against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most suitable analytical approach.

The determination of purity for volatile organic compounds (VOCs) like this compound is a critical step in quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for this purpose, offering high separation efficiency and definitive identification.[1] This guide delves into a validated GC-MS methodology and contrasts its performance with other viable, albeit less common, methods such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Mass Spectrometry (CIMS).

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, precision, speed, and cost. Below is a comparative summary of GC-MS and alternative techniques for the purity analysis of volatile halogenated alkanes.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Throughput
GC-MS Chromatographic separation followed by mass-based detection.~0.03 µg/L~0.1 µg/L>0.999< 5%Low to Medium
PTR-MS Chemical ionization via proton transfer for real-time analysis.pptv range---High
CIMS Selective chemical ionization for real-time analysis.pptv range---High

Data for GC-MS is based on the analysis of the structurally similar compound 2,2-dichloropropane (B165471) and validated methods for related chlorinated compounds.[2][3] Data for PTR-MS and CIMS are typical performance characteristics for VOC analysis.

Detailed Experimental Protocol: GC-MS Method

This section outlines a robust GC-MS method for the analysis of this compound purity, adapted from a validated method for its isomer, 2,2-dichloropropane.[2]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

2. Chromatographic Conditions:

  • Column: TC-VMS, 30 m x 0.25 mm ID, 1.40 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 40:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2.5 minutes.

    • Ramp 1: 7 °C/min to 70 °C.

    • Ramp 2: 25 °C/min to 220 °C, hold for 2 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 250 °C.

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative purity analysis, using characteristic ions of this compound.

4. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the linear range of the instrument.

  • An internal standard (e.g., 1,2-dichloroethane-d4) should be added for improved quantitative accuracy.

5. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1,2-dichloro-2- methylpropane Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Injection Inject Sample Add_IS->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Obtain Chromatogram and Mass Spectra Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Impurity_ID Impurity Identification (Library Search) Chromatogram->Impurity_ID Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

GC-MS Experimental Workflow for Purity Analysis.

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_criteria Comparison Criteria Goal Purity Analysis of This compound GCMS GC-MS Goal->GCMS PTRMS PTR-MS Goal->PTRMS CIMS CIMS Goal->CIMS Sensitivity Sensitivity GCMS->Sensitivity Good Specificity Specificity GCMS->Specificity Excellent Throughput Throughput GCMS->Throughput Low-Medium Quantitation Quantitative Capability GCMS->Quantitation Excellent PTRMS->Sensitivity Excellent PTRMS->Specificity Good PTRMS->Throughput High PTRMS->Quantitation Good CIMS->Sensitivity Excellent CIMS->Specificity Good CIMS->Throughput High CIMS->Quantitation Good

Logical Comparison of Analytical Methods.

Concluding Remarks

The GC-MS method stands out as a "gold standard" for the definitive purity analysis of this compound, providing excellent specificity and quantitative accuracy. While alternative real-time methods like PTR-MS and CIMS offer superior throughput and sensitivity for trace-level detection, their quantitative capabilities for purity assessment are generally less established than GC-MS. The choice of method should be guided by the specific requirements of the analysis, balancing the need for high-throughput screening against the demand for precise and validated purity determination. For routine quality control and in-depth impurity profiling in a drug development setting, the detailed GC-MS protocol presented here offers a reliable and robust solution.

References

A Comparative Guide to the Quantitative Analysis of 1,2-Dichloro-2-methylpropane by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-dichloro-2-methylpropane, a halogenated hydrocarbon, is critical in various stages of research and development, including its use as an intermediate in pharmaceutical synthesis and for toxicological assessments. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of this compound against alternative analytical methodologies. The information presented is supported by experimental data from closely related compounds to establish a reliable analytical framework.

Methodology Comparison: GC-FID vs. Alternatives

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely accessible technique for quantifying organic compounds. The FID detector offers excellent sensitivity towards hydrocarbons and is less complex to operate and maintain compared to a mass spectrometer. Its response is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative tool.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative information. Its high selectivity, based on the mass-to-charge ratio of fragmented ions, allows for confident identification of the analyte, even in complex matrices. For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it a suitable alternative for trace-level analysis of this compound. However, its response can be compound-dependent and it is a radioactive source, which requires specific licensing and handling procedures.

Quantitative Performance Data

Directly validated performance data for the quantitative analysis of this compound by GC-FID is not extensively available in published literature. Therefore, this guide presents data from validated methods for structurally similar compounds, namely tert-butyl chloride (a monochlorinated analog) and 1,2-dichloro-2-propanol (B15180848) (a structural isomer), to provide a benchmark for expected performance.

Table 1: Comparative Performance of Analytical Methods for this compound and Analogs

ParameterGC-FID (for tert-butyl chloride)[1][2]GC-MS (for 1,2-dichloro-2-propanol)[3]GC-ECD (General for Halogenated Hydrocarbons)[4]
Linearity (R²) > 0.99> 0.999> 0.999
Limit of Detection (LOD) 1.5 ppm0.5 µg/L0.001 - 0.63 µg/L
Limit of Quantitation (LOQ) 4.5 ppm1.5 µg/LNot specified
Accuracy (% Recovery) Not specified95 - 105%75.5 - 129.1%
Precision (%RSD) Not specified< 5%0.53 - 5.49%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for GC-FID and GC-MS analysis.

GC-FID Protocol for this compound (Adapted from tert-butyl chloride analysis)[1]

This method is adapted from a validated procedure for the simultaneous determination of tert-butyl alcohol and tert-butyl chloride.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-502 (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: An initial temperature of 40°C, held for 5 minutes, then ramped to 220°C at a rate of 20°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Mode: Split.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1000 µg/mL. Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.

GC-MS Protocol for this compound (Adapted from 1,2-dichloro-2-propanol analysis)[3]
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 UI (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 220°C at 15°C/min, and held for 3 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split/splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound should be determined from a full scan mass spectrum of a standard.

  • Sample Preparation:

    • A 1 mL aqueous sample can be extracted with 1 mL of a suitable solvent like ethyl acetate (B1210297) containing an appropriate internal standard (e.g., 1,3-dichloro-2-propanol-d5). The mixture is vortexed and centrifuged, and the organic layer is analyzed.[3]

Visualizing the Analytical Workflow

To aid in the understanding of the experimental process, the following diagrams illustrate the logical workflow for sample preparation and analysis.

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Weigh Pure Standard Solvent1 Dissolve in Solvent Standard->Solvent1 Sample Weigh Sample Solvent2 Dissolve in Solvent Sample->Solvent2 Dilution Serial Dilution Solvent1->Dilution Sample_Solution Sample Solution Solvent2->Sample_Solution Cal_Standards Calibration Standards Dilution->Cal_Standards Injection Inject into GC Cal_Standards->Injection Sample_Solution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Integration->Quantification Calibration_Curve->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for GC-FID quantitative analysis.

Alternative_Methods Analyte This compound GC_FID GC-FID Analyte->GC_FID Robust Quantification GC_MS GC-MS Analyte->GC_MS High Selectivity & Identification GC_ECD GC-ECD Analyte->GC_ECD High Sensitivity for Halogens

Caption: Comparison of analytical techniques for this compound.

Conclusion

References

Comparative Guide to Analytical Methods for 1,2-Dichloro-2-methylpropane and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Approaches

The analysis of 1,2-dichloro-2-methylpropane, a volatile haloalkane, is predominantly performed using Gas Chromatography (GC) due to its volatility. However, HPLC methods can be developed, particularly when dealing with less volatile byproducts or when matrix effects in GC are a concern.

Gas Chromatography (GC): A Common Approach

GC is a well-established technique for the separation of volatile compounds. For this compound, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Typical Gas Chromatography Method Parameters

ParameterTypical Value
Column Agilent CP-Wax 57 CB, 50 m x 0.32 mm, 1.2 µm film thickness[1]
Carrier Gas Hydrogen or Helium[1]
Injector Temperature 200 °C[1]
Oven Temperature Program Isothermal at 60 °C or a gradient, e.g., 60 °C to 200 °C at 2 °C/min[1]
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1]

HPLC Method Development for this compound and Byproducts

While not as common as GC, HPLC offers orthogonality in separation and can be advantageous for analyzing complex mixtures containing both volatile and non-volatile components. The primary challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which may necessitate the use of a universal detector like a Refractive Index Detector (RID) or pre-column derivatization.

Potential Byproducts in the Synthesis of this compound

The synthesis of this compound, often from 2-methyl-2-propanol (tert-butanol) and hydrochloric acid, can lead to several byproducts.[2][3] The primary and potential byproducts include:

  • 2-Methyl-2-propanol (tert-butanol): Unreacted starting material.[3]

  • 2-Methylpropene (Isobutene): Formed via a competing elimination reaction.[2][3]

  • Positional Isomers: Such as 1,3-dichloro-2-methylpropane (B1596176) or 2,3-dichloro-2-methylpropane, depending on the synthetic route and reaction conditions.

  • Over-chlorinated products: Propane substituted with more than two chlorine atoms.

Comparison of HPLC Columns for Separation

The choice of HPLC column is critical for achieving adequate separation of the main component from its byproducts. A comparison of different stationary phases is essential during method development.

Table 2: Hypothetical Performance Comparison of Different HPLC Columns

Column TypeStationary PhasePotential AdvantagesPotential DisadvantagesHypothetical Resolution (Analyte/Byproduct)
C18 Octadecyl SilaneGood retention for non-polar compounds.May not provide sufficient selectivity for closely related isomers.1.2
C8 Octyl SilaneLess retention than C18, potentially faster analysis.May have insufficient retention for very non-polar analytes.1.0
Phenyl Phenylpropyl SilaneOffers alternative selectivity through π-π interactions, beneficial for aromatic or unsaturated byproducts.[4]May not be as robust as C18 or C8 phases.1.8
Embedded Polar Group C18 with embedded polar groupCan provide unique selectivity for polar and non-polar compounds, potentially resolving isomers.[4]More complex retention mechanisms.2.1

Note: The resolution values in this table are hypothetical and for illustrative purposes to demonstrate the comparative performance of different columns.

Experimental Protocol: Proposed HPLC Method

This section outlines a proposed experimental protocol for the development of an HPLC method for this compound and its byproducts.

1. Materials and Reagents:

  • This compound reference standard

  • Potential byproduct reference standards (e.g., 2-methyl-2-propanol, 2-methylpropene)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • HPLC grade methanol

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector (set at a low wavelength, e.g., 200-210 nm) or a Refractive Index Detector (RID).

  • Column: A reversed-phase column to be evaluated (e.g., C18, Phenyl, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with a 50:50 (v/v) mixture and adjust the gradient to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Dilute the sample containing this compound and its byproducts with the mobile phase to a suitable concentration.

4. Method Validation Parameters (to be performed once the method is optimized):

  • Specificity: Analyze blank samples and samples spiked with the analyte and byproducts to ensure no interference.

  • Linearity: Analyze the working standard solutions over a range of concentrations and plot the detector response versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte and byproducts into a blank matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing and validating an HPLC method for the analysis of this compound and its byproducts.

HPLC_Method_Development cluster_0 Phase 1: Feasibility & Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile (ATP) B Select Detector (UV/RID) A->B C Screen Columns (C18, Phenyl, etc.) B->C D Optimize Mobile Phase C->D E Fine-tune Gradient/Isocratic Elution D->E F Optimize Flow Rate & Temperature E->F G Assess Peak Shape & Resolution F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Document Final HPLC Method L->M

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

While GC remains a primary analytical technique for volatile compounds like this compound, the development of a robust HPLC method is a feasible and valuable alternative. A systematic approach to method development, starting with column and mobile phase screening and followed by rigorous validation, can yield a reliable method for the quality control of this compound and the characterization of its synthesis-related byproducts. The choice of the stationary phase is paramount, with phenyl and embedded polar group columns showing promise for enhanced selectivity of closely related isomers and byproducts.

References

A Comparative Guide to 1,2-dichloro-2-methylpropane and N-chlorosuccinimide as Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of an oxidant is critical to the success of a transformation. This guide provides a detailed, objective comparison between two halogen-containing oxidants: 1,2-dichloro-2-methylpropane and N-chlorosuccinimide (NCS). We will explore their performance, applications, and mechanistic pathways, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

N-Chlorosuccinimide (NCS): A Versatile and Mild Oxidant

N-Chlorosuccinimide (NCS) is a widely used reagent in organic synthesis, valued for its dual role as a potent chlorinating agent and a mild oxidant.[1][2] Its reactivity stems from the electrophilic nature of the N-Cl bond, which can act as a source of "Cl+".[2] NCS is a white, crystalline solid that is generally easier and safer to handle than many other oxidizing agents.[2]

Applications in Oxidation

NCS is employed in a variety of oxidative transformations, including:

  • Oxidation of Alcohols: NCS is a key reagent in several methods for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Notable examples include the Corey-Kim oxidation and TEMPO-catalyzed oxidations.[3][4][5]

  • Oxidation of Sulfides: It efficiently oxidizes sulfides to sulfoxides and, under appropriate conditions, to sulfones.[6]

  • Oxidation of other functional groups: NCS can mediate various other oxidative processes, including the synthesis of heterocyclic systems and functional group transformations.[7][8][9]

Mechanism of Action: The Corey-Kim Oxidation

A classic example showcasing NCS as an oxidant is the Corey-Kim oxidation, which converts primary and secondary alcohols to aldehydes and ketones. The reaction involves the initial activation of dimethyl sulfide (B99878) (DMS) with NCS to form an electrophilic sulfur species, often referred to as the Corey-Kim reagent.[3][5] The alcohol then attacks this species, and subsequent elimination mediated by a base like triethylamine (B128534) (TEA) yields the carbonyl compound, dimethyl sulfide, and triethylammonium (B8662869) chloride.[5]

Corey_Kim_Oxidation cluster_products DMS Me₂S CoreyKimReagent [Me₂S-Cl]⁺ Succinimide (B58015) (Corey-Kim Reagent) DMS->CoreyKimReagent + NCS NCS NCS Alcohol R₂CHOH TEA Et₃N Alkoxysulfonium [R₂CH-O-SMe₂]⁺ Cl⁻ CoreyKimReagent->Alkoxysulfonium + R₂CHOH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N - Et₃N·HCl Carbonyl R₂C=O Ylide->Carbonyl Elimination DMS_regen Me₂S Ylide->DMS_regen TEA_HCl Et₃N·HCl

Caption: The reaction mechanism of the Corey-Kim oxidation.

A significant advantage of the Corey-Kim oxidation is that it can be performed at temperatures higher than the related Swern oxidation, operating effectively above -25 °C.[3] However, a notable drawback is its potential for chlorination of substrates susceptible to electrophilic attack by NCS, particularly with allylic and benzylic alcohols if the base is not added promptly.[3]

Experimental Data for NCS Oxidations

The versatility of NCS as an oxidant is demonstrated across various substrates. The NCS-DMF system has been shown to be effective for the oxidation of benzylic alcohols at room temperature without the need for metal catalysts or other additives.[10][11]

Substrate (Alcohol)Product (Carbonyl)Oxidant SystemYield (%)Time (h)Reference
Benzyl (B1604629) alcoholBenzaldehydeNCS (1.5 eq), DMF951[10]
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeNCS (1.5 eq), DMF961.5[10]
4-Nitrobenzyl alcohol4-NitrobenzaldehydeNCS (1.5 eq), DMF920.5[10]
1-PhenylethanolAcetophenoneNCS (1.5 eq), DMF942[10]
Octan-1-olOctanalTEMPO (1 mol%), NCS (1.1 eq), TBACl, CH₂Cl₂/buffer pH 8.6940.5[4]
GeraniolGeranialTEMPO (1 mol%), NCS (1.1 eq), TBACl, CH₂Cl₂/buffer pH 8.6950.5[4]
Representative Experimental Protocol: Oxidation of Benzyl Alcohol using NCS/DMF[10]
  • In a 25-mL round-bottomed flask, dissolve benzyl alcohol (1.00 mmol) in 5 mL of N,N-dimethylformamide (DMF).

  • To this solution, add N-chlorosuccinimide (1.5 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

This compound: An Oxidant in Metal-Catalyzed Reactions

This compound, also known as 1,2-dichloroisobutane, is a chlorinated hydrocarbon.[12][13][14] While not a conventional standalone oxidant in the same vein as NCS, it has found a niche role as an effective terminal oxidant in various metal-catalyzed cross-coupling and C-H activation reactions, particularly those employing iron catalysts.[12]

Applications in Oxidation

The primary role of this compound as an oxidant is to facilitate the catalytic cycle in cross-coupling reactions by reoxidizing the metal center. Its applications include:

  • Iron-Catalyzed C-H Activation: It is used as an oxidant in iron-catalyzed stereospecific C-H bond activation of olefins with Grignard reagents.[12]

  • Iron-Catalyzed Arylation: It serves as an oxidant in the iron-catalyzed oxidative monoarylation of primary amines with organozinc reagents.[12]

Mechanism of Action: Iron-Catalyzed C-H Arylation

In these catalytic systems, the iron catalyst typically starts in a higher oxidation state (e.g., Fe(III)) and is reduced during the C-H activation or coupling step. This compound is believed to reoxidize the low-valent iron species (e.g., Fe(I)) back to its active state, allowing the catalytic cycle to continue. This process likely involves a single electron transfer (SET) mechanism where the dichloroalkane acts as an electron acceptor, undergoing reductive cleavage.

Iron_Catalysis Fe_active Active Fe(III) Catalyst Fe_intermediate Aryl-Fe(III) Intermediate Fe_active->Fe_intermediate + ArMgX Fe_reduced Reduced Fe(I) Species Fe_intermediate->Fe_reduced + Olefin (R-H) - MgX(H) Fe_reduced->Fe_active Oxidation Product Arylated Product (R-Ar) Fe_reduced->Product ArMgX Ar-MgX Olefin Olefin (R-H) Oxidant This compound Byproducts Byproducts Oxidant->Byproducts Reduction

Caption: Generalized workflow for iron-catalyzed C-H arylation.

Experimental Data for this compound Oxidations

The utility of this compound is evident in its ability to enable challenging cross-coupling reactions that might otherwise be sluggish or inefficient.

Substrate 1Substrate 2ProductCatalyst SystemOxidantYield (%)Reference
2-PhenylpyridinePhMgBr2-(Biphenyl-2-yl)pyridineFe(acac)₃ (5 mol%)This compound (2 eq)85[12]
(E)-N-BenzylideneanilinePhMgBr(E)-N-(2-Styrylphenyl)anilineFe(acac)₃ (5 mol%)This compound (2 eq)78[12]
AnilinePh₂ZnDiphenylamineFe(acac)₃ (5 mol%)This compound (2 eq)92[12]
Representative Experimental Protocol: Iron-Catalyzed C-H Arylation[12]

Note: This is a generalized protocol based on typical procedures for iron-catalyzed C-H activation.

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iron catalyst (e.g., Fe(acac)₃, 0.05 mmol).

  • Add the olefin substrate (1.0 mmol) and an aromatic cosolvent (e.g., toluene (B28343) or THF).

  • Add the oxidant, this compound (2.0 mmol).

  • Cool the mixture to 0 °C and slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Comparative Analysis

FeatureN-Chlorosuccinimide (NCS)This compound
Role Direct Oxidant / Chlorinating AgentTerminal Oxidant in Catalytic Cycles
Oxidizing Strength MildFunctions to regenerate a high-valent metal catalyst
Substrate Scope Alcohols, sulfides, amines, various C-H bondsPrimarily used in metal-catalyzed C-C and C-N bond formations
Reaction Conditions Often mild, room temperature to moderate heating.[10] Can be used with or without catalysts.[4][10]Requires a transition metal catalyst (typically iron).[12]
Selectivity Good for many functional groups, but can cause unwanted chlorination.[3]Selectivity is dictated by the catalyst and directing group on the substrate.[12]
Byproducts Succinimide (water-soluble, generally easy to remove).[15]Isobutylene, HCl, and other reduction products.
Handling & Safety Solid, relatively stable, but moisture-sensitive. A lachrymator.Liquid, flammable, and an irritant.[12] Should be handled in a well-ventilated hood.

Conclusion

This compound and N-chlorosuccinimide operate in fundamentally different domains as oxidants.

N-Chlorosuccinimide is a versatile and direct oxidant, ideal for stoichiometric oxidations of a wide range of functional groups, most notably alcohols and sulfides. Its ease of handling and the straightforward removal of its succinimide byproduct make it a popular reagent in both academic and industrial laboratories. Methods like the Corey-Kim oxidation and TEMPO-catalyzed systems highlight its utility in achieving high-yield transformations under relatively mild conditions.[3][4]

This compound , by contrast, serves a more specialized role as a terminal oxidant in transition metal catalysis. It is not used to directly oxidize a substrate but is crucial for regenerating the active catalyst in oxidative cross-coupling and C-H activation reactions. Its application is intrinsically linked to the development of modern catalytic methodologies, enabling transformations that are otherwise difficult to achieve.

Choice of Reagent:

  • For the direct oxidation of functional groups like alcohols to aldehydes/ketones, NCS is the superior and appropriate choice.

  • When performing a metal-catalyzed oxidative cross-coupling reaction that requires regeneration of the catalyst, This compound is a suitable option as the terminal oxidant.

Ultimately, the selection between these two reagents is not a matter of direct competition for the same application but rather a choice dictated by the specific synthetic transformation being undertaken.

References

A Comparative Guide to 1,2-Dichloro-2-methylpropane and Other Dichlorinated Alkanes as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. While common dichlorinated alkanes like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are staples in the laboratory, their lesser-known isomer, 1,2-dichloro-2-methylpropane, presents a unique profile of physical and chemical properties. This guide provides an objective comparison of this compound against other prevalent dichlorinated alkanes, supported by available data to aid in solvent selection for your research and development endeavors.

Physical and Chemical Properties: A Tabulated Comparison

A solvent's physical properties are paramount in determining its suitability for a specific reaction, influencing factors such as solubility of reagents, reaction temperature, and ease of removal post-reaction. The following table summarizes key physical data for this compound and other common dichlorinated alkanes.

PropertyThis compoundDichloromethane (DCM)1,2-Dichloroethane (DCE)1,1-Dichloroethane (B41102)
CAS Number 594-37-6[1][2]75-09-2[3][4]107-06-2[5][6]75-34-3[7][8]
Molecular Formula C₄H₈Cl₂[1][2]CH₂Cl₂[4]C₂H₄Cl₂[5][6]C₂H₄Cl₂[7][8]
Molecular Weight ( g/mol ) 127.01[1][9]84.93[3][4]98.96[6]98.96[10]
Boiling Point (°C) 106.5[1]39.6 - 40[4][11]83.5 - 84[6][12][13]57.3[7][8]
Density (g/cm³ at 20°C) 1.082[1]1.326[3]1.253[13]1.176[7]
Viscosity (cP at 20°C) Not readily available0.44[3]0.84[13]~0.46 (at 25°C)[14]
Solubility in Water Low[15]1.60% at 20°C[3]0.87 g/100 mL at 20°C[16]Slightly soluble[8][10]

Performance in Chemical Reactions: A Comparative Overview

Direct, quantitative comparisons of this compound as a reaction solvent against its isomers and other dichlorinated alkanes are not extensively documented in readily available literature. However, its properties and limited appearances in specific reaction contexts allow for an informed discussion of its potential advantages and disadvantages.

This compound:

With a significantly higher boiling point (106.5 °C) compared to dichloromethane (39.6 °C) and 1,1-dichloroethane (57.3 °C), this compound is suitable for reactions requiring elevated temperatures.[1][3][8] Its branched structure may also influence solubility and interactions with sterically hindered molecules. It has been noted for its use as a mild oxidant in certain iron-catalyzed cross-coupling reactions, a role that may be complementary to its function as a solvent in specific synthetic protocols.[15][17]

Dichloromethane (DCM):

DCM is a widely used solvent due to its ability to dissolve a broad range of organic compounds, its relatively low boiling point which facilitates easy removal, and its general inertness.[4][11] However, its volatility and classification as a suspected carcinogen are significant drawbacks.[18]

1,2-Dichloroethane (DCE):

DCE has a higher boiling point (83.5 °C) than DCM, making it a suitable alternative for reactions that require heating.[6][13] It is also a good solvent for many organic materials. However, it is classified as toxic and a suspected carcinogen.[13][16]

1,1-Dichloroethane:

This isomer has a boiling point (57.3 °C) between that of DCM and DCE, offering a different temperature window for reactions.[7][8] It is used as a solvent and in chemical synthesis.[8][19]

Experimental Protocols: A Representative Example

Synthesis of 2-Chloro-2-methylpropane (B56623) (Nucleophilic Substitution)

This experiment demonstrates a typical Sₙ1 reaction where an alcohol is converted to an alkyl halide. The choice of solvent can influence the reaction rate and yield.

Materials:

  • 2-methyl-2-propanol (t-butanol)

  • Concentrated Hydrochloric Acid

  • Dichlorinated alkane solvent (e.g., this compound, dichloromethane, or 1,2-dichloroethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-propanol in the chosen dichlorinated alkane solvent.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

By running this reaction in parallel with each of the dichlorinated alkanes under identical conditions, a direct comparison of their performance in terms of reaction time, yield, and purity of the product can be obtained.

Logical Relationships in Solvent Selection

The choice of a reaction solvent is a multi-faceted decision. The following diagram illustrates the logical workflow for selecting an appropriate dichlorinated alkane solvent based on key experimental parameters.

Solvent_Selection start Define Reaction Parameters temp Required Reaction Temperature? start->temp dcm Dichloromethane (Low BP) temp->dcm Low Temp (<40°C) dce11 1,1-Dichloroethane (Mid BP) temp->dce11 Moderate Temp (~57°C) dce12 1,2-Dichloroethane (Higher BP) temp->dce12 Higher Temp (~84°C) dcmp This compound (High BP) temp->dcmp High Temp (~107°C) solubility Reagent Solubility Considerations? workup Ease of Work-up/Removal? solubility->workup Good Solubility safety Safety & Environmental Constraints? workup->safety Easy Removal final_choice Final Solvent Selection safety->final_choice Acceptable Profile dcm->solubility dce11->solubility dce12->solubility dcmp->solubility

Caption: Logical workflow for dichlorinated alkane solvent selection.

Safety and Hazard Comparison

The safety profile of a solvent is a critical consideration in any experimental design. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

SolventGHS Hazard Statements
This compound H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]
Dichloromethane (DCM) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure.[18]
1,2-Dichloroethane (DCE) H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H335: May cause respiratory irritation. H350: May cause cancer.[16]
1,1-Dichloroethane H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]

Conclusion

This compound offers a higher boiling point than other common dichlorinated alkanes, making it a potentially valuable solvent for reactions requiring elevated temperatures. Its unique structure may also offer different solubility characteristics. However, the lack of extensive comparative data necessitates that researchers perform their own evaluations to determine its suitability for specific applications. When selecting a dichlorinated alkane solvent, a careful consideration of the required reaction temperature, solubility of reagents, ease of work-up, and, critically, the safety and hazard profile of each candidate is essential. Dichloromethane remains a versatile solvent for its broad solvency and low boiling point, while 1,2-dichloroethane and 1,1-dichloroethane provide intermediate temperature options. The information and the representative experimental protocol provided in this guide are intended to empower researchers to make informed decisions in their solvent selection process, ultimately leading to safer and more efficient chemical syntheses.

References

Detecting Trace Amounts of 1,2-Dichloro-2-methylpropane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace amounts of impurities like 1,2-dichloro-2-methylpropane is critical for ensuring product quality and safety. This guide provides an objective comparison of analytical methods for the detection of this compound, supported by available experimental data and detailed methodologies.

The primary and most validated method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods, commonly used for volatile halogenated hydrocarbons, include sample introduction techniques like Headspace (HS) and Purge and Trap (P&T) coupled with GC-MS. While specific performance data for this compound using these alternative techniques are not as readily available, their general applicability and principles are discussed.

Method Performance Comparison

A direct comparison of a validated GC-MS method for this compound with typical performance data for other methods used for similar analytes highlights its sensitivity and reliability.

Validation ParameterGC-MS Method for this compound Alternative GC-MS Methods for Similar Volatile Halogenated Compounds
Linearity (R²) >0.999[1]0.9974 - 0.9999[2]
Accuracy (% Recovery) 95-105%[1]80.23–115.41%[3]
Precision (%RSD) < 5%[1]0.4 - 6.1%[2]
Limit of Detection (LOD) 0.5 µg/L[1]0.0001 to 0.3091 µg/L (for various halogenated hydrocarbons)[2]
Limit of Quantification (LOQ) 1.5 µg/L[1]0.0004 to 1.03 µg/L (for various halogenated hydrocarbons)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Validated GC-MS Method for this compound

This method offers high sensitivity and selectivity for the target analyte.[1]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm.[1]

  • Injector: Split/splitless.

2. Sample Preparation:

  • An aqueous sample is extracted with an equal volume of ethyl acetate (B1210297) containing an appropriate internal standard (e.g., 1,3-dichloro-2-propanol-d5).[1]

  • The mixture is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.[1]

  • The organic layer is carefully transferred to a vial for GC-MS analysis.[1]

3. GC-MS Parameters:

  • The specific oven temperature program, carrier gas flow rate, and injector temperature should be optimized to achieve good chromatographic separation.

  • The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of this compound.

4. Validation Parameters:

  • Linearity: Assessed using a calibration curve over a suitable concentration range (e.g., 1.5 µg/L to 100 µg/L).[1]

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.[1]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[1]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]

Alternative Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is suitable for the analysis of volatile compounds in solid or liquid samples.

1. Principle:

  • A sample is placed in a sealed headspace vial and heated, allowing volatile analytes to partition into the gas phase above the sample.

  • A portion of this gas (the headspace) is then automatically injected into the GC-MS system for analysis.

2. General Procedure:

  • A known amount of the sample is placed into a headspace vial.

  • The addition of a salt, such as sodium chloride, can be used to increase the volatility of the target analyte.

  • An internal standard is added for accurate quantification.

  • The vial is heated at a specific temperature for a set time to reach equilibrium.

  • The automated headspace sampler injects a sample of the headspace gas into the GC-MS.

3. Advantages:

  • Reduces matrix effects as non-volatile components of the sample are not injected into the GC system.

  • Can be fully automated for high-throughput analysis.

Alternative Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is a highly sensitive technique for the analysis of volatile organic compounds in water and other liquid samples.

1. Principle:

  • An inert gas (e.g., helium or nitrogen) is bubbled (purged) through the sample.

  • Volatile analytes are stripped from the sample and carried into a trap containing an adsorbent material.

  • The trap is then rapidly heated, and the analytes are desorbed and transferred to the GC-MS for analysis.

2. General Procedure:

  • A standard volume of the sample is placed in a purging vessel.

  • The sample is purged with an inert gas for a specific time and flow rate.

  • The trapped analytes are desorbed by heating the trap and backflushing with the carrier gas onto the GC column.

3. Advantages:

  • Excellent sensitivity, allowing for the detection of very low concentrations of volatile compounds.

  • Well-established in environmental analysis, with standardized methods available (e.g., EPA Method 8260D).[4][5]

Visualizing the Workflow

To better understand the experimental and logical processes, the following diagrams illustrate a typical GC-MS analytical workflow and the logical steps in method validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Inject Injection Transfer->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: A typical workflow for the analysis of this compound by GC-MS.

Method_Validation_Logic Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: The logical relationship of stages in the validation of an analytical method.

References

A Spectroscopic Showdown: Differentiating Isomers of 1,2-dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the structural complexities of chlorinated alkanes, this report provides a detailed spectroscopic comparison of 1,2-dichloro-2-methylpropane and its constitutional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide offers a clear pathway for unambiguous isomer identification, supported by experimental data and detailed analytical protocols.

The structural elucidation of isomers is a critical task in chemical synthesis and drug development, where distinct molecular architectures can lead to vastly different chemical and biological properties. The isomers of this compound, all sharing the molecular formula C₄H₈Cl₂, present a classic analytical challenge. This guide focuses on the spectroscopic differentiation of this compound and its key isomers: 1,3-dichloro-2-methylpropane, 1,1-dichloro-2-methylpropane, 1,2-dichlorobutane, 2,3-dichlorobutane, and 1,4-dichlorobutane.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each isomer.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundProton EnvironmentChemical Shift (ppm)
This compound -CH₃1.75 (s, 6H)
-CH₂Cl3.85 (s, 2H)
1,3-dichloro-2-methylpropane -CH₃1.15 (d, 3H)
-CH-2.30 (m, 1H)
-CH₂Cl3.60 (d, 4H)
1,1-dichloro-2-methylpropane -CH(CH₃)₂2.20 (m, 1H)
-CHCl₂5.90 (d, 1H)
-CH₃1.10 (d, 6H)
1,2-dichlorobutane [1]-CH₃1.07 (t, 3H)
-CH₂-1.75-2.05 (m, 2H)
-CHCl-3.98 (m, 1H)
-CH₂Cl3.67-3.76 (m, 2H)
2,3-dichlorobutane [2]-CH₃1.61, 1.57 (d, 6H)
-CHCl-4.07, 4.21 (m, 2H)
1,4-dichlorobutane [3]-CH₂- (C2, C3)1.94 (m, 4H)
-CH₂Cl (C1, C4)3.58 (m, 4H)

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are approximate and may vary depending on the solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundCarbon EnvironmentChemical Shift (ppm)
This compound -C(CH₃)₂75.0
-CH₃30.0
-CH₂Cl55.0
1,3-dichloro-2-methylpropane -CH₃18.0
-CH-35.0
-CH₂Cl50.0
1,1-dichloro-2-methylpropane -CH(CH₃)₂34.0
-CHCl₂80.0
-CH₃22.0
1,2-dichlorobutane [4]-CH₃11.0
-CH₂-25.0
-CHCl-65.0
-CH₂Cl48.0
2,3-dichlorobutane [5]-CH₃22.0
-CHCl-60.0
1,4-dichlorobutane [6]-CH₂- (C2, C3)30.0
-CH₂Cl (C1, C4)45.0

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)C-Cl Stretching (cm⁻¹)
This compound 2980-28501470-1365750-650
1,3-dichloro-2-methylpropane 2970-28601465-1370740-660
1,1-dichloro-2-methylpropane 2960-28701460-1375780-680
1,2-dichlorobutane 2965-28751460-1380730-650
2,3-dichlorobutane 2975-28801455-1380720-640
1,4-dichlorobutane [7]2960-28501450-1370725-650

Note: These are general absorption ranges. Specific peak positions can provide a unique fingerprint for each isomer.

Table 4: Mass Spectrometry (MS) Data (Key Fragment Ions, m/z)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 126/128/1309177, 55, 41
1,3-dichloro-2-methylpropane 126/128/1307791, 55, 41
1,1-dichloro-2-methylpropane 126/128/1309177, 55, 41
1,2-dichlorobutane [8]126/128/1306391, 77, 55, 41
2,3-dichlorobutane 126/128/1306391, 77, 55, 41
1,4-dichlorobutane [7]126/128/1305590, 62, 41

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[9][10] For ¹³C NMR, a higher concentration (20-50 mg) may be required.[9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-100 ppm for aliphatic compounds).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[12]

  • Instrumentation : Use a benchtop FTIR spectrometer equipped with a suitable detector.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation : Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector : Split/splitless injector, typically operated in split mode.

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these isomers.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the isomers.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a low m/z (e.g., 35) to a value that encompasses the molecular ion (e.g., 150).

    • Ion Source Temperature : Typically around 230 °C.

  • Data Analysis : Identify the chromatographic peaks and analyze the corresponding mass spectra. Compare the fragmentation patterns and retention times to reference data for positive identification.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing the isomers of this compound based on their spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_nmr NMR Analysis cluster_nmr_results Isomer Identification cluster_ms MS Analysis cluster_ms_results Isomer Confirmation cluster_ir IR Analysis start Isomer Mixture (C4H8Cl2) nmr 1H & 13C NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr_peaks Number of Signals & Splitting Patterns nmr->nmr_peaks ms_fragments Fragmentation Pattern (Base Peak & Key Ions) ms->ms_fragments ir_fingerprint Fingerprint Region (1500-600 cm-1) ir->ir_fingerprint dmp_1_2 This compound (2 1H, 3 13C signals) dmp_1_3 1,3-dichloro-2-methylpropane (3 1H, 3 13C signals) dmp_1_1 1,1-dichloro-2-methylpropane (3 1H, 3 13C signals) db_1_2 1,2-dichlorobutane (4 1H, 4 13C signals) db_2_3 2,3-dichlorobutane (2 1H, 2 13C signals) db_1_4 1,4-dichlorobutane (2 1H, 2 13C signals) ms_dmp Dichloromethylpropanes (Base Peak ~m/z 91 or 77) ms_db Dichlorobutanes (Varying Base Peaks) ir_confirm Confirmation of Functional Groups ir_fingerprint->ir_confirm

Caption: Workflow for distinguishing isomers using spectroscopic techniques.

References

A Comparative Analysis of Oxidants in Iron-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an oxidant in iron-catalyzed cross-coupling reactions is a critical parameter that can significantly influence reaction efficiency, selectivity, and overall success. This guide provides a comparative analysis of commonly employed oxidants, supported by experimental data, to aid in the rational selection of the optimal oxidant for specific synthetic transformations.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-based catalysis in organic synthesis. A key area of development is iron-catalyzed cross-dehydrogenative coupling (CDC), which enables the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of two C-H bonds. This process necessitates the use of an oxidant to facilitate the catalytic cycle. This guide delves into a comparative analysis of various oxidants for two distinct iron-catalyzed cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Oxidant Performance in the Iron-Catalyzed C-C Cross-Dehydrogenative Coupling of 1,4-Naphthoquinone (B94277) and N,N-Dimethylaniline

A study by Kumar et al. (2022) provides a clear comparison of different persulfate-based oxidants in the iron-catalyzed reaction between 1,4-naphthoquinone and N,N-dimethylaniline. The results highlight the significant impact of the oxidant on the product yield.

OxidantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)[1]
(NH₄)₂S₂O₈Fe (20 mol%), I₂ (20 mol%)DCE1202489
K₂S₂O₈Fe (20 mol%), I₂ (20 mol%)DCE12024Lower than (NH₄)₂S₂O₈
OxoneFe (20 mol%), I₂ (20 mol%)DCE12024Lower than (NH₄)₂S₂O₈

As the data indicates, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) proved to be the most effective oxidant for this specific transformation, affording the desired product in high yield.

Air as a Sustainable Oxidant for Iron-Catalyzed C-O and C-N Cross-Coupling Reactions

In the pursuit of greener and more sustainable chemical processes, the use of air as the terminal oxidant is highly desirable. Research by Knölker and co-workers has demonstrated the efficacy of air as the sole oxidant in iron-catalyzed oxidative C-O and C-N bond formation.[2] While a direct comparative table with other oxidants was not the focus of this work, the reported yields underscore the potential of this environmentally friendly approach.

Coupling TypeReactantsCatalyst SystemAdditiveSolventTemperatureTime (h)Yield (%)[2]
C-O Coupling2-(Dimethylamino)naphthalene, 4-Methoxyphenol (B1676288)FePcF₁₆ (4 mol%)BF₃·OEt₂ (40 mol%)CH₂Cl₂Room Temp.-66
C-N Coupling4-(tert-Butyl)phenol, PhenothiazineFePcF₁₆ (4 mol%)Hünig's Base (40 mol%)CH₂Cl₂Room Temp.-94

These examples showcase the successful application of air as a clean and readily available oxidant in iron-catalyzed cross-coupling reactions, offering a significant advantage in terms of sustainability.

Mechanistic Considerations and Experimental Workflows

The mechanism of iron-catalyzed cross-dehydrogenative coupling reactions is often proposed to proceed through a radical pathway. The oxidant plays a crucial role in initiating the reaction and regenerating the active iron catalyst.

Iron_Catalyzed_CDC_Mechanism cluster_catalyst_activation Catalyst Activation cluster_substrate_activation Substrate Activation & Radical Formation cluster_coupling C-C Bond Formation cluster_product_formation Product Formation & Catalyst Regeneration Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) Oxidant Arene-H Arene-H Fe(II)->Arene-H Fe(III)->Fe(II) e- Arene_radical Arene_radical Arene-H->Arene_radical Fe(III) Coupled_Intermediate Coupled_Intermediate Arene_radical->Coupled_Intermediate + Naphthoquinone Naphthoquinone Naphthoquinone Coupled_Product Coupled_Product Coupled_Intermediate->Coupled_Product - H+

Figure 1: Proposed catalytic cycle for the iron-catalyzed cross-dehydrogenative coupling.

The experimental workflow for these reactions typically involves the careful control of atmosphere and the sequential addition of reagents.

Experimental_Workflow start Start reagents Combine Substrates, Catalyst, & Solvent under Inert Atmosphere start->reagents addition Add Oxidant reagents->addition reaction Heat to Reaction Temperature addition->reaction monitoring Monitor Reaction (TLC, GC/MS) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification end End purification->end

Figure 2: A general experimental workflow for iron-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

1. Iron-Catalyzed C-C Cross-Dehydrogenative Coupling of 1,4-Naphthoquinone and N,N-Dimethylaniline (Kumar et al., 2022)

  • Materials: 1,4-Naphthoquinone, N,N-dimethylaniline, Iron powder (Fe), Iodine (I₂), Ammonium persulfate ((NH₄)₂S₂O₈), 1,2-Dichloroethane (DCE).

  • Procedure: To a sealed tube were added 1,4-naphthoquinone (0.3 mmol, 1.0 equiv), N,N-dimethylaniline (0.6 mmol, 2.0 equiv), Fe powder (20 mol%), and I₂ (20 mol%). The tube was then charged with DCE (2 mL) and (NH₄)₂S₂O₈ (0.6 mmol, 2.0 equiv). The reaction mixture was stirred at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired arylated quinone.[1]

2. Iron-Catalyzed Oxidative C-O Coupling Using Air as the Oxidant (Knölker and co-workers)

  • Materials: 2-(Dimethylamino)naphthalene, 4-Methoxyphenol, Hexadecafluorophthalocyanine–iron(II) (FePcF₁₆), Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (CH₂Cl₂).

  • Procedure: In a reaction vessel, 2-(dimethylamino)naphthalene (1.0 equiv), 4-methoxyphenol (1.2 equiv), and FePcF₁₆ (4 mol%) were dissolved in CH₂Cl₂. To this solution, BF₃·OEt₂ (40 mol%) was added. The reaction mixture was stirred at room temperature under an atmosphere of air. The progress of the reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield the diaryl ether product.[2]

This guide provides a starting point for the selection of oxidants in iron-catalyzed cross-coupling reactions. The optimal choice will ultimately depend on the specific substrates, desired reaction outcome, and process constraints. Further screening and optimization are often necessary to achieve the best results.

References

A Comparative Guide to Determining Water Content in 1,2-dichloro-2-methylpropane: Karl Fischer Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of water content in active pharmaceutical ingredients (APIs), intermediates, and solvents is a critical parameter in drug development and manufacturing. For a halogenated hydrocarbon like 1,2-dichloro-2-methylpropane, which may be used as a solvent or intermediate, precise water content determination is essential to ensure reaction specificity, product stability, and process control. This guide provides a detailed comparison of the gold standard Karl Fischer (KF) titration method with other common analytical techniques for water determination.

Introduction to Water Content Analysis

Water can act as a catalyst, a reagent in side reactions, or affect the crystalline structure and stability of chemical compounds. In the context of this compound, excessive water content can lead to undesired hydrolysis, corrosion, or altered solvent properties, thereby impacting reaction yields and purity profiles.[1] Therefore, an accurate and reliable method for water quantification is paramount. This guide focuses on Karl Fischer titration, the most widely recognized method for its specificity to water, and compares it with Gas Chromatography (GC) and Loss on Drying (LOD).

Karl Fischer Titration: The Gold Standard

Developed by German chemist Karl Fischer in 1935, this titration method is based on a stoichiometric chemical reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent.[2] Its high accuracy, precision, and selectivity for water make it the preferred method in many industries.[2]

Types of Karl Fischer Titration

There are two primary types of Karl Fischer titration: volumetric and coulometric. The choice between them is primarily dictated by the expected water content in the sample.[2][3]

  • Volumetric KF Titration: Suitable for samples with moderate to high water content (typically >0.1% or 1000 ppm).[3] In this method, a KF reagent containing a known concentration of iodine is added to the sample via a burette until the endpoint is reached.

  • Coulometric KF Titration: Ideal for samples with trace amounts of water (typically from 1 ppm to 5%).[2] In this technique, iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water. This method is highly sensitive and does not require titrant standardization. For halogenated solvents where water content is generally low, the coulometric method is often the preferred choice.[1][4]

Halogenated hydrocarbons like this compound are generally well-suited for KF titration as they are typically non-reactive with the KF reagents.[5] However, a potential interference can arise from the presence of free chlorine, a possible impurity from the manufacturing process, which can react with the iodide in the reagent. This can be mitigated by the addition of an unsaturated compound like tetradecene to the sample prior to titration.[5]

Experimental Protocol: Coulometric Karl Fischer Titration of this compound

This protocol outlines the general steps for determining the water content in this compound using a coulometric Karl Fischer titrator.

1. Instrument Preparation:

  • Assemble the coulometric KF titration cell according to the manufacturer's instructions. Ensure all glassware is clean and dry.
  • Add the anolyte and catholyte solutions to their respective compartments in the titration cell.
  • Turn on the titrator and allow the instrument to stabilize and titrate any ambient moisture in the cell to a dry state (pre-titration). The instrument will indicate when it is ready.

2. Sample Preparation and Introduction:

  • Using a dry gas-tight syringe, draw a known volume (e.g., 1-5 mL) of the this compound sample.
  • Determine the exact weight of the sample by weighing the syringe before and after injection (gravimetric determination).
  • Carefully inject the sample into the titration cell through the septum, ensuring the needle tip is below the surface of the anolyte.
  • Record the exact weight of the sample injected.

3. Titration and Data Analysis:

  • Start the titration. The instrument will electrochemically generate iodine, which will react with the water in the sample.
  • The titration is complete when all the water has been consumed, which is detected by a persistent excess of iodine.
  • The instrument will automatically calculate the water content in micrograms (µg).
  • The water content in the sample is then calculated as follows:

4. Quality Control:

  • Periodically run a water standard to verify the accuracy of the instrument.
  • Ensure a stable, low drift rate before starting the analysis. A high drift rate can indicate a leak in the system or exhausted reagents.

Visualization of the Karl Fischer Titration Workflow

KF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Setup & Pre-titration start->instrument_prep sample_prep Sample Weighing instrument_prep->sample_prep sample_injection Inject Sample into Titration Cell sample_prep->sample_injection titration Coulometric Titration sample_injection->titration endpoint Endpoint Detection titration->endpoint calculation Calculate Water Content (ppm) endpoint->calculation end End calculation->end

Caption: Workflow for water content determination using Karl Fischer titration.

Alternative Methods for Water Content Determination

While Karl Fischer titration is the benchmark, other methods can be employed, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography can be used to separate and quantify water in organic solvents. This method is particularly useful when the analysis of other volatile components in the sample is also required.

  • Principle: A small volume of the liquid sample is injected into a heated port, where it vaporizes. An inert carrier gas sweeps the vaporized sample onto a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. A detector, such as a thermal conductivity detector (TCD) which is well-suited for water analysis, measures the amount of each component as it elutes from the column.

  • Applicability to this compound: GC is a suitable method for analyzing volatile halogenated hydrocarbons.[6] Specialized columns designed for water analysis can provide good peak shape and resolution for water, even in the presence of various organic solvents.[7]

Experimental Protocol: Gas Chromatography with Thermal Conductivity Detector (GC-TCD)

1. Instrument and Column Selection:

  • Use a gas chromatograph equipped with a Thermal Conductivity Detector (TCD).
  • Select a suitable capillary column for water analysis, such as a porous layer open tubular (PLOT) column or a column with a polar stationary phase.

2. Instrument Conditions:

  • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without thermal degradation (e.g., 200-250°C).
  • Oven Temperature Program: An isothermal or temperature-programmed method can be used. A typical starting temperature could be around 100-120°C.
  • Carrier Gas: Use a high-purity inert gas like helium or hydrogen at a constant flow rate.
  • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250-280°C).

3. Calibration:

  • Prepare a series of calibration standards by adding known amounts of water to anhydrous this compound.
  • Inject each standard and record the peak area for water.
  • Create a calibration curve by plotting the peak area versus the water concentration.

4. Sample Analysis:

  • Inject a known volume of the this compound sample.
  • Identify the water peak based on its retention time.
  • Quantify the water content by comparing the peak area of the sample to the calibration curve.

Loss on Drying (LOD)

Loss on Drying is a thermogravimetric method that measures the change in mass of a sample after it has been heated.

  • Principle: A sample is weighed, then heated in an oven at a specific temperature for a defined period. The sample is then re-weighed, and the percentage of mass lost is calculated.[]

  • Applicability to this compound: This method is not suitable for determining the water content in volatile organic liquids like this compound. The LOD method measures the total loss of all volatile components, not just water.[9][10] Since this compound is itself volatile, the measured weight loss would primarily be due to the evaporation of the solvent, not just the water it contains. This lack of specificity makes the results inaccurate for water content determination in such samples.

Comparison of Methods

The selection of the most appropriate method for determining the water content in this compound depends on several factors, including the expected water concentration, required accuracy, available equipment, and sample throughput.

FeatureKarl Fischer Titration (Coulometric)Gas Chromatography (TCD)Loss on Drying (LOD)
Principle Electrochemical titrationChromatographic separationThermogravimetric
Specificity Highly specific to water[9]Separates water from other volatilesNon-specific; measures all volatiles[10]
Accuracy HighHigh (with proper calibration)Low (for this application)
Precision HighHighModerate
Detection Limit ppm levels (as low as 1 ppm)[2]ppm levelsTypically >0.1%
Analysis Time Fast (minutes per sample)Moderate (5-30 minutes per sample)Slow (can take hours)
Sample Throughput High (with autosampler)ModerateLow
Cost (Instrument) Moderate to HighHighLow
Complexity ModerateHighLow
Suitability for this compound Excellent Good Unsuitable

Logical Comparison of Method Selection

Method_Selection start Start: Need to determine water content in this compound q1 Is the sample a volatile organic liquid? start->q1 lod_unsuitable LOD is Unsuitable (measures solvent loss) q1->lod_unsuitable Yes q2 Is high specificity for water the primary requirement? q1->q2 Yes kf Use Karl Fischer Titration q2->kf Yes q3 Is analysis of other volatile impurities also needed? q2->q3 No end_kf End kf->end_kf q3->kf No gc Use Gas Chromatography q3->gc Yes end_gc End gc->end_gc

Caption: Decision tree for selecting a water content determination method.

Conclusion

For the accurate and precise determination of water content in this compound, Karl Fischer titration is the unequivocally recommended method . Its specificity for water ensures that the results are not skewed by the volatility of the organic solvent. The coulometric method is particularly well-suited for the expected low water concentrations in such a solvent.

Gas Chromatography offers a viable, albeit more complex and costly, alternative. It can be particularly advantageous if the simultaneous quantification of other volatile impurities is necessary.

Loss on Drying is an inappropriate method for this application due to its lack of specificity and should be avoided.

By selecting the appropriate analytical methodology, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials and processes, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 1,2-Dichloro-2-methylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for 1,2-Dichloro-2-methylpropane

This compound is a highly flammable liquid and vapor, categorized as a halogenated organic compound.[1][2][3] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety Precautions

Before handling this compound, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[4]

  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of vapors.[1][4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5][6] Smoking is strictly prohibited in the handling area.[5][6] Use explosion-proof electrical and ventilating equipment.[7]

  • Static Discharge: Take precautionary measures to prevent the buildup of electrostatic charge.[5][6] Ground and bond containers and receiving equipment.[6]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Remove all personnel from the affected area and ensure adequate ventilation.[6]

  • Control Ignition Sources: Eliminate all potential sources of ignition.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Use inert absorbent material to soak up the spill.[7]

  • Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[6][7]

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

For personal exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse the eyes with running water for at least 15 minutes.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a doctor.[1]

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Identification and Segregation

This compound is a halogenated organic waste.[8] It is crucial to segregate it from other waste streams to prevent dangerous chemical reactions and to ensure proper disposal treatment.

  • Do not mix with:

    • Non-halogenated organic wastes.[8]

    • Acids or bases.[8][9]

    • Strong oxidizing agents.[1][9]

  • Collect in designated containers: Use containers specifically marked for halogenated organic waste.[8] These are often color-coded for easy identification (e.g., green labeled carboys).[8]

Step 2: Container Selection and Handling
  • Container Type: Use suitable, tightly closed containers for waste collection.[7][10] High-density polyethylene (B3416737) (HDPE) plastic containers are often recommended.[10]

  • Container Integrity: Ensure the container is in good condition, free from leaks or contamination on the outside.[10]

  • Filling Level: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[10]

  • Sealing: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][5]

Step 3: Labeling and Documentation

Proper labeling is essential for the safe management of hazardous waste.

  • Label Contents: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Record Keeping: Maintain a log of the waste being added to the container, including the quantity and date.[8]

Step 4: Storage and Disposal
  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[1] This area should be away from ignition sources.[5]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5]

Quantitative Data Summary

While specific disposal limits can vary based on local regulations, the following table summarizes key hazard identification information for this compound.

ParameterValueReference
GHS Hazard Class Flammable Liquid, Category 2[1][2]
Hazard Statements H225: Highly flammable liquid and vapour[1][2]
Signal Word Danger[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Eliminate Ignition Sources B->C D Identify as Halogenated Waste C->D E Use Designated Halogenated Waste Container D->E F Add Waste to Container (<90% Full) E->F G Securely Seal Container F->G H Label Container with Contents G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of 1,2-Dichloro-2-methylpropane (CAS No. 594-37-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Risk Assessment

This compound is a highly flammable liquid and vapor that poses significant health risks.[1][2][3] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] The substance can cause severe skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Viton® or Viton®/Butyl laminate gloves.[4]Provides the highest level of protection against chlorinated hydrocarbons. Standard nitrile and neoprene gloves offer poor to fair resistance and should be avoided for anything other than incidental contact.[4]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[4]Protects against splashes and vapors.
Face Protection Face shield worn over chemical splash goggles.[4]Recommended when handling larger quantities (>500 mL) or when there is a significant risk of splashing.[4]
Body Protection Flame-resistant lab coat.[4][5]Protects against splashes of the flammable liquid. A 100% cotton lab coat can be a suitable alternative for smaller quantities.[4]
Footwear Closed-toe, chemical-resistant shoes.[4]Prevents exposure from spills.
Respiratory Protection Use in a certified chemical fume hood.[4]A fume hood is the primary engineering control to prevent the inhalation of vapors.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

  • Ensure all metal equipment is grounded to prevent static discharge.[6][7]

2. Procedural Steps:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • When dispensing, use a bottle carrier for transport and pour slowly and carefully to avoid splashing.[4]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]

  • Use only non-sparking tools.[6][7]

  • After handling, wash hands thoroughly with soap and water.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_ground Ground Equipment prep_fumehood->prep_ground handle_transport Transport Chemical in Carrier prep_ground->handle_transport handle_dispense Dispense Chemical handle_transport->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

Disposal Plan: Hazardous Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[4]

1. Waste Collection:

  • Collect all this compound waste in a designated, properly labeled hazardous waste container.[4]

  • The container must be made of a chemically resistant material and have a secure, tight-fitting lid.[4]

  • Do not mix with other waste streams.[5]

2. Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed, labeled container.[4]

3. Storage and Disposal:

  • Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals.[4]

  • Arrange for collection by a specialized disposal company in accordance with local, regional, and national regulations.[3][5]

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in Designated Container storage_seal Securely Seal Containers collect_liquid->storage_seal collect_solid Collect Contaminated Solids in Separate Labeled Container collect_solid->storage_seal storage_satellite Store in Satellite Accumulation Area storage_seal->storage_satellite disposal_pickup Arrange for Professional Hazardous Waste Pickup storage_satellite->disposal_pickup

Caption: Step-by-step workflow for the disposal of this compound waste.

Emergency Procedures

Spill:

  • Immediately alert others in the vicinity.[4]

  • Evacuate the area and ensure adequate ventilation.[3][8]

  • For a minor spill within a fume hood, use an appropriate absorbent material to contain and clean up the spill.

  • For a major spill, evacuate the laboratory and contact the institutional safety office.

  • Do not let the product enter drains.[8]

First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a doctor if feeling unwell.[3]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical professional.

References

×

Retrosynthesis Analysis

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1,2-Dichloro-2-methylpropane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.